molecular formula C8H9NO B1589133 2,3-Dihydrobenzofuran-4-amine CAS No. 61090-37-7

2,3-Dihydrobenzofuran-4-amine

Cat. No.: B1589133
CAS No.: 61090-37-7
M. Wt: 135.16 g/mol
InChI Key: RWPLKRGISDOAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-4-amine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLKRGISDOAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470783
Record name 2,3-dihydrobenzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61090-37-7
Record name 2,3-dihydrobenzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Novel Synthetic Routes to 2,3-Dihydrobenzofuran-4-amine: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydrobenzofuran-4-amine is a privileged scaffold in modern medicinal chemistry, forming the core of several pharmacologically active agents. Its synthesis, however, presents unique challenges in achieving regioselectivity and functional group tolerance. This comprehensive technical guide delineates novel and efficient methodologies for the synthesis of this key intermediate, providing researchers and drug development professionals with a robust toolkit of synthetic strategies. Moving beyond conventional approaches, this guide focuses on innovative cyclization strategies of pre-functionalized precursors, late-stage amine introduction via classical rearrangements, and conceptually novel routes including reductive amination and intramolecular cyclizations of amino-substituted phenols. Each methodology is presented with detailed mechanistic insights, step-by-step experimental protocols, and comparative data to inform rational synthetic route design.

Introduction: The Strategic Importance of the this compound Scaffold

The 2,3-dihydrobenzofuran moiety is a recurring structural motif in a plethora of natural products and synthetic molecules of therapeutic interest.[1][2][3] The introduction of an amino group at the 4-position of this bicyclic system unlocks access to a chemical space rich with potential for developing novel therapeutics. A prime example of its significance is its role as a key intermediate in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[4][5] The precise placement of the amino group is crucial for its pharmacological activity, highlighting the need for synthetic methods that offer excellent control over regiochemistry.

This guide will navigate through several innovative strategies to construct the this compound core, providing a detailed analysis of the underlying chemical principles and practical considerations for their implementation in a laboratory setting.

Strategy 1: Intramolecular Cyclization of a Pre-functionalized Aromatic Precursor

A robust strategy for the synthesis of this compound involves the construction of the heterocyclic ring from an acyclic precursor already bearing the key amino functionality, often in a protected form. This approach offers excellent control over the final substitution pattern. A notable example is the synthesis of a chlorinated derivative, a key intermediate for Prucalopride, which proceeds via a Mitsunobu cyclization.[4]

Mechanistic Rationale

The core of this strategy lies in the intramolecular dehydration reaction between a phenolic hydroxyl group and a primary alcohol. The Mitsunobu reaction, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), provides a mild and efficient method to achieve this transformation. The reaction proceeds through the activation of the primary alcohol by the PPh₃/DEAD reagent system, making it susceptible to nucleophilic attack by the phenoxide. The use of an acetyl-protected amine at the 4-position ensures its stability throughout the cyclization and subsequent transformations.

Experimental Workflow

Detailed Experimental Protocol

Step 1: Mitsunobu Cyclization

  • To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., THF, DCM), add triphenylphosphine (1.0-1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo. The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate can be used in the next step without further purification.

Step 2: Chlorination

  • Dissolve the crude product from the previous step in a suitable solvent (e.g., DMF, acetonitrile).

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated product.

Step 3: Hydrolysis

  • To the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, add an aqueous solution of a strong base (e.g., 3M NaOH).[5]

  • Heat the mixture to reflux (e.g., 100 °C) for several hours until the hydrolysis of both the ester and the amide is complete.[5]

  • Cool the reaction mixture and acidify with a strong acid (e.g., 6M HCl) to precipitate the product.[5]

  • Filter the solid, wash with water, and dry to afford the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

StepKey ReagentsSolventTemperatureTypical Yield
Cyclization PPh₃, DEAD/DIADTHF or DCM0 °C to RTHigh (crude)
Chlorination NCSDMF or ACNRoom TemperatureGood
Hydrolysis NaOH (aq), then HCl (aq)WaterReflux>95%[5]

Strategy 2: Late-Stage Amine Introduction via Classical Rearrangement Reactions

An alternative and highly versatile approach involves the introduction of the 4-amino group at a later stage of the synthesis, starting from a readily accessible 2,3-dihydrobenzofuran-4-carboxylic acid. The Hofmann, Curtius, and Schmidt rearrangements are powerful transformations for the conversion of carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[6][7][8][9][10][11]

Mechanistic Overview

These rearrangements proceed through a common key intermediate, an isocyanate, which is subsequently hydrolyzed to the desired amine.

  • Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide, which rearranges to an isocyanate upon deprotonation.[6][8][12][13]

  • Curtius Rearrangement: An acyl azide, typically prepared from the corresponding carboxylic acid, undergoes thermal or photochemical decomposition to yield the isocyanate and nitrogen gas.[7][9][10][14][15] This method is often preferred due to its milder conditions.

  • Schmidt Reaction: A carboxylic acid reacts with hydrazoic acid in the presence of a strong acid catalyst to form an acyl azide in situ, which then rearranges to the isocyanate.[11][16][17][18]

General Experimental Protocols

Preparation of 2,3-Dihydrobenzofuran-4-carboxamide (for Hofmann Rearrangement):

  • Convert 2,3-dihydrobenzofuran-4-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • React the crude acyl chloride with an excess of aqueous ammonia to precipitate the amide.

Hofmann Rearrangement:

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add the 2,3-dihydrobenzofuran-4-carboxamide to the hypobromite solution.

  • Heat the mixture to facilitate the rearrangement.

  • Isolate the this compound by extraction or distillation.

Curtius Rearrangement:

  • Convert 2,3-dihydrobenzofuran-4-carboxylic acid to the acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA) with the carboxylic acid.

  • Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement occurs with the evolution of nitrogen gas.

  • The resulting isocyanate can be hydrolyzed by adding acid or base to the reaction mixture to obtain the amine.

Schmidt Reaction:

  • Dissolve 2,3-dihydrobenzofuran-4-carboxylic acid in a strong acid (e.g., concentrated sulfuric acid).

  • Carefully add a solution of sodium azide in the same acid at a low temperature.

  • Allow the reaction to proceed, followed by quenching with water and basification to isolate the amine. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Strategy 3: Synthesis via Reductive Amination of a Ketone Precursor

Reductive amination is a powerful and widely used method for the synthesis of amines.[3][17][19][20] This strategy involves the reaction of a ketone with an amine source in the presence of a reducing agent. For the synthesis of this compound, this would entail the preparation of 2,3-dihydrobenzofuran-4-one as a key intermediate.

Conceptual Workflow

The synthesis would begin with a suitable phenol derivative that can be elaborated to form the dihydrobenzofuran ring with a ketone at the 4-position. The subsequent reductive amination with a source of ammonia, such as ammonium acetate or ammonia in a suitable solvent, in the presence of a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would yield the target primary amine.

Protocol for Reductive Amination
  • Dissolve 2,3-dihydrobenzofuran-4-one in a suitable solvent (e.g., methanol, ethanol).

  • Add a source of ammonia, such as ammonium acetate (in excess).

  • Adjust the pH of the solution to be slightly acidic (pH 5-6) to promote imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting ketone is consumed (monitored by TLC or GC-MS).

  • Quench the reaction carefully with an acid, then basify the solution to liberate the free amine.

  • Extract the product with an organic solvent, dry, and purify by chromatography or distillation.

ParameterConditionRationale
Ammonia Source Ammonium acetate, NH₄Cl, or NH₃ in MeOHProvides the nitrogen atom for the amine.
Reducing Agent NaBH₃CN, NaBH(OAc)₃Selectively reduces the iminium ion in the presence of the ketone.
pH Weakly acidic (5-6)Catalyzes the formation of the imine intermediate.
Solvent Methanol, EthanolSolubilizes reactants and is compatible with the reducing agent.

Conclusion

The synthesis of this compound, a valuable scaffold for drug discovery, can be accomplished through several novel and strategic approaches. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The intramolecular cyclization of a pre-functionalized precursor offers excellent regiochemical control, while late-stage amination via classical rearrangements provides flexibility in the synthetic design. Reductive amination presents a convergent and efficient alternative, provided the corresponding ketone is accessible. These methodologies, detailed with mechanistic insights and practical protocols, empower medicinal chemists to efficiently access this important class of compounds and accelerate the discovery of new therapeutic agents.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-amine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 2,3-dihydrobenzofuran scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This guide focuses on a key derivative, 2,3-Dihydrobenzofuran-4-amine, a versatile building block for drug discovery and a valuable intermediate in organic synthesis. We will delve into its fundamental chemical and structural properties, provide validated synthetic protocols, and explore its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Molecular Structure and Characterization

This compound (CAS: 61090-37-7) is an aromatic amine characterized by a fused ring system consisting of a benzene ring and a dihydropyran ring, with an amino group substituted at the C4 position.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons. The three aromatic protons will appear as a multiplet system. The two methylene groups of the dihydrofuran ring at positions C2 and C3 will present as two triplets, integrating to two protons each, due to vicinal coupling. The amine (-NH₂) protons typically appear as a broad singlet.

    • ¹³C NMR : The carbon spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. Predicted ¹³C NMR data suggests specific shifts for the aromatic and aliphatic carbons, which can be confirmed experimentally.[2] Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguous assignment of all proton and carbon signals in novel derivatives.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorptions include:

    • N-H Stretching : Two medium-intensity bands in the 3500-3300 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrofuran ring appear just below 3000 cm⁻¹.

    • N-H Bending : A medium to strong absorption around 1650-1580 cm⁻¹.

    • C-N Stretching : A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ region.

    • C-O-C Stretching : Asymmetric and symmetric stretches for the ether linkage will also be present.

  • Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stable benzofuran ring system and the amine group, likely involving the loss of small molecules or radicals. Predicted mass-to-charge ratios for common adducts are readily available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are critical for designing reaction conditions, purification strategies, and for formulation in drug development contexts.

PropertyValueSource
Molecular Formula C₈H₉NO[4]
Molecular Weight 135.16 g/mol [4]
Appearance Colorless to pale yellow crystal or powder[4]
Melting Point ~125-128 °C[4]
Solubility Soluble in alcohol; Insoluble in water[4]
pKa (Predicted) 3.94 ± 0.20

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved through the reduction of its nitro precursor, 4-nitro-2,3-dihydrobenzofuran. This transformation is a staple in medicinal chemistry programs.

Recommended Synthetic Workflow

The overall synthetic pathway involves two main stages: the formation of the 2,3-dihydrobenzofuran core with a nitro group handle, followed by the reduction of the nitro group to the target primary amine.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction Start Salicylaldehyde + Chloroacetonitrile Intermediate1 Benzofuran-3-carbonitrile Start->Intermediate1 Cyclization Intermediate2 4-Nitrobenzofuran Intermediate1->Intermediate2 Nitration Intermediate3 2,3-Dihydro-4-nitrobenzofuran Intermediate2->Intermediate3 Selective Hydrogenation FinalProduct This compound Intermediate3->FinalProduct Nitro Group Reduction

Figure 1: High-level synthetic workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzofuran (Precursor)

The synthesis of the nitro-substituted benzofuran precursor is a critical first step. While various methods exist for benzofuran synthesis, a common route involves cyclization followed by nitration.

  • Cyclization: React salicylaldehyde with chloroacetonitrile in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to form benzofuran-3-carbonitrile.

  • Hydrolysis & Decarboxylation: The nitrile can be hydrolyzed to the carboxylic acid and subsequently decarboxylated to yield benzofuran.

  • Nitration: Carefully nitrate the benzofuran intermediate. Nitration of benzofurans can be complex, often yielding multiple isomers. A common method involves using nitric acid in the presence of stannic chloride in dichloromethane to achieve regioselectivity.

  • Purification: The resulting 4-nitrobenzofuran is purified by column chromatography on silica gel.

Protocol 2: Reduction to this compound

This protocol details the simultaneous reduction of the furan double bond and the nitro group. A common method involves catalytic hydrogenation.

  • Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 4-nitrobenzofuran (1.0 eq) and a catalyst, typically 5% Rhodium on carbon (5% w/w).

  • Solvent: Add a suitable solvent, such as ethanol.

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50 p.s.i.) and heat to a moderate temperature (e.g., 35-40 °C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup and Isolation: Once the reaction is complete, cool the vessel and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by crystallization or column chromatography if necessary.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and the electron-rich nature of the aromatic ring.

  • N-Functionalization: The amine group readily undergoes standard transformations such as N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. These reactions are fundamental for building molecular complexity in drug discovery programs.

  • Electrophilic Aromatic Substitution: The amine group is a powerful activating group, directing electrophilic substitution to the ortho and para positions (C5 and C7). To control this high reactivity and achieve mono-substitution, the amine is often protected as an acetamide before carrying out reactions like halogenation or nitration.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to install groups such as -Cl, -Br, -CN, and -OH.

ReactivityDiagram cluster_amine Amine Reactivity cluster_ring Aromatic Ring Reactivity Core This compound Acylation N-Acylation (Amide Formation) Core->Acylation RCOCl Alkylation N-Alkylation Core->Alkylation R-X Diazotization Diazotization (Sandmeyer Rxn) Core->Diazotization NaNO₂, HCl EAS Electrophilic Aromatic Substitution (C5, C7) Core->EAS E⁺ BiologicalTargets Core 4-Amino-2,3-dihydro- benzofuran Scaffold Target1 CB₂ Receptor Core->Target1 Agonism Target2 mPGES-1 Enzyme Core->Target2 Inhibition Target3 Kinases / HIF-1 Pathway Core->Target3 Inhibition Indication1 Neuropathic Pain Target1->Indication1 Indication2 Inflammation Target2->Indication2 Indication3 Oncology Target3->Indication3

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Dihydrobenzofuran-4-amine, a key intermediate in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the structural elucidation and characterization of this important molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₉NO, is a crucial building block in the synthesis of a variety of biologically active compounds.[1] Its structural motif, featuring a dihydrobenzofuran core with a primary amine substituent, is present in numerous pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount in the drug development pipeline to ensure purity, consistency, and to understand structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide delves into the core principles of each technique and applies them to the specific case of this compound, providing a detailed interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of this compound, we expect to observe distinct signals for the aromatic, aliphatic, and amine protons. The electron-donating nature of the amine and ether functionalities significantly influences the chemical shifts of the aromatic protons, while the dihydrofuran ring's protons will exhibit characteristic aliphatic shifts and coupling patterns.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7~6.8 - 7.0d~8.0
H-6~6.6 - 6.8t~8.0
H-5~6.5 - 6.7d~8.0
O-CH₂ (H-2)~4.5 - 4.7t~8.5
C-CH₂ (H-3)~3.1 - 3.3t~8.5
NH₂~3.5 - 4.5br s-

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (500 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the closely spaced aromatic proton signals. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules, offering good solubility and minimal interference in the proton spectrum.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-7.0 ppm): The three protons on the benzene ring will appear in this region. The electron-donating amine and oxygen atom will shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm). The splitting pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring.

  • Dihydrofuran Ring Protons (δ 3.1-4.7 ppm): The protons at C-2 (H-2), being adjacent to the oxygen atom, will be deshielded and appear at a lower field (~4.6 ppm) as a triplet. The protons at C-3 (H-3) will be more shielded and appear around 3.2 ppm, also as a triplet due to coupling with the H-2 protons. The triplet multiplicity arises from the vicinal coupling between the two sets of methylene protons.

  • Amine Protons (δ 3.5-4.5 ppm): The protons of the primary amine group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-7a~158 - 160
C-4~145 - 147
C-3a~118 - 120
C-7~128 - 130
C-6~115 - 117
C-5~110 - 112
C-2~70 - 72
C-3~28 - 30

Expertise in Interpretation: The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. The carbon attached to the oxygen (C-7a) and the carbon bearing the amine group (C-4) are expected to be the most downfield in the aromatic region due to the deshielding effects of these heteroatoms. The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) will appear in the upfield region, with C-2 being more deshielded due to its direct attachment to the oxygen atom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and established correlation tables. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

Expected IR Absorption Bands:

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
N-H Bend (scissoring)1580 - 1650Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch (aromatic amine)1250 - 1335Strong
C-O Stretch (aryl ether)1200 - 1275Strong

Interpretation of the IR Spectrum:

  • N-H Vibrations: The presence of a primary amine group will be clearly indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4] A medium to strong scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹.[3]

  • C-H Stretching: The spectrum will show bands for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching.

  • Aromatic and Ether Linkages: The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The strong absorption band for the aromatic C-N stretch is a key diagnostic feature for aromatic amines.[3] Additionally, a strong band corresponding to the aryl ether C-O stretch will be present.

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

  • Data Analysis: The instrument's software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z Relative Intensity Proposed Fragment
135High[M]⁺˙ (Molecular Ion)
134High[M-H]⁺
106Medium[M-H-HCN]⁺ or [M-C₂H₅]⁺
77Medium[C₆H₅]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak ([M]⁺˙) for this compound (C₈H₉NO) is expected at m/z = 135, and it should be relatively intense due to the presence of the aromatic ring.[5][6]

  • Fragmentation Pattern: The molecular ion of an aromatic amine is typically intense.[5] A prominent peak at [M-1] is often observed due to the loss of a hydrogen atom from the amine group.[5] Further fragmentation may involve the loss of a neutral molecule of HCN from the aniline-like structure, or cleavage of the dihydrofuran ring. The fragmentation of amines is often directed by the nitrogen atom.[5] A common fragmentation pathway for primary amines is the cleavage of the β-bond.[5]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information, often by comparing it to known fragmentation pathways of similar compounds.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process that integrates the information obtained from NMR, IR, and MS. The following workflow illustrates the logical progression of this analysis.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Integrated Analysis IR IR Spectroscopy IR_info Functional Groups (N-H, C-O, Aromatic) IR->IR_info Provides MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Provides NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Connectivity & Chemical Environment of H & C NMR->NMR_info Provides Structure_Elucidation Structural Elucidation of This compound IR_info->Structure_Elucidation MS_info->Structure_Elucidation NMR_info->Structure_Elucidation

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. The predicted spectral data and their detailed interpretations, grounded in fundamental principles and comparisons with analogous structures, offer a reliable framework for researchers. This guide underscores the power of a multi-technique approach in modern chemical analysis, ensuring the scientific integrity required in pharmaceutical research and development.

References

Physical properties like melting point and solubility of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2,3-Dihydrobenzofuran-4-amine

Executive Summary

This compound is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. A thorough understanding of its fundamental physical properties, such as melting point and solubility, is not merely academic; it is a critical prerequisite for its effective utilization in drug discovery and development pipelines. These parameters directly influence compound purity, formulation strategies, storage conditions, and ultimately, bioavailability. This guide provides a detailed examination of the melting point and solubility of this compound, presenting both established data and the rigorous, validated methodologies required to determine these properties in a research setting. Designed for scientists and drug development professionals, this document explains the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Importance of Physicochemical Characterization

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with meticulous characterization. For building blocks like this compound, early and accurate assessment of physical properties is fundamental. The melting point serves as a primary indicator of purity and identity, while solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems.[1][2] Poor solubility can create significant hurdles in formulation and may lead to low or erratic intestinal absorption, compromising the therapeutic potential of an otherwise promising molecule.[1] This guide, therefore, offers not just data, but a framework for understanding and experimentally verifying these essential characteristics.

Core Physical Properties of this compound

The following table summarizes the key physical properties of this compound based on available data. These values serve as a benchmark for researchers working with this compound.

PropertyValueSolvents
Appearance Colorless to pale yellow crystal or powderN/A
Melting Point Approx. 125-128°CN/A
Solubility SolubleAlcohol
InsolubleWater

Data sourced from ChemBK[3].

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[4][5] Therefore, accurate melting point determination is a simple yet powerful tool for assessing the purity of a synthesized batch of this compound.

Recommended Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted, reliable technique for determining the melting point of a solid organic compound. The protocol below outlines the use of a modern digital melting point apparatus.

Causality in Experimental Design:

  • Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat transfer and prevent solvent effects from depressing the melting point.

  • Packing the Capillary: A small, densely packed sample (1-2 mm high) is crucial for an accurate reading.[4] Too much sample will result in a larger temperature gradient across the material, artificially broadening the melting range.

  • Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is the most critical parameter for achieving an accurate measurement.[2] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously high and broad melting ranges.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of this compound on a clean, dry watch glass and crush it into a fine powder.

  • Loading the Capillary Tube: Take a capillary tube sealed at one end.[4][6] Push the open end into the powdered sample.

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of densely packed material is obtained.[4]

  • Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of a digital melting point apparatus. Set a rapid heating ramp (e.g., 10-20°C/min) to quickly find an approximate melting range.[2][5] This saves time during the precise measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Place a new capillary with the sample into the block.

  • Heating and Observation: Set the heating ramp to a slow rate of 1-2°C per minute.

  • Record the Melting Range:

    • T1: Record the temperature at which the first drop of liquid appears.

    • T2: Record the temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range from T1 to T2. For this compound, this should fall within the 125-128°C range for a pure sample.[3]

  • Validation: Perform at least two careful determinations. Consistent values validate the result.

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis & Reporting Prep1 Crush Sample to Fine Powder Prep2 Load Capillary Tube (1-2 mm height) Prep1->Prep2 Ensure dense packing Measure1 Perform Rapid Scan (10-20°C/min) to find approx. MP Prep2->Measure1 Measure2 Cool Apparatus (>15°C below approx. MP) Measure1->Measure2 Measure3 Perform Slow Scan (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (First Drop) & T2 (All Liquid) Measure3->Measure4 Observe carefully Analysis1 Report as Range (T1 - T2) Measure4->Analysis1 Analysis2 Compare to Literature Value (125-128°C) Analysis1->Analysis2 Analysis3 Assess Purity based on Range Sharpness Analysis2->Analysis3

Caption: Workflow for accurate melting point determination.

Solubility Profiling: A Predictor of Biological Performance

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at equilibrium. In drug development, aqueous solubility is particularly important as it directly impacts absorption and bioavailability.[7] Two primary types of solubility are often measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] It is a high-throughput method used for early-stage screening.[1]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent.[7][8] It is determined by allowing excess solid to equilibrate with the solvent over an extended period. This "shake-flask" method is considered the gold standard.[9]

Given that this compound is a solid intermediate, determining its thermodynamic solubility provides the most accurate and relevant data for formulation and biopharmaceutical assessment.

Recommended Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic solubility by establishing equilibrium between the undissolved solid and a saturated solution.

Causality in Experimental Design:

  • Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated at equilibrium.

  • Equilibration Time: An extended agitation period (typically 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium.[9]

  • Phase Separation: Filtration or centrifugation is a critical step to separate the undissolved solid from the saturated supernatant.[10] Care must be taken to avoid sample loss through adsorption to the filter material.[10]

  • Quantification: A validated analytical method, such as HPLC-UV or LC-MS, is required for accurate concentration measurement of the dissolved compound in the supernatant.[1]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Sample Dilution: If necessary, accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a pre-validated HPLC-UV method against a standard curve.

  • Calculation: Calculate the original solubility in the solvent, accounting for any dilution factors. Express the result in units such as mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination

Solubility_Workflow cluster_setup Experiment Setup cluster_equilibration Equilibration cluster_analysis Sample Processing & Analysis Setup1 Add Excess Solid Compound to Vials Setup2 Add Precise Volume of Test Solvent Setup1->Setup2 Equil1 Seal Vials and Agitate at Constant Temperature Setup2->Equil1 Equil2 Incubate for 24-48 hours to Reach Equilibrium Equil1->Equil2 Analysis1 Separate Phases (Filtration or Centrifugation) Equil2->Analysis1 Analysis2 Collect Saturated Supernatant Analysis1->Analysis2 Analysis3 Quantify Concentration (e.g., HPLC-UV) Analysis2->Analysis3 Dilute if necessary Analysis4 Calculate Solubility (e.g., mg/mL) Analysis3->Analysis4

Caption: Workflow for equilibrium shake-flask solubility.

Conclusion

The physical properties of this compound, specifically its melting point of ~125-128°C and its differential solubility in aqueous and organic media, are foundational data points for its application in research and drug development.[3] Adherence to rigorous, well-understood experimental protocols, such as the capillary method for melting point and the shake-flask method for solubility, is essential for generating reliable and reproducible data. By understanding the principles behind these techniques, researchers can confidently assess the purity, guide the formulation, and predict the biopharmaceutical behavior of this valuable chemical intermediate.

References

An In-Depth Technical Guide to 2,3-Dihydro-4-benzofuranamine (CAS 61090-37-7): Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

2,3-Dihydro-4-benzofuranamine, identified by the CAS number 61090-37-7, is a heterocyclic amine built upon the 2,3-dihydrobenzofuran scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds.[1] The strategic placement of an amine group at the 4-position of this scaffold opens up a vast chemical space for the development of novel therapeutic agents. Derivatives of the 2,3-dihydrobenzofuran core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and psychoactive properties, making 2,3-dihydro-4-benzofuranamine a valuable starting material and a compound of significant interest in drug discovery and development.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers in the pharmaceutical and life sciences.

Physicochemical Properties of 2,3-Dihydro-4-benzofuranamine

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of 2,3-dihydro-4-benzofuranamine.

PropertyValueSource
CAS Number 61090-37-7Multiple Sources
Molecular Formula C₈H₉NOMultiple Sources
Molecular Weight 135.16 g/mol Multiple Sources
Appearance Colorless to pale yellow crystal or powderMultiple Sources
Boiling Point 268.5 ± 29.0 °C (Predicted)Multiple Sources
Density 1.208 ± 0.06 g/cm³ (Predicted)Multiple Sources
Solubility Soluble in alcohol, insoluble in waterMultiple Sources

Synthesis of 2,3-Dihydro-4-benzofuranamine

The synthesis of 2,3-dihydro-4-benzofuranamine can be achieved through the hydrogenation of 4-nitrobenzofuran. This method provides a direct route to the desired product.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzofuran

This protocol describes the reduction of 4-nitrobenzofuran to 2,3-dihydro-4-benzofuranamine using a rhodium on carbon catalyst.

Materials:

  • 4-Nitrobenzofuran

  • 5% Rhodium on carbon (Rh/C)

  • Ethanol

  • Parr apparatus (or a similar hydrogenation setup)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel for the Parr apparatus, combine 3.0 g of 4-nitrobenzofuran, 0.5 g of 5% Rhodium on carbon, and 25 ml of ethanol.

  • Seal the vessel and connect it to the Parr apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to 50 p.s.i.

  • Heat the reaction mixture to 35°C while stirring.

  • Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Allow the apparatus to cool to room temperature and carefully vent the excess hydrogen.

  • Remove the catalyst by filtering the reaction mixture through a pad of celite.

  • Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate in vacuo using a rotary evaporator to obtain 2,3-dihydro-4-benzofuranamine as an oil.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst_solvent Catalyst & Solvent 4-Nitrobenzofuran 4-Nitrobenzofuran Parr_Apparatus Parr Apparatus (35°C) 4-Nitrobenzofuran->Parr_Apparatus H2_gas Hydrogen Gas (50 psi) H2_gas->Parr_Apparatus Rh_C 5% Rhodium on Carbon Rh_C->Parr_Apparatus Ethanol Ethanol Ethanol->Parr_Apparatus Filtration Filtration (Removal of Catalyst) Parr_Apparatus->Filtration Evaporation Evaporation in vacuo Filtration->Evaporation Product 2,3-Dihydro-4-benzofuranamine Evaporation->Product

Synthesis of 2,3-Dihydro-4-benzofuranamine.

Potential Biological Activities and Mechanism of Action

While specific studies on the biological targets of 2,3-dihydro-4-benzofuranamine are limited, the broader class of 2,3-dihydrobenzofuran derivatives exhibits a remarkable range of pharmacological activities. This suggests that 2,3-dihydro-4-benzofuranamine could serve as a key intermediate for synthesizing compounds with therapeutic potential.

Derivatives of 2,3-dihydrobenzofuran have been reported to act as:

  • Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of prostaglandin synthesis.[4]

  • Anticancer agents: Certain benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3]

  • Cannabinoid receptor agonists: A series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective CB2 receptor agonists, suggesting applications in treating neuropathic pain.[5]

  • Psychoactive compounds: Some 2,3-dihydrobenzofuran analogs of phenethylamines have shown hallucinogenic properties and interact with serotonin receptors.[6]

The primary amine group of 2,3-dihydro-4-benzofuranamine is a key functional handle for derivatization, allowing for the introduction of various pharmacophores to modulate activity and selectivity towards specific biological targets.

Potential_Mechanisms cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes Compound 2,3-Dihydrobenzofuran Derivatives Prostaglandin_Synthase Prostaglandin Synthase Compound->Prostaglandin_Synthase Inhibition Cancer_Cell_Pathways Cancer Cell Proliferation Pathways Compound->Cancer_Cell_Pathways Inhibition CB2_Receptor Cannabinoid Receptor 2 (CB2) Compound->CB2_Receptor Agonism Serotonin_Receptors Serotonin Receptors (e.g., 5-HT2A) Compound->Serotonin_Receptors Modulation Anti_Inflammatory Anti-inflammatory Effects Prostaglandin_Synthase->Anti_Inflammatory Anticancer Anticancer Activity Cancer_Cell_Pathways->Anticancer Analgesia Analgesia (Neuropathic Pain) CB2_Receptor->Analgesia Psychoactive Psychoactive Effects Serotonin_Receptors->Psychoactive

Potential biological targets and outcomes.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of derivatives of 2,3-dihydro-4-benzofuranamine, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This protocol provides a general framework for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from 2,3-dihydro-4-benzofuranamine on a cancer cell line (e.g., HeLa, HepG2).

Materials:

  • Test compound (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. c. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate for 24 hours Cell_Seeding->Incubate_24h Compound_Treatment Treat Cells with Test Compound (Serial Dilutions) Incubate_24h->Compound_Treatment Incubate_48_72h Incubate for 48-72 hours Compound_Treatment->Incubate_48_72h MTT_Addition Add MTT Solution Incubate_48_72h->MTT_Addition Incubate_3_4h Incubate for 3-4 hours MTT_Addition->Incubate_3_4h Solubilization Add Solubilization Buffer Incubate_3_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

MTT assay workflow for cytotoxicity testing.

Analytical Characterization

The structural elucidation and purity assessment of 2,3-dihydro-4-benzofuranamine and its derivatives are crucial for reliable biological studies. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the amine protons.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound and for quantification. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid) would be a typical setup.[9]

Safety and Handling

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2,3-Dihydro-4-benzofuranamine (CAS 61090-37-7) is a versatile chemical building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the amenability of its primary amine group to further chemical modification make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. The diverse biological activities exhibited by its derivatives underscore the importance of continued research into this promising class of compounds. This guide provides a foundational resource for scientists and researchers to explore the full potential of 2,3-dihydro-4-benzofuranamine in their research and development endeavors.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2,3-Dihydrobenzofuran-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and central nervous system effects.[1][2] This guide focuses on a specific, underexplored chemical space: 2,3-dihydrobenzofuran-4-amine and its analogs. While recognized as a valuable synthetic intermediate, its pharmacological profile remains largely uncharacterized.[3] This document provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of this novel analog series. We will navigate from broad-based phenotypic screening to pinpoint target identification and intricate pathway analysis, furnishing the reader with both the strategic rationale and detailed, field-tested protocols necessary for a robust MoA investigation.

Introduction: The Scientific Imperative

The 2,3-dihydrobenzofuran core is a recurring motif in biologically active compounds.[4] Its derivatives have been identified as inhibitors of key inflammatory enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and as modulators of central nervous system targets such as phosphodiesterase 1B (PDE1B).[5][6] The introduction of an amine group at the 4-position presents a unique chemical modification that could significantly alter the scaffold's pharmacodynamic and pharmacokinetic properties. The primary amino group can act as a hydrogen bond donor and acceptor, and a basic center, potentially opening up new target classes.

This guide is structured to address the central question: What is the molecular mechanism by which this compound analogs exert their biological effects? We will proceed with a logical, multi-tiered approach, assuming no prior knowledge of the analogs' targets.

Tier 1: Hypothesis Generation via Phenotypic Screening and Initial Target Class Prediction

Before diving into specific target validation, a broad, unbiased approach is essential to generate initial hypotheses. This phase aims to identify the "biological space" where our analogs are active.

Broad Phenotypic Screening

A high-content phenotypic screen across a diverse panel of human cell lines is the optimal starting point. This allows for the simultaneous assessment of various cellular parameters, providing a "fingerprint" of the compound's effects.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a panel of 10-20 cell lines representing different tissue origins (e.g., A549 - lung, MCF7 - breast, U87 - glioblastoma, HepG2 - liver, THP-1 - monocytic).

  • Compound Treatment: Plate cells in 384-well microplates. Treat with a concentration range of each this compound analog (e.g., 0.1 µM to 50 µM) for 24 to 72 hours.

  • Staining: Following treatment, fix, permeabilize, and stain cells with a cocktail of fluorescent dyes. A typical combination includes:

    • Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.

    • Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure.

    • MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and distribution.

    • Antibodies against specific markers: e.g., anti-phospho-H2AX for DNA damage, anti-cleaved Caspase-3 for apoptosis.

  • Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

  • Data Analysis: Employ image analysis software to quantify dozens of cellular features (e.g., cell count, nuclear size, mitochondrial mass, cytoskeletal texture).

  • Interpretation: Cluster compounds based on their phenotypic profiles. For example, a cluster of compounds that induce nuclear condensation and Caspase-3 activation would suggest an apoptotic mechanism.

In Silico Target Prediction

Concurrent with phenotypic screening, computational methods can predict potential protein targets based on the chemical structure of the analogs.

Computational Workflow: Ligand-Based Target Prediction

  • Chemical Structure Input: Generate 2D and 3D representations of the this compound analogs.

  • Database Searching: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred, ChEMBL) that compare the chemical similarity of the query molecules to a database of known ligands with annotated targets.[7][8]

  • Target Prioritization: The output will be a ranked list of potential targets. Prioritize targets that align with the observed phenotypes from the high-content screen. For instance, if the phenotypic screen suggests anti-inflammatory effects, prioritize predicted targets like COX enzymes or cytokine receptors.[9]

Logical Workflow for Hypothesis Generation

Caption: Tier 1 workflow for generating initial MoA hypotheses.

Tier 2: Target Identification and Validation

With a set of prioritized hypotheses, the next step is to identify and validate the direct molecular target(s) of the active analogs.

Affinity-Based Target Identification

If a lead analog demonstrates sufficient potency (typically sub-micromolar) in a cellular assay, affinity-based proteomics is a powerful unbiased method for target identification.

Experimental Protocol: Chemical Proteomics (Affinity Chromatography)

  • Probe Synthesis: Synthesize an analog with a linker and an affinity tag (e.g., biotin) that retains biological activity. A control probe with an inactive analog should also be prepared.

  • Cell Lysate Preparation: Prepare total protein lysates from a responsive cell line.

  • Affinity Pulldown: Incubate the lysate with the biotinylated probe immobilized on streptavidin beads.

  • Competitive Elution: In a parallel experiment, pre-incubate the lysate with an excess of the free, non-biotinylated active compound before adding the probe-coated beads. This will competitively elute the true targets.

  • Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active probe pulldown compared to the inactive control and that are displaced by the free compound. These are high-confidence target candidates.

Target Engagement Assays

Once a putative target is identified, it is crucial to confirm that the analog directly engages this target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the active analog or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Analog X)
46100100
509598
547592
584080
621555
66520

Tier 3: Pathway Analysis and Functional Characterization

Confirming target engagement is a critical step, but understanding the downstream functional consequences is the ultimate goal of an MoA study.

Case Study Hypothesis: Inhibition of the NF-κB Pathway

Based on the known anti-inflammatory properties of some benzofuran derivatives, let's hypothesize that our analogs inhibit the NF-κB signaling pathway.[10]

Experimental Protocol: NF-κB Translocation Assay

  • Cell Line: Use a cell line that has a robust NF-κB response, such as RAW 264.7 macrophages or HEK293 cells.

  • Treatment: Pre-treat the cells with the this compound analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB. Use a nuclear counterstain like DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic ratio of the p65 signal. Inhibition is indicated by a reduction in nuclear translocation upon stimulation.

Probing Key Signaling Nodes

To pinpoint where in the pathway the analogs are acting, we can use Western blotting to examine the phosphorylation status of key upstream proteins.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

  • Sample Preparation: Treat and stimulate cells as described above. Prepare whole-cell lysates at various time points post-stimulation.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key pathway components, such as phospho-IκBα, total IκBα, phospho-IKKα/β, and total IKKα/β. Use appropriate secondary antibodies.

  • Detection: Use a chemiluminescent substrate and an imaging system to detect the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the phosphorylation of IκBα and IKKα/β in the presence of the analog would suggest a mechanism upstream of IκBα degradation.

Signaling Pathway Visualization

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription AnalogX Analog X AnalogX->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by an analog.

Conclusion: Synthesizing the Narrative

The journey to elucidate the mechanism of action of a novel compound series like the this compound analogs is a systematic process of inquiry. By integrating unbiased phenotypic screening, computational prediction, direct target engagement assays, and detailed pathway analysis, a coherent and evidence-based MoA narrative can be constructed. This guide provides a robust and adaptable framework for researchers to navigate this complex but rewarding endeavor, ultimately unlocking the therapeutic potential of this promising chemical scaffold.

References

2,3-Dihydrobenzofuran-4-amine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-4-amine as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1][2] The introduction of an amine functionality at the 4-position unlocks a wealth of synthetic possibilities, establishing this compound as a highly versatile precursor for drug discovery and agrochemical development. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications. We will explore the causality behind experimental choices, present detailed protocols, and showcase its role in the creation of complex, high-value molecules.

Core Characteristics of this compound

This compound (CAS No. 61090-37-7) is a crystalline solid that serves as a foundational building block in organic synthesis.[3] Its structure marries the rigid dihydrobenzofuran ring system with a nucleophilic aromatic amine, providing a defined three-dimensional conformation and a reactive handle for diversification.

Physicochemical and Spectroscopic Data

The physical properties of this compound are critical for its handling, storage, and use in reactions. The data below has been consolidated from various chemical data sources.

PropertyValueReference(s)
CAS Number 61090-37-7[3]
Molecular Formula C₈H₉NO[3]
Molar Mass 135.16 g/mol [3]
Appearance Colorless to pale yellow crystal or powder[3]
Melting Point Approx. 125-128°C[3]
Boiling Point 268.5 ± 29.0 °C (Predicted)[3]
Density 1.208 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in alcohols; insoluble in water[3]

Spectroscopic Insights: While detailed spectra are proprietary to specific suppliers, the expected NMR signals can be predicted. In ¹H NMR, one would anticipate distinct signals for the aromatic protons, the -NH₂ protons, and the diastereotopic protons of the dihydrofuran ring at C2 and C3, often presenting as complex multiplets. In ¹³C NMR, eight distinct carbon signals would confirm the structure.

Storage and Stability: Store in a tightly sealed container in a cool, dry, well-ventilated area. The amine functionality can be sensitive to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Synthesis of the Precursor: A Strategic Approach

The most common and industrially scalable synthesis of this compound begins with the parent heterocycle, 2,3-dihydrobenzofuran, and proceeds through a nitration-reduction sequence. This pathway is favored for its high efficiency and use of readily available reagents.

Synthetic Workflow Overview

The logical flow involves the electrophilic aromatic substitution to install a nitro group, which acts as a masked amine, followed by its unmasking via reduction.

Synthesis_Workflow A 2,3-Dihydrobenzofuran (Starting Material) B 4-Nitro-2,3-dihydrobenzofuran (Nitrated Intermediate) A->B  Electrophilic Nitration  (e.g., HNO₃ / H₂SO₄) C This compound (Target Precursor) B->C  Nitro Group Reduction  (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway to this compound.

Field-Proven Experimental Protocol

This protocol represents a standard, reliable method for the laboratory-scale synthesis of the title compound.

PART A: Nitration of 2,3-Dihydrobenzofuran

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add 2,3-dihydrobenzofuran (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) in situ is the key to this electrophilic substitution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-2,3-dihydrobenzofuran, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

PART B: Reduction of 4-Nitro-2,3-dihydrobenzofuran

  • Catalyst Setup: To a hydrogenation vessel, add the synthesized 4-nitro-2,3-dihydrobenzofuran (1 equivalent) and a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature. The palladium surface is critical for adsorbing both hydrogen and the nitro group, facilitating the reduction.[4][5][6]

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.

  • Filtration and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography to yield the final product with high purity.

Core Synthetic Applications and Reaction Chemistry

The synthetic utility of this compound stems from the reactivity of its primary amine. This group serves as a potent nucleophile and a versatile anchor for building molecular complexity.

Reactions sub This compound p1 N-Acyl Derivatives (Amides) sub->p1 RCOCl or (RCO)₂O Base (e.g., Pyridine) p2 N-Sulfonyl Derivatives (Sulfonamides) sub->p2 RSO₂Cl Base (e.g., Pyridine) p3 N-Alkyl/Aryl Derivatives (Secondary/Tertiary Amines) sub->p3 R-X (SN2) or Buchwald-Hartwig Coupling p4 Diazonium Salts (Sandmeyer Precursor) sub->p4 NaNO₂, aq. HCl 0-5°C p5 Fused Heterocycles sub->p5 Bifunctional Reagents (e.g., α,β-unsaturated ketones)

Caption: Key reaction pathways of this compound.

Amide and Sulfonamide Formation

The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides is one of the most fundamental transformations. This is often done in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or sulfonic acid byproduct. These reactions are typically high-yielding and form stable amide or sulfonamide bonds, which are prevalent in many pharmaceutical agents due to their ability to act as hydrogen bond donors and acceptors.

N-Alkylation and N-Arylation
  • N-Alkylation: Can be achieved via classical Sₙ2 reactions with alkyl halides. However, this method can suffer from over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), offers a more controlled route to secondary and tertiary amines.

  • N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds with aryl halides or triflates, enabling the synthesis of complex diaryl amines.

Application in Medicinal Chemistry: Case Studies

The 2,3-dihydrobenzofuran scaffold is recognized for its potential in developing inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammation and cancer.[1] While specific drugs derived directly from the 4-amino version are often proprietary, its structural motifs are found in various research compounds.

For instance, derivatives of this precursor are explored in the synthesis of psychoactive compounds like 2C-B-FLY.[7] The synthesis of such molecules, for research purposes, involves the transformation of the 4-amino group into a 2-aminoethyl side chain, demonstrating the precursor's utility in constructing phenethylamine analogues with conformationally restricted methoxy groups.[8] This rigid structure helps researchers understand the specific conformational requirements for receptor binding, particularly at serotonergic 5-HT₂ receptors.[7]

Safety, Handling, and Disposal

As with any amine, proper safety protocols are mandatory. The compound may be toxic, and appropriate handling procedures for chemical reagents should be strictly followed.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Work in a well-ventilated laboratory or fume hood to avoid inhaling dust or vapors.[3] A respirator may be needed for handling large quantities.[9]

  • Skin and Body Protection: Wear a standard laboratory coat.[3]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.

  • Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.

Conclusion

This compound is a strategically important precursor in modern organic synthesis. Its straightforward preparation and the versatile reactivity of its primary amine group provide a reliable platform for generating diverse libraries of complex molecules. Its rigid framework is particularly valuable in medicinal chemistry for designing ligands with high specificity for biological targets. As the demand for novel therapeutics and agrochemicals continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, solidifying its role as a cornerstone of synthetic programs.

References

An In-Depth Technical Guide to the Safe Handling and Toxicological Profile of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety, handling, and toxicological properties of 2,3-Dihydrobenzofuran-4-amine. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data to provide actionable protocols and field-proven insights for professionals working with this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a dihydrobenzofuran core with an amine substituent. It is recognized as an important intermediate for the synthesis of various biologically active molecules.[1] Due to its reactive amine group and aromatic system, it requires careful handling.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-Amino-2,3-dihydrobenzofuran-
CAS Number 133991-32-9[2][3][4]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [5]
Appearance Colorless to pale yellow crystal or powder[1]
Melting Point Approx. 125-128°C[1]
Solubility Soluble in alcohol, insoluble in water[1]

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon exposure through multiple routes and irritation to the skin, eyes, and respiratory system.

  • Signal Word: Warning [5][6][7]

  • GHS Pictograms:

    • Health Hazard (GHS08)

    • Exclamation Mark (GHS07)

Table of Hazard and Precautionary Statements:

CodeStatementClassification
H302 Harmful if swallowed.Acute Toxicity, Oral (Category 4)
H312 Harmful in contact with skin.Acute Toxicity, Dermal (Category 4)
H315 Causes skin irritation.Skin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2)
H332 Harmful if inhaled.Acute Toxicity, Inhalation (Category 4)
H335 May cause respiratory irritation.Specific Target Organ Toxicity — Single Exposure (Category 3)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Prevention
P280 Wear protective gloves/protective clothing/eye protection/face protection.Prevention
P302+P352 IF ON SKIN: Wash with plenty of soap and water.Response
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response
P501 Dispose of contents/container to an approved waste disposal plant.Disposal

Sources for GHS classification:[5][6][7][8][9]

Core Safety and Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary hazards of this compound are inhalation of its dust or vapors and inadvertent contact.[1][6] Therefore, all handling must be performed within certified and properly functioning engineering controls.

  • Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must occur in a chemical fume hood. This is non-negotiable and serves to control exposure below occupational limits by capturing airborne particles and vapors at the source.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[10][11] A minimum of 6-12 air changes per hour is standard for laboratories handling such chemicals.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][10]

G cluster_0 Risk Mitigation Hierarchy Eng Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training) Eng->Admin Primary Control PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Secondary Control

Caption: Hierarchy of controls for handling hazardous chemicals.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards and used correctly.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[11][12] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[13][14]

  • Hand Protection: Compatible, chemical-resistant gloves must be worn.[8][10] Nitrile or neoprene gloves are generally suitable, but it is critical to consult the glove manufacturer's permeation data. Gloves must be inspected for defects before each use and removed using the proper technique to avoid skin contamination.[10][15]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[1] Long pants and closed-toe shoes made of a non-porous material are also mandatory to protect the skin from potential spills.[16]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large-scale transfer or spill), a government-approved respirator with a particulate filter (such as an N95 or P100) is necessary.[8][10] All respirator use must be part of a formal respiratory protection program.[13]

Safe Handling and Storage Procedures

Adherence to standard operating procedures (SOPs) is critical for preventing exposure and contamination.

Protocol for Weighing and Handling:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.

  • Staging: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the chemical.

  • Transfer: Carefully open the container. Use a spatula to transfer the solid to a tared weigh boat. Perform all transfers slowly and deliberately to minimize the generation of airborne dust.

  • Cleaning: After weighing, securely close the primary container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Disposal: Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

  • Doffing PPE: Remove gloves and lab coat before exiting the laboratory. Wash hands and forearms thoroughly with soap and water.[6][10]

Storage Conditions:

  • Store in a tightly closed, properly labeled container.[6][11][17]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15][18]

  • For long-term stability, storage in a refrigerator (2-8°C) or freezer (under -20°C) may be required, as indicated by some suppliers.[5][7]

Emergency Response and First Aid

Prompt and correct action during an emergency can significantly reduce the severity of an incident.

Accidental Release Measures
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or the hazards are unknown.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent the material from entering drains or waterways.[10][17]

  • Clean-up (for trained personnel only):

    • Don appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[19]

    • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[11]

    • Wash the spill site thoroughly with detergent and water once the material is collected.[19]

G start Spill Detected assess Assess Scale & Hazard start->assess is_major Major Spill? (>10g or outside hood) assess->is_major evacuate Evacuate Area Alert Emergency Services is_major->evacuate Yes is_trained Trained Personnel? is_major->is_trained No dispose Dispose of Waste Properly evacuate->dispose get_help Alert Supervisor / EHS is_trained->get_help No cleanup Follow Spill Cleanup Protocol (Use Spill Kit & PPE) is_trained->cleanup Yes get_help->dispose cleanup->dispose

Caption: Decision workflow for responding to a chemical spill.

First Aid by Route of Exposure

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[10][20]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][21][22]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15][22][23]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6][10][22]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15][17][20][24]

Toxicological Profile

The toxicological data for this compound itself is limited.[1] Therefore, its profile is largely inferred from its GHS classification and data from structurally related compounds.

  • Acute Toxicity: The compound is classified as harmful via oral, dermal, and inhalation routes.[5][8] This suggests rapid absorption and systemic distribution. The primary acute effects are expected to be irritation of the respiratory tract, skin, and eyes.[6]

  • Target Organ Toxicity: While no specific studies on this compound are publicly available, toxicological profiles of the parent heterocycle, 2,3-benzofuran, show that the liver and kidneys are primary target organs in animal studies following chronic exposure.[25] Researchers should be aware that these organs could be susceptible to damage from its derivatives.

  • Potential for CNS and Sympathomimetic Activity: It is crucial to note that other (2-aminopropyl)-2,3-dihydrobenzofuran derivatives, known as "benzofuran" compounds in recreational drug contexts, exhibit significant stimulant and psychoactive properties.[26] These effects include tachycardia, hypertension, and various mental health disturbances.[26] While this compound is structurally distinct, the shared benzofuran amine core warrants caution regarding potential unforeseen central nervous system (CNS) or sympathomimetic activity.

Conclusion

This compound is a valuable research chemical with a moderate acute toxicity profile. The primary hazards are skin, eye, and respiratory irritation, and it is classified as harmful if swallowed, inhaled, or absorbed through the skin. Safe handling can be readily achieved by adhering to a strict safety hierarchy: conducting all work in a certified chemical fume hood, using appropriate and well-maintained PPE, and following established laboratory protocols. Due to limited specific toxicological data, caution should be exercised, with particular awareness of potential effects on the liver, kidneys, and central nervous system based on data from analogous structures.

References

Methodological & Application

The Versatile Scaffold: Application Notes on 2,3-Dihydrobenzofuran-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2,3-dihydrobenzofuran moiety is a prominent member of this class, recognized for its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding sites. This guide focuses specifically on the 4-amino substituted variant, 2,3-Dihydrobenzofuran-4-amine , a critical intermediate and pharmacophore that has paved the way for the development of novel therapeutics, particularly in the fields of oncology and neuroscience.[3][4] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering in-depth application notes, validated experimental protocols, and insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile scaffold.

Core Application I: Oncology - Targeting DNA Repair Pathways with PARP-1 Inhibition

A significant breakthrough in the application of the this compound scaffold has been in the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

Mechanism of Action: A Synergistic Approach to Cancer Therapy

Derivatives of 4-amino-2,3-dihydrobenzofuran have been designed to mimic the nicotinamide portion of the NAD+ cofactor, competitively binding to the catalytic domain of PARP-1. The 4-amino group, in particular, has been shown to be crucial for establishing key interactions within the enzyme's active site. For instance, the 4-amino group can form electrostatic interactions with the carboxylate group of Glu988, an essential residue for poly(ADP-ribose) synthesis. This targeted inhibition prevents the recruitment of DNA repair machinery, ultimately leading to apoptosis in cancer cells with compromised homologous recombination repair pathways.

PARP_Inhibition_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Repair_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Repair_recruitment Replication DNA Replication PAR_synthesis->Replication DNA_Repair DNA Repair Repair_recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DSB Double-Strand Break Formation Replication->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1 Inhibition

Caption: Mechanism of PARP-1 Inhibition.

Quantitative Data: Potency of Representative Derivatives

The following table summarizes the in vitro inhibitory activity of selected 4-amino-2,3-dihydrobenzofuran derivatives against PARP-1.

Compound IDModificationsPARP-1 IC50 (µM)Reference
rac-284-amino-2-methyl-DHBF-7-carboxamide4.65[5]
(-)-13c5-fluoro-2-methyl-DHBF-7-carboxamide1.53[5]
Olaparib Clinical Reference 0.005 [5]
Veliparib Clinical Reference 0.005 [5]

Core Application II: Neuroscience - Modulating Neurological Pathways

The 2,3-dihydrobenzofuran scaffold is also a promising platform for developing agents that target the central nervous system (CNS). While specific, clinically advanced examples of 4-amino derivatives are less prevalent than in oncology, the foundational structure is integral to compounds showing neuroprotective effects and potential as modulators of key neurotransmitter systems.[6][7]

Neuroprotection in Neurodegenerative Diseases

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a common factor in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7] Benzofuran derivatives have demonstrated the ability to mitigate this damage. Although direct evidence for 4-amino derivatives is still emerging, the scaffold's ability to be functionalized suggests that incorporating a 4-amino group could enhance interactions with relevant neuronal targets. The neuroprotective mechanism of related benzofuran compounds often involves the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation, thereby reducing oxidative stress-induced neuronal death.[7]

Serotonin (5-HT) Receptor Modulation

Certain amino-substituted 2,3-dihydrobenzofurans have been investigated for their interaction with serotonin receptors, which are critical targets for treating depression, anxiety, and other mood disorders.[8][9] For instance, aminopropyl derivatives of 2,3-dihydrobenzofuran have been studied as analogues of psychoactive substances, indicating the scaffold's ability to interact with monoamine transporters and receptors.[1] The strategic placement of an amino group at the 4-position could lead to novel ligands with unique selectivity and functional activity at various 5-HT receptor subtypes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a method for the synthesis of the core scaffold, this compound, via the reduction of 4-nitrobenzofuran. This procedure is based on established hydrogenation methods.[5]

Materials:

  • 4-nitrobenzofuran

  • 5% Rhodium on carbon (Rh/C)

  • Ethanol (anhydrous)

  • Parr hydrogenation apparatus

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel for a Parr apparatus, combine 4-nitrobenzofuran (3.0 g), 5% Rh/C (0.5 g), and anhydrous ethanol (25 mL).

  • Seal the vessel and connect it to the Parr apparatus.

  • Purge the system with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen to 50 p.s.i.

  • Set the temperature to 35°C and begin vigorous stirring.

  • Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Allow the vessel to cool to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the rhodium catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound as an oil.

Synthesis_Workflow Start 4-Nitrobenzofuran Step1 Hydrogenation (H₂, 5% Rh/C, Ethanol, 50 psi, 35°C) Start->Step1 Product This compound Step1->Product

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro PARP-1 Inhibition Assay (Fluorometric)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against PARP-1 using a commercially available fluorometric assay kit.

Principle: This assay measures the consumption of NAD+, a substrate of PARP-1, during the poly(ADP-ribosyl)ation reaction. The remaining NAD+ is converted to a highly fluorescent product by a developer reagent. A decrease in fluorescence intensity corresponds to higher PARP-1 activity, and thus, potent inhibitors will result in a stronger fluorescent signal.[7]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (provided in most kits)

  • β-NAD+

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Developer reagent

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and β-NAD+ in assay buffer according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent interference.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Negative control wells (no inhibitor): Add assay buffer, PARP-1, activated DNA, and β-NAD+.

    • Positive control wells (known inhibitor): Add a known PARP-1 inhibitor (e.g., Olaparib), PARP-1, activated DNA, and β-NAD+.

    • Test compound wells: Add diluted test compounds, PARP-1, activated DNA, and β-NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Development: Add the developer reagent to all wells.

  • Second Incubation: Incubate the plate for an additional 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (typically ~420 nm excitation and ~480 nm emission).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Analysis of derivatives based on the this compound scaffold has revealed key structural features that influence their biological activity.

SAR_Diagram Scaffold This compound Scaffold R1 Position 2: Alkyl substitution (e.g., -CH₃) can enhance potency. Scaffold->R1 R2 Position 4: The amino group is critical for interaction with target residues (e.g., Glu988 in PARP-1). Scaffold->R2 R3 Position 5: Electron-withdrawing groups (e.g., -F) can improve activity through enhanced π-π stacking. Scaffold->R3 R4 Position 7: Carboxamide is a key feature for PARP-1 inhibitors, mimicking the nicotinamide moiety of NAD+. Scaffold->R4

Caption: Key structure-activity relationships.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable scaffold in medicinal chemistry. Its application in the development of PARP-1 inhibitors highlights its potential for creating targeted cancer therapies. Furthermore, its foundational role in compounds with neuroprotective and neuromodulatory potential suggests that its full therapeutic capacity is yet to be realized. Future research should focus on expanding the library of 4-amino derivatives and exploring their efficacy against a broader range of biological targets. Detailed mechanistic studies and in vivo evaluations will be crucial in translating the promising in vitro activity of these compounds into next-generation therapeutics for a multitude of diseases.

References

The Versatile Scaffold: Using 2,3-Dihydrobenzofuran-4-amine as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 2,3-Dihydrobenzofuran Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 2,3-dihydrobenzofuran scaffold is a prime example of such a privileged motif, found in a wide array of natural products and synthetic molecules with significant therapeutic potential.[1][2] Its inherent structural rigidity, combined with the electronic properties of the fused bicyclic system, provides an excellent platform for the design of novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4]

This application note focuses on a key derivative of this versatile scaffold: 2,3-Dihydrobenzofuran-4-amine . The strategic placement of the primary amine group at the 4-position offers a reactive handle for a diverse range of chemical transformations. This allows for the systematic exploration of the chemical space around the core structure, a fundamental practice in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. We will delve into the practical applications of this building block, providing detailed protocols for its derivatization into potentially bioactive molecules and discussing the rationale behind these synthetic strategies.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a melting point in the range of 125-128°C and is soluble in common organic solvents like alcohols, but not in water.[5] The amine group at the 4-position is a nucleophilic center, making it amenable to a variety of functionalization reactions. The aromatic ring can also undergo electrophilic substitution, although the position of substitution will be directed by the existing amine and dihydrofuran ring.

The true synthetic utility of this compound lies in its capacity to serve as a versatile starting material for creating libraries of analogs for structure-activity relationship (SAR) studies. The primary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby modulating the molecule's interaction with biological targets.

Core Synthetic Strategies and Protocols

The derivatization of this compound is key to unlocking its potential in drug discovery. Below are detailed protocols for two fundamental transformations: N-acylation to form amide derivatives and a multi-step sequence involving Suzuki-Miyaura cross-coupling to generate C-C bond-linked biaryl structures, a common feature in many kinase inhibitors.

Protocol 1: N-Acylation for the Synthesis of Amide Derivatives

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in a vast number of pharmaceuticals.[6] N-acylation of this compound allows for the introduction of a variety of acyl groups, which can influence the compound's solubility, hydrogen bonding capacity, and overall pharmacological profile.

Rationale: This protocol employs a standard and efficient method for amide bond formation using an acyl chloride in the presence of a mild base. Triethylamine (TEA) is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the reactants.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and triethylamine in DCM B Cool solution to 0°C A->B Inert atmosphere C Add acyl chloride dropwise B->C D Stir at room temperature C->D Monitor by TLC E Wash with water and brine D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for N-acylation of this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound135.161.01.0
Acyl Chloride (e.g., Benzoyl chloride)140.571.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM)84.93--
Deionized Water18.02--
Brine (saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na2SO4)142.04--
Silica Gel for chromatography---

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 135 mg) and anhydrous dichloromethane (10 mL).

  • Add triethylamine (1.5 mmol, 0.21 mL) to the solution and stir.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 mmol, 0.13 mL) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-acylated product.

Protocol 2: Multi-step Synthesis of a Biaryl Derivative via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many kinase inhibitors and other pharmaceuticals.[2][7] This multi-step protocol first involves the introduction of a halogen onto the aromatic ring of the acylated dihydrobenzofuran, followed by the palladium-catalyzed coupling with a boronic acid.

Rationale: This protocol first protects the amine as an acetamide to prevent side reactions and to direct the subsequent electrophilic bromination to the desired position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent. The final step is a classic Suzuki-Miyaura coupling. A palladium catalyst, a phosphine ligand (to stabilize the palladium), and a base are required for the catalytic cycle to proceed.[8] A mixture of an organic solvent and water is often used to dissolve all the components of the reaction.

Synthetic Pathway:

G A This compound B N-(2,3-dihydrobenzofuran-4-yl)acetamide A->B Step 1: Acylation (Acetic anhydride, Pyridine) C N-(7-bromo-2,3-dihydrobenzofuran-4-yl)acetamide B->C Step 2: Bromination (NBS, Acetonitrile) D N-(7-aryl-2,3-dihydrobenzofuran-4-yl)acetamide C->D Step 3: Suzuki Coupling (Arylboronic acid, Pd catalyst, Base)

Caption: Multi-step synthesis of a biaryl derivative.

Step 2a: Acetylation of this compound

  • Dissolve this compound (1.0 mmol, 135 mg) in pyridine (5 mL).

  • Add acetic anhydride (1.2 mmol, 0.11 mL) and stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate to yield N-(2,3-dihydrobenzofuran-4-yl)acetamide, which can often be used in the next step without further purification.

Step 2b: Bromination of N-(2,3-dihydrobenzofuran-4-yl)acetamide

  • Dissolve the acetamide from the previous step (1.0 mmol, 177 mg) in acetonitrile (10 mL).

  • Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) in one portion.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to obtain N-(7-bromo-2,3-dihydrobenzofuran-4-yl)acetamide.

Step 2c: Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-(7-bromo-2,3-dihydrobenzofuran-4-yl)acetamide256.091.01.0
Arylboronic Acid-1.51.5
Pd(PPh3)4 (Tetrakis)1155.560.050.05
Potassium Carbonate (K2CO3)138.212.02.0
Toluene92.14--
Ethanol46.07--
Deionized Water18.02--

Step-by-Step Procedure:

  • In a flask, combine N-(7-bromo-2,3-dihydrobenzofuran-4-yl)acetamide (1.0 mmol, 256 mg), the desired arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), under the inert atmosphere.

  • Heat the reaction mixture to 90-100°C and stir for 8-16 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solution. Purify the crude product by column chromatography to yield the desired biaryl derivative.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for a systematic investigation of structure-activity relationships. For instance, in the development of PARP-1 inhibitors, modifications at various positions of the dihydrobenzofuran scaffold have led to significant improvements in potency. The introduction of substituted benzylidene groups at the 2-position of a related dihydrobenzofuranone scaffold dramatically increased inhibitory activity.[9] Similarly, for GPR119 agonists, optimization of substituents on the dihydrobenzofuran ring and the groups attached to a piperidine moiety led to potent modulators with favorable metabolic profiles.[10] These examples underscore the importance of having versatile building blocks like this compound to facilitate such explorations.

Summary of Potential Bioactive Derivatives

The following table summarizes hypothetical derivatives that could be synthesized from this compound using the protocols described and their potential biological targets based on the known activities of the dihydrobenzofuran scaffold.

Derivative ClassSynthetic ApproachPotential Biological Target(s)
N-Aryl AmidesN-Acylation (Protocol 1)Kinases, GPCRs, Ion Channels
N-Alkyl AmidesN-Acylation with alkyl acyl chloridesModulators of metabolic enzymes
7-Aryl Substituted DerivativesSuzuki-Miyaura Coupling (Protocol 2)Kinase inhibitors (e.g., Syk, Gck), PARP inhibitors
SulfonamidesReaction with sulfonyl chloridesCarbonic anhydrase inhibitors, antibacterial agents
Ureas and ThioureasReaction with isocyanates or isothiocyanatesKinase inhibitors, antiviral agents

Future Outlook and Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic amine functionality provides a gateway for a multitude of chemical transformations, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead optimization. The protocols detailed herein for N-acylation and Suzuki-Miyaura coupling represent fundamental and robust methods for elaborating this core structure. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of privileged scaffolds like 2,3-dihydrobenzofuran will remain a cornerstone of modern drug discovery. The continued exploration of new synthetic methodologies and the application of this building block in diverse medicinal chemistry programs hold great promise for the development of the next generation of innovative medicines.

References

Application Notes & Protocols: N-Alkylation of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-Dihydrobenzofuran-4-amine Scaffold

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products. When functionalized with an amino group at the 4-position, it becomes a critical building block for a diverse array of therapeutic agents. N-alkylation of this primary amine is a pivotal synthetic step, allowing for the introduction of various alkyl, aryl, and functionalized side chains. This modification profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

This guide provides an in-depth analysis of three robust and widely adopted protocols for the N-alkylation of this compound: Reductive Amination, Direct Alkylation via SN2, and Palladium-Catalyzed Buchwald-Hartwig Amination. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses the strategic advantages and limitations to guide researchers in selecting the optimal method for their specific synthetic goals.

Method 1: Reductive Amination

Reductive amination is a highly reliable and controlled method for mono-alkylation, effectively avoiding the over-alkylation issues that can plague other methods.[1][2] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4]

Scientific Principle

The reaction proceeds in two stages within a single pot. First, the amine and carbonyl compound form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). A mild, selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine far more readily than it reduces the starting carbonyl group.[2][5]

Causality Behind Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards aldehydes and ketones, especially under the mildly acidic conditions that favor imine formation.[1][5][6] The electron-withdrawing acetate groups temper the reactivity of the borohydride, ensuring that the reduction is highly selective for the iminium ion intermediate.[5] This selectivity is crucial for achieving high yields of the desired N-alkylated product.[6][7]

Workflow Diagram: Reductive Amination

G Start This compound + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Imine Imine/Iminium Ion Hemiaminal->Imine Dehydration (-H₂O) Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Product N-Alkylated Product Reduction->Product Hydride Transfer G Reactants Amine + Alkyl Halide + Base (e.g., K₂CO₃) TransitionState SN2 Transition State Reactants->TransitionState Nucleophilic Attack Products N-Alkylated Product + Halide Salt + Protonated Base TransitionState->Products Overalkylation Potential Over-alkylation (Dialkylated Product) Products->Overalkylation Further Reaction G Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂(Ar)Pd(II)-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord Amine (HNR'R'') -X⁻ PdII_Amine [L₂(Ar)Pd(II)-NHR'R'']⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido -H-Base⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR'R'')

References

Application Note: 2,3-Dihydrobenzofuran-4-amine as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydrobenzofuran moiety is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note details the utility of a key derivative, 2,3-dihydrobenzofuran-4-amine, as a strategic building block for the synthesis of novel, fused heterocyclic systems. We provide an in-depth examination of its reactivity and present validated, step-by-step protocols for constructing complex scaffolds such as furo[3,2-c]quinolines and tetrahydrofuro[3,2-c]pyridines. The methodologies discussed leverage classic name reactions, including the Skraup-Doebner-von Miller and Pictet-Spengler reactions, demonstrating the amine's value for generating molecular diversity for drug discovery and materials science.

Introduction: The Strategic Value of this compound

The benzofuran scaffold is a cornerstone in the development of pharmaceuticals, with derivatives showing a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The partially saturated analog, 2,3-dihydrobenzofuran, retains this biological relevance while offering distinct stereochemical and conformational properties. This compound emerges as a particularly valuable synthetic intermediate.[4] Its structure, featuring a nucleophilic aromatic amine positioned ortho to the dihydrofuran ring system, provides a reactive handle for annulation reactions, enabling the construction of fused polycyclic frameworks.

This guide explores the synthetic potential of this amine, focusing on its application in building fused nitrogen-containing heterocycles, which are of significant interest in pharmacology.[5][6]

Scaffold_Potential cluster_reactions Annulation Strategies cluster_products Resulting Heterocyclic Systems main This compound (Core Building Block) r1 Skraup-Doebner-von Miller Reaction main->r1 + α,β-Unsaturated Carbonyl r2 Pictet-Spengler Reaction main->r2 + Aldehyde/Ketone r3 Friedländer Annulation (Conceptual) main->r3 + 1,3-Dicarbonyl p1 Furo[3,2-c]quinolines r1->p1 p2 Tetrahydrofuro[3,2-c]pyridines r2->p2 p3 Diverse Polycycles r3->p3

Caption: Synthetic pathways from this compound.

Application Protocol 1: Synthesis of Furo[3,2-c]quinolines via Skraup-Doebner-von Miller Reaction

Principle and Mechanistic Insight

The Skraup-Doebner-von Miller reaction is a powerful method for synthesizing quinolines from anilines.[7][8][9] When applied to this compound, it facilitates the construction of the tetracyclic furo[3,2-c]quinoline system. The reaction proceeds through the acid-catalyzed Michael addition of the amine to an α,β-unsaturated carbonyl compound. The resulting intermediate undergoes electrophilic cyclization onto the electron-rich benzene ring, followed by dehydration and oxidation to yield the aromatic quinoline moiety.[10] The choice of the α,β-unsaturated precursor directly dictates the substitution pattern on the resulting quinoline ring.

This protocol uses crotonaldehyde, which is formed in situ from paraldehyde, to yield the 2-methylfuro[3,2-c]quinoline derivative.

Materials and Reagents
Reagent/MaterialPuritySupplierCAS Number
This compound≥98%Sigma-Aldrich63426-10-8
Hydrochloric Acid (conc.)37%Fisher Scientific7647-01-0
Paraldehyde≥98%Acros Organics123-63-7
Nitrobenzene≥99%Alfa Aesar98-95-3
Sodium Hydroxide (pellets)≥97%VWR Chemicals1310-73-2
Dichloromethane (DCM)ACS GradeEMD Millipore75-09-2
Anhydrous Magnesium SulfateReagent GradeJ.T. Baker7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Step-by-Step Experimental Protocol

Safety Precaution: This reaction is exothermic and can become vigorous. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Nitrobenzene is highly toxic.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add this compound (10.0 g, 66.1 mmol).

  • Acidification: Slowly and with vigorous stirring, add concentrated hydrochloric acid (25 mL) to the amine. An initial exotherm will be observed as the amine salt forms.

  • Addition of Oxidant: Add nitrobenzene (7.0 mL, 68.5 mmol), which serves as both the oxidant and a solvent moderator.[11]

  • Heating and Reagent Addition: Heat the mixture to 130-140 °C using a heating mantle. Once the temperature has stabilized, add paraldehyde (12.0 mL, 89.9 mmol) dropwise from the dropping funnel over a period of 60 minutes. Maintain vigorous stirring throughout the addition to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 140 °C for an additional 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if desired (using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up - Basification: Allow the mixture to cool to room temperature. Carefully pour the dark, viscous mixture over 200 g of crushed ice. Slowly neutralize the mixture by adding 20% aqueous sodium hydroxide solution until the pH is >10. This step must be performed in an ice bath to dissipate heat.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM and excess nitrobenzene.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (starting from 9:1) to afford the pure 2-methyl-3,4-dihydrofuro[3,2-c]quinoline.

Expected Results and Characterization
  • Yield: 55-65%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic quinoline protons, the methyl group singlet (around δ 2.7 ppm), and the triplet-triplet pattern for the dihydrofuran protons (around δ 3.3 and 4.7 ppm).

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₂H₁₁NO [M+H]⁺, found.

Application Protocol 2: Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

Principle and Mechanistic Insight

The Pictet-Spengler reaction is a cornerstone in alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[12][13] To apply this reaction to this compound, a two-step sequence is employed. First, the amine is acylated, then reduced to form the necessary N-phenethyl-equivalent substrate. This intermediate then undergoes the classical Pictet-Spengler cyclization.

The key step is the formation of an iminium ion, which is sufficiently electrophilic to attack the electron-rich C-5 position of the dihydrobenzofuran ring, leading to the formation of the fused piperidine ring.[14] This method provides access to the tetrahydrofuro[3,2-c]pyridine core, a scaffold present in various bioactive molecules.[15]

Pictet_Spengler_Workflow start This compound step1 Step 1: Acylation (e.g., with Methoxyacetyl chloride) start->step1 inter1 Amide Intermediate step1->inter1 step2 Step 2: Reduction (e.g., with LiAlH₄ in THF) inter1->step2 inter2 β-Arylethylamine Analog step2->inter2 step3 Step 3: Pictet-Spengler Cyclization (Aldehyde + Acid Catalyst, e.g., TFA) inter2->step3 inter3 Iminium Ion Formation (Key Electrophile) step3->inter3 step4 Work-up & Purification (Neutralization, Extraction, Chromatography) inter3->step4 final Final Product: Tetrahydrofuro[3,2-c]pyridine step4->final

Caption: Workflow for Pictet-Spengler synthesis.

Materials and Reagents
Reagent/MaterialPuritySupplierCAS Number
N-(2,3-dihydrobenzofuran-4-yl)-2-methoxyethan-1-amine(Synthesized)--
Formaldehyde (37% in H₂O)ACS GradeSigma-Aldrich50-00-0
Trifluoroacetic Acid (TFA)≥99%Acros Organics76-05-1
Acetonitrile (MeCN)HPLC GradeFisher Scientific75-05-8
Saturated Sodium Bicarbonate SolutionLab Prepared--
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals141-78-6

(Note: The starting β-arylethylamine analog is prepared in a two-step sequence from this compound via acylation followed by reduction, a standard procedure not detailed here for brevity.)

Step-by-Step Experimental Protocol
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve the N-(2,3-dihydrobenzofuran-4-yl)-2-methoxyethan-1-amine (5.0 g, 23.9 mmol) in acetonitrile (50 mL).

  • Aldehyde Addition: Add aqueous formaldehyde solution (2.2 mL, 28.7 mmol, 1.2 eq) to the stirred solution at room temperature.

  • Acid Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.8 mL, 35.9 mmol, 1.5 eq) dropwise. A color change may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by LC-MS.

  • Quenching and Neutralization: Carefully quench the reaction by pouring the mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution. Stir until effervescence ceases. Check the pH to ensure it is basic (pH 8-9).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a dichloromethane:methanol gradient (e.g., 100:0 to 95:5) to yield the pure tetrahydrofuro[3,2-c]pyridine product.

Expected Results and Characterization
  • Yield: 70-80%

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃): Look for the appearance of a new singlet for the CH₂ group between the two nitrogen atoms (around δ 4.0 ppm), along with signals corresponding to the dihydrofuran ring and the newly formed piperidine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): A key signal to identify is the new sp³ carbon at the C-4 position of the fused system.

  • Mass Spectrometry (ESI+): Calculated m/z for the protonated molecule [M+H]⁺, found.

Summary and Outlook

This compound stands out as a robust and versatile starting material for accessing complex, fused heterocyclic systems. The protocols detailed herein for the Skraup-Doebner-von Miller and Pictet-Spengler reactions provide reliable and scalable pathways to furo[3,2-c]quinolines and tetrahydrofuro[3,2-c]pyridines, respectively. These scaffolds are of high interest for screening in drug discovery programs, particularly in oncology and neuropharmacology. The synthetic accessibility of the core amine allows for extensive derivatization, enabling the generation of focused libraries for structure-activity relationship (SAR) studies. Future work will focus on expanding the repertoire of annulation strategies and exploring the applications of these novel heterocycles in materials science and agrochemicals.

References

Application Notes & Protocols: A Guide to the Biological Activity Screening of 2,3-Dihydrobenzofuran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran-4-amine

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] The 2,3-dihydro variant retains this versatile bioactivity, offering a three-dimensional structure that can be finely tuned to interact with various biological targets.[6]

This guide focuses specifically on derivatives featuring an amine group at the 4-position of the 2,3-dihydrobenzofuran ring. The introduction of this basic nitrogenous functional group can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These changes can, in turn, modulate the compound's pharmacokinetic profile and its affinity for biological targets. For instance, the amine group can act as a key pharmacophoric element, forming critical interactions with amino acid residues in enzyme active sites or receptors.

The following application notes provide a structured, tiered approach to the initial biological screening of novel this compound derivatives. The protocols are designed for researchers in drug discovery and chemical biology to systematically evaluate the potential of these compounds across several key therapeutic areas.

Part I: A Systematic Workflow for Bioactivity Screening

A successful screening campaign begins with a logical and efficient workflow. A tiered approach, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for active "hits," is recommended to conserve resources and generate high-quality, interpretable data.

Screening_Workflow cluster_prep Compound Preparation cluster_primary Primary Screening (Broad Spectrum) cluster_analysis Hit Identification & Triage cluster_secondary Secondary & Mechanistic Screening prep Compound Synthesis & Purity Analysis sol Solubility & Stability Testing prep->sol stock Stock Solution Preparation (e.g., 10 mM in DMSO) sol->stock cytotox Cytotoxicity Assay (e.g., MTT vs. Cancer & Normal Cell Lines) stock->cytotox antimicrobial Antimicrobial Assay (e.g., MIC vs. Gram+/- Bacteria & Fungi) stock->antimicrobial ache AChE Inhibition Assay (Ellman's Method) stock->ache hit Data Analysis (IC50 / MIC Determination) cytotox->hit antimicrobial->hit ache->hit sar Preliminary SAR Analysis hit->sar triage Prioritize Hits for Secondary Screening sar->triage anti_inflam Anti-inflammatory Assay (e.g., NO Inhibition) triage->anti_inflam moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Target Engagement) triage->moa NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes transcription Compound 2,3-Dihydrobenzofuran -4-amine Derivative Compound->IKK inhibits? Compound->NFkB inhibits translocation?

References

Application Notes & Protocols: The Strategic Role of 2,3-Dihydrobenzofuran-4-amine in the Rational Design of High-Affinity 5-HT2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Neuroscience and Pharmacology.

Abstract: The serotonin 5-HT2 receptor family, particularly the 5-HT2A subtype, is a pivotal target for therapeutic intervention in a spectrum of neuropsychiatric disorders. The development of ligands with high affinity and selectivity for these receptors is a cornerstone of modern neuropharmacology. This guide elucidates the strategic importance of the 2,3-dihydrobenzofuran-4-amine scaffold as a versatile and conformationally constrained building block for the synthesis of novel 5-HT2 receptor ligands. We will explore the molecular design rationale, provide detailed synthetic and pharmacological testing protocols, and discuss the structure-activity relationships (SAR) that govern the interaction of these ligands with their target receptors.

Molecular Design Rationale: The Advantage of Conformational Constraint

The 2,3-dihydrobenzofuran moiety serves as a bioisostere of the phenyl ring found in classical phenethylamine-based serotonin receptor ligands. Its key advantage lies in the conformational restriction imposed by the dihydrofuran ring. This structural feature "locks" the orientation of the methoxy group, which is often found in high-affinity 5-HT2A ligands, thereby reducing the entropic penalty upon binding to the receptor. This pre-organization of the pharmacophore can lead to a significant increase in binding affinity.[1]

The placement of an amine at the 4-position of the 2,3-dihydrobenzofuran core provides a crucial anchor point for building out the ethylamine side chain characteristic of many serotonergic ligands. This specific substitution pattern allows for the systematic exploration of SAR by modifying the amine functionality and other positions on the scaffold.

Synthetic Strategy: From Core Scaffold to Potent Ligand

The synthesis of 5-HT2 receptor ligands from a this compound core can be approached through a multi-step sequence. Below is a representative protocol for the synthesis of a hypothetical high-affinity 5-HT2A ligand, DHBF-2A-1 . This protocol is a composite of established organic synthesis techniques and is designed to be adaptable for the creation of a library of analogs for SAR studies.[2][3]

  • Starting Material: 2,3-Dihydrobenzofuran.

  • Reaction: Friedel-Crafts acylation.

  • Procedure: a. To a solution of 2,3-dihydrobenzofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise. b. Stir the mixture for 15 minutes, then add acetyl chloride (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 4 hours. d. Quench the reaction by slowly pouring it over crushed ice. e. Extract the aqueous layer with DCM (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (hexanes:ethyl acetate gradient) to yield the desired ketone.

  • Starting Material: (2,3-Dihydrobenzofuran-4-yl)ethanone.

  • Reaction: Oximation followed by reduction.

  • Procedure: a. Reflux the ketone (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in ethanol for 6 hours. b. Cool the reaction mixture and remove the solvent in vacuo. c. Resuspend the residue in water and extract with ethyl acetate. d. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude oxime. e. Dissolve the crude oxime in ethanol and add a catalytic amount of Raney nickel. f. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours. g. Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the primary amine, 1-(2,3-dihydrobenzofuran-4-yl)ethanamine .

  • Starting Material: 1-(2,3-dihydrobenzofuran-4-yl)ethanamine.

  • Reaction: Reductive amination.

  • Procedure: a. To a solution of the primary amine (1.0 eq) and an appropriate aldehyde or ketone (e.g., for an N,N-dimethyl derivative, use formaldehyde, 2.2 eq) in methanol, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). b. Stir the reaction at room temperature for 24 hours. c. Quench the reaction with 1 M HCl. d. Basify with 2 M NaOH and extract with ethyl acetate. e. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, DHBF-2A-1 .

Diagram 1: Synthetic Workflow for DHBF-2A-1

G start 2,3-Dihydrobenzofuran step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->step1 intermediate1 (2,3-Dihydrobenzofuran-4-yl)ethanone step1->intermediate1 step2 Oximation (NH2OH.HCl, NaOAc) intermediate1->step2 intermediate2 Oxime Intermediate step2->intermediate2 step3 Reduction (H2, Raney Ni) intermediate2->step3 intermediate3 1-(2,3-Dihydrobenzofuran-4-yl)ethanamine step3->intermediate3 step4 N-Alkylation (Aldehyde/Ketone, NaBH3CN) intermediate3->step4 product DHBF-2A-1 (Final Ligand) step4->product

A plausible synthetic route to a 5-HT2A ligand from a 2,3-dihydrobenzofuran precursor.

Pharmacological Evaluation: Quantifying Receptor Interaction

Once synthesized, the novel ligands must be characterized for their affinity and functional activity at the 5-HT2A receptor. The following are standard, robust protocols for these assessments.

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[4][5]

  • Materials:

    • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[6]

    • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist) at a concentration equal to its Kd (typically ~0.5-2.0 nM).[5][7]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

    • Non-specific Binding Control: 10 µM Mianserin or 1 µM Ketanserin.[7]

    • Test Compounds: Serial dilutions in assay buffer.

  • Procedure: a. In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.
    • 50 µL of test compound at various concentrations.
    • 50 µL of [³H]Ketanserin.
    • 100 µL of receptor membrane preparation (5-20 µg protein/well). b. Incubate the plate at 30°C for 60 minutes with gentle agitation.[8] c. Terminate the incubation by rapid filtration through GF/B glass fiber filter mats pre-soaked in 0.5% polyethyleneimine, using a cell harvester.[5] d. Wash the filters three times with ice-cold assay buffer. e. Dry the filter mats and add scintillation cocktail. f. Quantify radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Radioligand Binding Assay Workflow

G cluster_prep Assay Preparation cluster_assay Incubation cluster_read Detection & Analysis prep1 Prepare serial dilutions of test compounds assay_step Combine in 96-well plate: - Receptor Membranes - [3H]Ketanserin - Test Compound / Control prep1->assay_step prep2 Prepare receptor membranes, radioligand, and buffers prep2->assay_step incubate Incubate at 30°C for 60 minutes assay_step->incubate filter Rapid filtration (Cell Harvester) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze

Workflow for determining ligand binding affinity using a radioligand assay.

This assay measures the functional activity of a compound by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq/11-coupled receptor activation.[9][10]

  • Materials:

    • Cell Line: PC12 or HEK293 cells stably expressing the human 5-HT2A receptor.[9]

    • Labeling Medium: Inositol-free DMEM containing [³H]myo-inositol (1 µCi/mL).

    • Stimulation Buffer: Krebs buffer containing 10 mM lithium chloride (LiCl) to inhibit IP degradation.

    • Lysis Buffer: Ice-cold 0.4 M perchloric acid.

    • Ion-exchange Columns: Dowex AG1-X8 resin.

  • Procedure: a. Plate cells in 24-well plates and grow to ~80% confluency. b. Label the cells by incubating overnight in the labeling medium. c. Wash the cells with stimulation buffer. d. Pre-incubate with stimulation buffer for 15 minutes at 37°C. e. Add test compounds at various concentrations and incubate for 30-60 minutes at 37°C. f. Terminate the reaction by adding lysis buffer and placing on ice for 30 minutes. g. Neutralize the lysates with KOH. h. Apply the supernatant to the ion-exchange columns. i. Wash the columns to remove free [³H]myo-inositol. j. Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid. k. Quantify the eluate by scintillation counting.

  • Data Analysis: a. Plot the amount of [³H]IPs accumulated against the log concentration of the test compound. b. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values. c. Efficacy is often expressed as a percentage of the response to a saturating concentration of a reference full agonist, such as serotonin (5-HT).

Diagram 3: Phosphoinositide Hydrolysis Assay Workflow

G cluster_cell_prep Cell Preparation & Labeling cluster_stimulation Ligand Stimulation cluster_detection IP Isolation & Quantification plate_cells Plate 5-HT2A expressing cells label_cells Incubate overnight with [3H]myo-inositol plate_cells->label_cells wash_cells Wash and pre-incubate with LiCl buffer label_cells->wash_cells add_ligand Add test compound at various concentrations wash_cells->add_ligand incubate Incubate at 37°C add_ligand->incubate lyse_cells Terminate reaction and lyse cells incubate->lyse_cells isolate_ips Isolate [3H]IPs via ion-exchange chromatography lyse_cells->isolate_ips count Scintillation Counting isolate_ips->count analyze Calculate EC50 and Emax count->analyze

Workflow for assessing ligand functional activity via IP accumulation.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for high-affinity binding and functional activity at 5-HT2 receptors. The following table summarizes expected SAR trends based on published data for analogous compounds.[1][11]

R¹ (on Amine)R² (on Aromatic Ring)5-HT2A Ki (nM) (Hypothetical)5-HT2A EC₅₀ (nM) (Hypothetical)Emax (% of 5-HT) (Hypothetical)Rationale
-H-H500>1000N/AUnsubstituted primary amine generally shows low affinity.
-CH₃-H15080020%Small alkyl substitution on the amine can improve affinity.
-CH(CH₃)₂-H8045045%Bulkier alkyl groups may better fill a hydrophobic pocket.
-H7-OCH₃2510060%A methoxy group at the 7-position often enhances affinity.
-CH(CH₃)₂7-OCH₃5.2 25 85% Combination of optimal amine and aromatic substitution.
-CH(CH₃)₂7-Br8.54070%A halogen at the 7-position can also increase affinity.

Diagram 4: 5-HT2A Receptor Signaling Pathway

G ligand 5-HT2A Agonist receptor 5-HT2A Receptor Gq/11 ligand->receptor:f0 plc Phospholipase C (PLC) receptor:f1->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel 5-HT2 receptor ligands. Its inherent conformational rigidity can enhance binding affinity, while the 4-amino substitution provides a convenient handle for synthetic elaboration and SAR exploration. The protocols and workflows detailed in this guide offer a robust framework for the synthesis and pharmacological characterization of new chemical entities based on this promising core structure, paving the way for the discovery of next-generation therapeutics for neuropsychiatric conditions.

References

Strategic N-Arylation of 2,3-Dihydrobenzofuran-4-amine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core, particularly at the 4-amino position, is critical for developing new pharmaceutical candidates. This application note provides a comprehensive guide to the palladium-catalyzed N-arylation of 2,3-Dihydrobenzofuran-4-amine, primarily focusing on the Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer detailed, field-proven experimental protocols, and discuss critical parameters for reaction optimization and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the efficient construction of complex C–N bonds.

Introduction: The Significance of the this compound Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in the design of novel therapeutics, valued for its rigid, planar structure and favorable physicochemical properties. Derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The amine functionality at the C4 position serves as a versatile synthetic handle, allowing for the introduction of diverse substituents to modulate biological activity, selectivity, and pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines.[1][2] These methods offer a powerful and general route to form carbon-nitrogen (C–N) bonds, overcoming the limitations of classical methods which often require harsh conditions and suffer from limited substrate scope.[2][3] This guide provides the necessary theoretical and practical framework for applying this transformative chemistry to the this compound core.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides or pseudohalides.[4] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.[2][5] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[6] The steric bulk of the supporting phosphine ligand is crucial for promoting this step.[7]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ (Active Catalyst) ox_add_complex [Ar-Pd(II)(L)₂-X] (Oxidative Addition Complex) pd0->ox_add_complex Ar-X amido_complex [Ar-Pd(II)(L)₂-NR₂] (Amido Complex) ox_add_complex->amido_complex + R₂NH, Base - HX • Base amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product label_ox_add Oxidative Addition label_reductive_elim Reductive Elimination label_deprotonation Amine Coordination & Deprotonation

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocols & Workflow

This section provides a detailed, generalized protocol for the N-arylation of this compound with an aryl bromide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[8]

General Experimental Workflow

The overall process, from setup to final product, follows a systematic workflow to ensure reproducibility and purity.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation setup 1. Add Pd Precatalyst, Ligand, & Base to Flask add_reagents 2. Add Amine, Aryl Halide, & Anhydrous Solvent setup->add_reagents reaction 3. Heat to Desired Temperature add_reagents->reaction monitoring 4. Monitor Progress (TLC/GC-MS/LC-MS) reaction->monitoring quench 5. Cool & Quench Reaction monitoring->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Purify via Column Chromatography extract->purify product 8. Characterize Final Product (NMR, MS, etc.) purify->product

Caption: From reaction setup to product characterization.

Protocol: N-Arylation with 4-Bromotoluene

Materials:

  • This compound (1.0 mmol, 149.2 mg)

  • 4-Bromotoluene (1.2 mmol, 1.2 equiv., 205.2 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv., 134.5 mg)[7]

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and sodium tert-butoxide (134.5 mg).

  • Inert Atmosphere: Seal the tube with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (149.2 mg), followed by anhydrous toluene (5 mL) and 4-bromotoluene (205.2 mg) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing via TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(p-tolyl)-2,3-dihydrobenzofuran-4-amine.

Key Experimental Considerations & Optimization

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.[1][7]

ComponentOptions & ConsiderationsRationale & Expert Insights
Palladium Precatalyst Pd(0) sources: Pd₂(dba)₃ Pd(II) sources: Pd(OAc)₂, PdCl₂Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[7] Catalyst loading is typically 1-5 mol%. For large-scale synthesis, minimizing palladium loading is a key process optimization goal.[9]
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos N-Heterocyclic Carbenes (NHCs): IPr, SIPrThe ligand is arguably the most critical component.[1] Bulky, electron-rich monophosphine ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step.[10] The choice of ligand can dramatically affect reaction scope, rate, and efficiency. For challenging couplings (e.g., with aryl chlorides), more advanced ligands are often necessary.[7]
Base Strong, non-nucleophilic: NaOtBu, KOtBu, LHMDS Weaker inorganic: K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine or the initial amine-Pd complex, forming the key palladium-amido intermediate.[6] tert-Butoxides are common for primary amines. Weaker bases like K₃PO₄ may be required for substrates with base-sensitive functional groups.[10][11]
Solvent Aprotic, nonpolar/polar: Toluene, Dioxane, THF, DMEThe solvent must solubilize the reagents and be stable at the required reaction temperature (typically 80-120 °C). Anhydrous and deoxygenated solvents are essential to prevent catalyst poisoning and side reactions. Toluene is a common and effective choice.

Table 1: Guide to Selecting Reaction Components.

Substrate Scope & Data

The optimized protocol is generally applicable to a wide range of aryl and heteroaryl halides. The electronic nature and steric hindrance of the coupling partner can influence reaction times and yields.

Aryl Halide ExampleExpected OutcomeComments
4-BromoanisoleHigh YieldElectron-donating groups on the aryl halide generally react well.
4-ChlorobenzonitrileModerate to High YieldElectron-withdrawing groups can facilitate oxidative addition. Aryl chlorides are less reactive than bromides and may require a more active catalyst system (e.g., using an NHC ligand or a different biarylphosphine).[7]
2-BromopyridineGood YieldHeteroaryl halides are excellent coupling partners, though coordination to the palladium center can sometimes complicate the reaction.[12]
2-Bromo-m-xyleneModerate YieldSterically hindered aryl halides are more challenging and may require higher temperatures, longer reaction times, or specialized, highly bulky ligands to promote reductive elimination.[4]

Table 2: Representative Substrate Scope for N-Arylation.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of N-aryl derivatives crucial for advancing drug discovery programs. The protocols and insights provided in this guide offer a solid foundation for both initial exploration and large-scale synthetic efforts, enabling the rapid generation of complex molecules built upon this valuable scaffold.

References

Application Notes & Protocols: Leveraging 2,3-Dihydrobenzofuran-4-amine in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the relentless pursuit of novel, effective, and sustainable crop protection solutions, the discovery of new molecular scaffolds is a cornerstone of agrochemical research. The 2,3-dihydrobenzofuran core represents one such "privileged scaffold," a structural motif repeatedly found in biologically active compounds across both pharmaceuticals and agrochemicals.[1][2][3][4] Its inherent properties—a rigid, three-dimensional architecture and favorable metabolic profile—make it an exceptional starting point for the design of new active ingredients.

This guide focuses specifically on a key derivative: 2,3-Dihydrobenzofuran-4-amine . The primary amine at the 4-position is not merely a substituent; it is a versatile chemical handle, a gateway for synthetic elaboration. It allows chemists to readily generate vast libraries of amides, ureas, sulfonamides, and other derivatives, systematically fine-tuning the molecule's physicochemical properties and biological activity.

The purpose of these application notes is to provide researchers, chemists, and screening scientists with a comprehensive technical guide to harnessing the potential of this compound. We will move beyond simple lists of reactions to explain the causality behind experimental choices, provide validated, step-by-step protocols for synthesis and screening, and offer insights into downstream mechanism-of-action studies.

Part 1: The 2,3-Dihydrobenzofuran Scaffold in Agrochemical Design

The benzofuran moiety is a fundamental structural unit in numerous natural products and synthetic compounds that exhibit a wide array of biological effects, including antifungal, antibacterial, and insecticidal properties.[1][2][3] The hydrogenated version, 2,3-dihydrobenzofuran, retains the key structural rigidity while offering a more three-dimensional conformation, which can be crucial for fitting into the active sites of target enzymes or receptors in pests and pathogens.

Derivatives of this scaffold have been explored for various agrochemical applications:

  • Fungicides: The benzofuran core is present in compounds showing potent activity against pathogenic fungi like Fusarium oxysporum, Aspergillus niger, and Candida albicans.[1][5][6] The mechanism often involves the disruption of fungal cell processes or inhibition of essential enzymes.[7]

  • Insecticides: Certain benzofuran derivatives have demonstrated insecticidal activity, suggesting potential for developing novel modes of action against pests such as the cotton leafworm (Spodoptera littoralis).[8][9]

  • Herbicides: Patents have been filed that include 2,3-dihydrobenzofuran structures within compositions intended for weed control, indicating their utility in this major segment of the agrochemical market.[10]

The strategic placement of the amine group at the 4-position provides a reactive site for parallel synthesis, enabling the rapid creation of a diverse chemical library. This diversity is essential for exploring the structure-activity relationship (SAR) and identifying lead compounds with optimal potency, selectivity, and crop safety.

Part 2: Core Experimental Protocols: Synthesis and Library Generation

While the synthesis of the this compound starting material can be a multi-step and complex process,[11] its real value in a discovery program lies in its application as a versatile building block. The following protocol details a standard, robust method for generating a library of N-acyl derivatives, a common first step in exploring the SAR of this scaffold.

Protocol 1: Parallel Synthesis of an N-Acyl-2,3-dihydrobenzofuran-4-amine Library

Objective: To synthesize a diverse library of amide derivatives from this compound for primary biological screening. This protocol is optimized for a 24-well plate format but can be scaled as needed.

Causality Behind Choices:

  • Acyl Chlorides: Chosen for their high reactivity, which typically drives the reaction to completion under mild conditions without requiring coupling agents, simplifying purification.

  • Triethylamine (TEA): A common, non-nucleophilic base used to scavenge the HCl byproduct, preventing protonation of the starting amine and promoting the reaction.

  • Dichloromethane (DCM): An excellent solvent for this reaction, as it is relatively inert and effectively dissolves both the amine starting material and many acyl chlorides. Its volatility simplifies product isolation.

Materials & Equipment:

  • Starting Material: this compound

  • Reagents: A diverse set of acyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, cyclopropanecarbonyl chloride, etc.), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M HCl solution, Saturated NaHCO₃ solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 24-well reaction block with magnetic stirring, magnetic stir bars, septa or sealing mats, multichannel pipette, nitrogen manifold, rotary evaporator, thin-layer chromatography (TLC) plates.

Step-by-Step Methodology:

  • Preparation of Amine Stock Solution:

    • In a fume hood, prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Rationale: A stock solution ensures accurate and rapid dispensing into multiple reaction wells.

  • Reaction Setup:

    • To each well of the 24-well reaction block containing a stir bar, add 1.0 mL of the amine stock solution (0.2 mmol).

    • Add 1.5 equivalents of TEA (0.3 mmol, ~42 µL) to each well.

    • Seal the block with a septum mat and begin stirring under a nitrogen atmosphere.

    • Rationale: The inert atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the acyl chloride.

  • Addition of Acylating Agents:

    • Prepare 0.22 M stock solutions of 20 different acyl chlorides in anhydrous DCM.

    • Using a pipette, add 1.0 mL of each unique acyl chloride solution (1.1 equivalents, 0.22 mmol) to a corresponding well in the reaction block. Add the acylating agent dropwise or slowly to control any potential exotherm.

    • For the remaining 4 wells, use them as controls (e.g., no acyl chloride, duplicate reactions).

  • Reaction Monitoring:

    • Allow the reactions to stir at room temperature for 4-6 hours.

    • Monitor the consumption of the starting amine by TLC. Use a solvent system like 30% Ethyl Acetate in Hexane. The product amide should have a higher Rf value than the starting amine.

  • Work-up Procedure (in-plate or transferred):

    • Quench the reaction by adding 1 mL of deionized water to each well.

    • Acidify with 1 mL of 1M HCl to protonate and remove excess TEA.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 mL of saturated NaHCO₃ solution (to remove acidic impurities) and 1 mL of brine (to remove residual water).

    • Dry the organic layer over a small amount of anhydrous MgSO₄.

  • Purification and Isolation:

    • Filter off the MgSO₄.

    • Concentrate the solvent from each well using a vacuum centrifuge or by transferring to individual vials for evaporation on a rotary evaporator.

    • The resulting crude amides can be directly used for primary screening if purity is deemed sufficient (>85%), or further purified by flash chromatography.

  • Characterization:

    • Confirm the identity and purity of a representative subset of the library using LC-MS and ¹H NMR.

Diagram: Synthetic Workflow

The logical flow from the core amine to a diverse library ready for screening can be visualized as follows:

G cluster_synthesis PART 2: Synthesis cluster_screening PART 3: Screening A This compound (Starting Material) B Parallel Acylation (Acyl Chlorides, TEA, DCM) A->B Step 1-3 C Work-up & Purification B->C Step 4-6 D N-Acyl Derivative Library (20+ Compounds) C->D Step 7: Characterize & Plate E Primary Biological Assays (Fungicide, Insecticide) G A Synthesized Library (from Part 2) B Primary Screening - Antifungal Assay (MIC) - Insecticidal Assay (LC50) A->B C Data Analysis Identify 'Hits' (Compounds with Activity) B->C D Hit Confirmation & Dose-Response C->D E Secondary Assays - Spectrum of Activity - Crop Safety D->E F Mechanism of Action Studies D->F G Lead Optimization E->G F->G G A Antifungal Hit (e.g., LIB-003) B Fungal NMT Enzyme (Active Site) A->B Binds to C Inhibited Enzyme (Non-functional) B->C Inhibition D Protein Myristoylation Blocked C->D E Fungal Cell Death D->E

References

Use of 2,3-Dihydrobenzofuran-4-amine as a reducing agent or catalyst in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document addresses the inquiry into the use of 2,3-dihydrobenzofuran-4-amine as a reducing agent or catalyst. Following a comprehensive review of the scientific literature, it is concluded that while the potential for such applications may be theoretically considered, there is a notable absence of established, peer-reviewed evidence to support its use in these capacities. The primary and well-documented role of this compound is as a key building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

This guide, therefore, pivots to provide a detailed overview of the synthesis and significant applications of the 2,3-dihydrobenzofuran scaffold, a core structure in numerous biologically active compounds. This information is of high value to researchers and professionals in drug development, offering insights into the importance of this heterocyclic system.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is a heterocyclic compound that is prevalent in a wide array of natural products and synthetic molecules of pharmaceutical interest. Its rigid structure and the specific spatial arrangement of its substituents make it an attractive scaffold for designing ligands that can interact with biological targets with high affinity and selectivity.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. The amine functionality, as seen in this compound, provides a critical handle for further chemical modifications, allowing for the construction of diverse molecular architectures.

Synthetic Strategies for 2,3-Dihydrobenzofuran Derivatives

The construction of the 2,3-dihydrobenzofuran ring system is a topic of significant interest in organic synthesis. A variety of catalytic and non-catalytic methods have been developed to access this important scaffold.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis is a powerful tool for the synthesis of 2,3-dihydrobenzofurans. For instance, a palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers provides a route to polycyclic dihydrobenzofurans. This transformation proceeds in the presence of a palladium acetate catalyst and a copper(II) chloride co-oxidant.

Experimental Protocol: Palladium-Catalyzed Synthesis of Dihydrobenzofurans

Objective: To synthesize 2,3-dihydrobenzofuran derivatives via a palladium-catalyzed annulation reaction.

Materials:

  • Alkenyl ether or alkynyl oxime ether substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) chloride (CuCl₂)

  • Tetrabutylammonium bromide

  • Appropriate solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add the alkenyl ether or alkynyl oxime ether substrate.

  • Add the palladium(II) acetate catalyst and copper(II) chloride co-oxidant.

  • Add tetrabutylammonium bromide as a co-catalyst.

  • Add the solvent and stir the reaction mixture at the appropriate temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the product by column chromatography.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts have been employed in the synthesis of 2,3-dihydrobenzofurans through C-H activation pathways. One notable example involves the coupling of N-phenoxyacetamides with alkylidenecyclopropanes. This reaction proceeds via C-H and C-C bond activation and is facilitated by a rhodium catalyst in a polar solvent such as hexafluoroisopropanol (HFIP).

Workflow for Rhodium-Catalyzed Dihydrobenzofuran Synthesis

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product N-phenoxyacetamide N-phenoxyacetamide C-H Activation C-H Activation N-phenoxyacetamide->C-H Activation Alkylidenecyclopropane Alkylidenecyclopropane Ring Opening of Cyclopropane Ring Opening of Cyclopropane Alkylidenecyclopropane->Ring Opening of Cyclopropane Rh Catalyst Rh Catalyst Rh Catalyst->C-H Activation C-C Bond Activation C-C Bond Activation Rh Catalyst->C-C Bond Activation HFIP (Solvent) HFIP (Solvent) [3+2] Annulation [3+2] Annulation C-H Activation->[3+2] Annulation Ring Opening of Cyclopropane->[3+2] Annulation 2,3-Dihydrobenzofuran Derivative 2,3-Dihydrobenzofuran Derivative [3+2] Annulation->2,3-Dihydrobenzofuran Derivative

Caption: Rh-catalyzed synthesis of 2,3-dihydrobenzofurans.

Applications of 2,3-Dihydrobenzofuran Derivatives in Drug Discovery

The versatility of the 2,3-dihydrobenzofuran scaffold has led to its incorporation into a wide range of therapeutic agents.

Therapeutic Area Example of Activity
Anti-inflammatory Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Induction of apoptosis in cancer cell lines.
Antiviral Inhibition of viral replication.
Neuroprotection Modulation of targets involved in neurodegenerative diseases.

Table 1: Therapeutic applications of 2,3-dihydrobenzofuran derivatives.

Conclusion

While the initial query focused on the potential of this compound as a reducing agent or catalyst, a thorough literature search reveals a lack of substantive evidence for these roles. Instead, the primary value of this compound and its parent scaffold lies in their application as versatile building blocks in the synthesis of complex, biologically active molecules. The synthetic methodologies highlighted herein provide a glimpse into the chemical ingenuity employed to construct this privileged heterocyclic system, which continues to be a focal point of research in medicinal chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2,3-Dihydrobenzofuran-4-amine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges that can impact yield and purity. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in established chemical principles. We will explore the prevalent synthetic route commencing from 2,3-dihydrobenzofuran, followed by nitration and subsequent reduction.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Step 1: Synthesis of the 2,3-Dihydrobenzofuran Core

A common precursor is synthesized via intramolecular cyclization of a suitable substituted phenol, such as 2-allylphenol.

Question: My intramolecular cyclization of 2-allylphenol is giving a very low yield. What are the likely causes and solutions?

Answer: Low yields in the cyclization of 2-allylphenols are typically traced back to suboptimal catalyst selection, reaction conditions, or substrate stability.

  • Causality—Catalyst Inactivity: The mechanism often involves the activation of the alkene by a transition metal catalyst for intramolecular nucleophilic attack by the phenolic oxygen. If the catalyst is inefficient or poisoned, the reaction will stall. Palladium, ruthenium, and even silver or copper salts have been shown to be effective, but their performance is highly dependent on the ligand and solvent system.[1][2]

  • Troubleshooting Protocol:

    • Catalyst System Evaluation: If you are using a standard Pd(II) catalyst, ensure it is anhydrous and the ligands are pure. Consider switching to a more robust catalytic system. For instance, a RuCl₃·nH₂O/AgOTf system has been reported to effectively catalyze this transformation without side reactions like β-hydride elimination.[1] A comparison of common catalytic systems is provided below.

    • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating, high-boiling solvents like 1,2-dichlorobenzene or toluene are often preferred to facilitate the reaction at elevated temperatures without interfering with the catalyst.[3]

    • Temperature Control: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.

    • Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
Pd(OAc)₂ / Ligand Toluene, 100-120°CHigh functional group tolerance.Ligand screening required; potential for β-elimination.[4]
RuCl₃·nH₂O/AgOTf Dioxane, 80°CGood yields, suppresses side reactions.Requires co-catalysts.[1]
AgClO₄ or Cu(OTf)₂ Dichloroethane, 80°CSimple metal salts, effective.Perchlorates can be explosive; requires careful handling.[2]
Step 2: Nitration of 2,3-Dihydrobenzofuran

This step is critical for installing the nitrogen functionality at the desired C4 position.

Question: The nitration of my 2,3-dihydrobenzofuran is yielding a mixture of isomers (4-nitro and 6-nitro), making purification difficult and lowering the yield of the desired 4-nitro product. How can I improve regioselectivity?

Answer: This is a classic issue of electrophilic aromatic substitution. The oxygen atom of the dihydrofuran ring is an ortho-, para-director. The ether oxygen activates the C7 and C5 positions, while the fused benzene ring directs to positions analogous to a dialkylbenzene, activating C4 and C6. The outcome is a delicate balance of electronic and steric effects.

  • Causality—Directing Group Effects: The ether oxygen strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. The primary positions for substitution are C5 and C7 (ortho and para to the oxygen). However, the alkyl portion of the fused ring also has an activating, ortho/para directing effect, favoring C4 and C6. The formation of both 4-nitro and 6-nitro isomers is therefore common.

  • Troubleshooting Protocol:

    • Lower the Temperature: Nitration is a highly exothermic and fast reaction. Performing the reaction at very low temperatures (e.g., -20°C to 0°C) can increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

    • Control the Rate of Addition: Add the nitrating agent (e.g., fuming nitric acid or a mixture of HNO₃/H₂SO₄) dropwise to a solution of the substrate in a suitable solvent (like acetic anhydride or dichloromethane). This maintains a low concentration of the electrophile and helps control the reaction.

    • Choice of Nitrating Agent: Milder nitrating agents can provide better selectivity. Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄. These reagents can be less aggressive and offer better control.

    • Protecting Groups: In some cases, a temporary blocking group can be installed at the more reactive 6-position (e.g., via sulfonation), followed by nitration at the 4-position and subsequent removal of the blocking group. This is a longer but more controlled route.

Step 3: Reduction of 4-Nitro-2,3-dihydrobenzofuran

The final step is the reduction of the nitro group to the target amine.

Question: My reduction of the 4-nitro intermediate is incomplete, or I'm seeing significant byproduct formation. How can I achieve a clean, high-yielding conversion to the amine?

Answer: Incomplete reduction or byproduct formation (e.g., azo, azoxy, or hydroxylamine intermediates) is common if the reducing agent or conditions are not optimized.

  • Causality—Reaction Mechanism: The reduction of a nitro group is a multi-electron process. If the reaction stalls, partially reduced intermediates can dimerize to form azo (-N=N-) or azoxy (-N=N⁺-O⁻-) compounds. The choice of reductant and pH are critical to drive the reaction to completion.

  • Troubleshooting Protocol:

    • Catalytic Hydrogenation (Preferred Method): This is often the cleanest method.

      • Catalyst: Use 5-10 mol% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). Ensure the catalyst is fresh. If the reaction stalls, the catalyst may be poisoned.

      • Solvent: Use an inert solvent like ethanol, methanol, or ethyl acetate.

      • Pressure: While atmospheric pressure of H₂ can work, increasing the pressure to 50-100 psi in a Parr shaker will significantly increase the reaction rate and drive it to completion.

      • Additives: A small amount of acid (e.g., a few drops of HCl or acetic acid) can sometimes accelerate the reduction of aromatic nitro groups.

    • Metal/Acid Reduction: This is a classic and robust alternative.

      • Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid or NH₄Cl solution are highly effective.[5]

      • Stoichiometry: Ensure you are using a sufficient excess of the metal reductant (typically 3-5 equivalents).

      • Workup: The workup for these reactions requires careful neutralization with a base (e.g., NaOH or NaHCO₃) to precipitate metal hydroxides and liberate the free amine before extraction.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Do not stop the reaction prematurely.

References

Technical Support Center: Optimizing Reaction Conditions for Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dihydrobenzofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Dihydrobenzofurans are prevalent in numerous biologically active natural products and pharmaceuticals, making their efficient synthesis a critical aspect of modern organic chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of their synthesis and achieve high yields and selectivity in your reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Encountering unexpected results is a common aspect of chemical synthesis. This section provides a systematic approach to diagnosing and resolving issues that may arise during the synthesis of dihydrobenzofuran derivatives.

Problem 1: Low or No Product Yield

Low or no formation of the desired dihydrobenzofuran product is one of the most frequent challenges. The underlying cause often lies in the reaction conditions or the stability of the reagents.

Troubleshooting Workflow for Low Yield

G cluster_start cluster_catalyst 1. Catalyst System Evaluation cluster_conditions 2. Reaction Conditions Assessment cluster_reagents 3. Reagent and Substrate Integrity Start Low or No Product Yield Catalyst_Check Is the catalyst active? Start->Catalyst_Check Catalyst_Deactivation Potential Catalyst Deactivation (e.g., formation of palladium black) Catalyst_Check->Catalyst_Deactivation No Temp_Time Inadequate Temperature or Reaction Time? Catalyst_Check->Temp_Time Yes Ligand_Choice Suboptimal Ligand Choice Catalyst_Deactivation->Ligand_Choice Catalyst_Solution Solution: - Use fresh catalyst/ligand. - Ensure inert atmosphere. - Screen different ligands (e.g., phosphines, NHCs). Ligand_Choice->Catalyst_Solution Solvent_Base Incorrect Solvent or Base? Temp_Time->Solvent_Base No Reagent_Purity Are starting materials pure? Temp_Time->Reagent_Purity Yes Conditions_Solution Solution: - Increase temperature or prolong reaction time. - Screen a range of solvents and bases. - Ensure anhydrous conditions if required. Solvent_Base->Conditions_Solution Substrate_Reactivity Is the substrate unreactive under these conditions? Reagent_Purity->Substrate_Reactivity No Reagent_Solution Solution: - Purify starting materials. - Confirm structure and stability of substrates. - Consider derivatization to improve reactivity. Reagent_Purity->Reagent_Solution Yes Substrate_Reactivity->Reagent_Solution

Caption: A decision-making workflow for troubleshooting low yields.

In-depth Analysis and Solutions:

  • Catalyst System: In transition metal-catalyzed reactions, particularly those employing palladium, the choice and handling of the catalyst are paramount.

    • Catalyst Deactivation: The active catalytic species, often Pd(0), can be sensitive to air and moisture, leading to oxidation and the formation of inactive palladium black. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Ligand Choice: The ligand stabilizes the metal center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial. In some cases, urea-derived ligands have shown to be effective alternatives to traditional phosphine ligands.

  • Reaction Conditions:

    • Solvent and Base: The polarity of the solvent can significantly influence the reaction rate and outcome. A screening of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetonitrile) is often a prudent step. The choice of base is equally critical; it must be strong enough to facilitate the desired transformation without promoting side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (NEt₃) are commonly employed.

    • Temperature and Time: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. If a reaction is sluggish at a lower temperature, a gradual increase in temperature or extending the reaction time can lead to improved conversion.

Problem 2: Formation of Significant Side Products

The presence of unexpected byproducts can complicate purification and reduce the yield of the desired dihydrobenzofuran.

Common Side Reactions and Their Mitigation:

Side ProductPotential CauseSuggested Solution
Homocoupling of Starting Materials Often promoted by the presence of oxygen in palladium-catalyzed reactions.Rigorous deoxygenation of the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas).
Protodeboronation (in Suzuki-type couplings) Cleavage of the boronic acid/ester by a proton source.Use of anhydrous solvents and milder bases (e.g., K₃PO₄, KF). Conversion of the boronic acid to a more stable boronate ester can also be effective.
Isomerization of the Product Can occur under harsh reaction conditions (e.g., high temperature, strong acid or base).Optimize the reaction temperature and time. Consider using a milder base or catalyst system.
Ring-Opened Products May result from certain reaction pathways or subsequent reactions of the desired product.Careful selection of the catalyst and solvent system can favor the desired cyclization pathway. For example, in some palladium-catalyzed reactions, the choice of solvent can influence the formation of ring-opened byproducts.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my dihydrobenzofuran synthesis?

A1: The choice of catalyst depends heavily on the specific reaction type. For palladium-catalyzed reactions, such as Heck or Sonogashira couplings followed by cyclization, common choices include Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(PPh₃)₂. The selection of the accompanying ligand is equally important. For other methods, such as oxidative cyclizations, silver(I) or copper(I) salts may be more appropriate. A preliminary screening of a small panel of catalysts is often the most effective approach.

Q2: What is the role of the base in these reactions, and how do I select the best one?

A2: The base plays multiple roles, including deprotonating a phenol, neutralizing acidic byproducts, or participating in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). The optimal base will depend on the pKa of the proton to be removed and the sensitivity of your substrates to basic conditions. A screening of common inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., NEt₃, DBU) is recommended.

Q3: My reaction is sensitive to air and moisture. What precautions should I take?

A3: For air- and moisture-sensitive reactions, it is essential to use standard Schlenk line or glovebox techniques. Ensure all glassware is flame-dried or oven-dried before use. Solvents should be anhydrous and degassed. Reagents should be stored under an inert atmosphere.

Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity can be influenced by several factors, including the steric and electronic properties of the substrate, the choice of catalyst and ligand, and the reaction temperature. Bulky ligands can often direct the reaction to the less sterically hindered position. Lowering the reaction temperature may also enhance selectivity.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization

This protocol provides a starting point for the synthesis of dihydrobenzofurans via a Heck-type intramolecular cyclization of an ortho-alkenyl phenol derivative.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-alkenyl phenol substrate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe. Then, add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Palladium-Catalyzed Heck-Type Intramolecular Cyclization

G cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Coordination Olefin Coordination PdII_Aryl->Coordination Pi_Complex π-Olefin Complex Coordination->Pi_Complex Migratory_Insertion Migratory Insertion (Intramolecular) Pi_Complex->Migratory_Insertion Cyclized_PdII Cyclized Alkyl-Pd(II) Intermediate Migratory_Insertion->Cyclized_PdII Beta_Hydride β-Hydride Elimination Cyclized_PdII->Beta_Hydride Product_Complex Product-Pd(II)-H Complex Beta_Hydride->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Product Dihydrobenzofuran Product Product_Complex->Product Product Release Reductive_Elimination->Pd0 + HX + Base-H⁺ Reactant o-Alkenyl Aryl Halide

Caption: A simplified catalytic cycle for the intramolecular Heck-type synthesis of dihydrobenzofurans.

Overcoming challenges in the scale-up production of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Production of 2,3-Dihydrobenzofuran-4-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a crucial intermediate in pharmaceutical development, the successful scale-up of this molecule is paramount.[1] This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or full-scale manufacturing. My objective is to move beyond simple protocols and provide you with the causal reasoning and field-proven insights necessary to anticipate and overcome the challenges inherent in this process. We will explore the "why" behind each step, ensuring your scale-up is not just a matter of multiplication, but of intelligent and safe process design.

Part 1: The Synthetic Landscape & Common Scale-Up Bottlenecks

The synthesis of this compound is a multi-step process, with each stage presenting unique scale-up challenges.[1] While numerous routes to the dihydrobenzofuran core exist, a common and industrially relevant pathway involves the nitration of a 2,3-dihydrobenzofuran precursor followed by reduction. This approach, while robust, requires careful control over thermodynamics, impurity profiles, and material handling.

Below is a typical workflow, which will serve as the framework for our troubleshooting guide.

cluster_0 Phase 1: Dihydrobenzofuran Core Synthesis cluster_1 Phase 2: Aromatic Functionalization cluster_2 Phase 3: Amine Formation & Purification A Starting Material (e.g., Substituted Phenol) B Cyclization Reaction (e.g., via o-quinone methide) A->B Reagents, Catalyst C 2,3-Dihydrobenzofuran B->C D Nitration (HNO3/H2SO4) C->D Regioselectivity Control E Crude 4-Nitro-2,3-dihydrobenzofuran D->E Quench & Work-up F Reduction (e.g., Catalytic Hydrogenation) E->F Catalyst, H2 Pressure G Crude this compound F->G Filtration & Solvent Swap H Purification (Recrystallization / Salt Formation) G->H Solvent Selection I Final API Intermediate (Purity > 99.5%) H->I Start Hydrogenation Stalls CheckPurity Analyze Nitro-Intermediate Purity (ICP-MS for metals, XRF for S/Cl) Start->CheckPurity PoisonSuspected Poison Detected? CheckPurity->PoisonSuspected PreTreat Action: Pre-treat substrate solution with activated carbon or silica gel plug. PoisonSuspected->PreTreat Yes CheckCatalyst Evaluate Catalyst (Activity, Age, Loading) PoisonSuspected->CheckCatalyst No End Problem Resolved PreTreat->End CatalystIssue Catalyst Issue? CheckCatalyst->CatalystIssue ReplaceCatalyst Action: Use fresh catalyst or increase loading. CatalystIssue->ReplaceCatalyst Yes CheckConditions Review Process Conditions (Temp, Pressure, Agitation) CatalystIssue->CheckConditions No ReplaceCatalyst->End CheckConditions->End

References

Technical Support Center: Efficient Synthesis of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzofuran-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into catalyst selection, detailed experimental protocols, and robust troubleshooting strategies to ensure a successful and efficient synthesis.

Section 1: Catalyst Selection Guide

The synthesis of this compound from a precursor like 4-nitrobenzofuran is a reductive hydrogenation that targets two functionalities simultaneously: the nitro group and the 2,3-double bond of the furan ring. The choice of catalyst is therefore critical to achieving high yield and selectivity.

Catalyst Comparison

The selection hinges on balancing reactivity for both reductions while avoiding over-reduction of the benzene ring or the formation of undesired byproducts.

CatalystTypical Loading (w/w)Pressure (H₂)TemperatureKey AdvantagesPotential Issues & Mitigation
5% Rh/C 15-20%50-100 psi25-50°CProven Efficacy: Known to effectively reduce both the nitro group and the furan double bond in one step.[1]Cost: Rhodium is a high-cost precious metal. Ensure efficient catalyst recovery and reuse where possible.
10% Pd/C 5-10%50 psi - 500 psi25-80°CHigh Activity for Nitro Reduction: Excellent for reducing nitro groups.[2][3]Selectivity Control: May require higher pressures/temperatures for furan ring reduction, increasing the risk of benzene ring hydrogenation.[4] Monitor reaction closely.
Raney® Ni 20-50%100-500 psi50-100°CCost-Effective: A cheaper alternative to precious metal catalysts.[5] Good for substrates with halogens where dehalogenation is a concern.[3]Pyrophoric Nature: Extremely pyrophoric when dry. Requires careful handling and quenching.[6] May require higher temperatures and pressures.
Catalyst Selection Workflow

Choosing the right catalyst depends on your specific starting material and experimental goals. The following decision tree illustrates a logical approach to catalyst selection for this type of transformation.

CatalystSelection start Start: Synthesis of This compound precursor Precursor: 4-Nitrobenzofuran? start->precursor halogen Does the precursor contain halogen substituents (Cl, Br, I)? precursor->halogen No, other precursor direct_route Recommended Catalyst: 5% Rhodium on Carbon (Rh/C) Rationale: Proven one-step reduction of both functional groups. precursor->direct_route Yes pd_path Alternative 1: 10% Palladium on Carbon (Pd/C) Rationale: High activity, widely available. halogen->pd_path No ni_path Alternative 2: Raney® Nickel Rationale: Cost-effective, avoids dehalogenation. halogen->ni_path Yes pd_issue Potential Issue: Benzene ring over-reduction. Mitigation: Careful monitoring of H₂ uptake, lower temperature. pd_path->pd_issue ni_issue Potential Issue: Higher temp/pressure required. Extreme pyrophoricity. Mitigation: Strict safety protocols. ni_path->ni_issue

Caption: Catalyst selection workflow for the target synthesis.

Section 2: Detailed Experimental Protocol

This protocol details the direct synthesis of this compound from 4-nitrobenzofuran using a Rhodium on Carbon catalyst, a method demonstrated to be effective for this specific transformation.[1]

Materials & Equipment
  • Substrate: 4-Nitrobenzofuran

  • Catalyst: 5% Rhodium on Carbon (5% Rh/C)

  • Solvent: Ethanol (anhydrous)

  • Hydrogen Source: High-purity hydrogen gas

  • Apparatus: Parr hydrogenation apparatus or similar pressure reactor

  • Filtration: Celite® pad

Step-by-Step Procedure
  • Reactor Preparation: Ensure the Parr reactor is clean, dry, and leak-tested. Add a magnetic stir bar.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with 4-nitrobenzofuran (1.0 eq) and ethanol (approx. 8-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 5% Rh/C catalyst (0.17 g per gram of substrate). Safety Note: Handle the catalyst in a well-ventilated area. While less pyrophoric than Pd/C or Raney Ni, care should be taken.

  • Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen gas to a pressure of 50 psi.

  • Reaction: Begin vigorous stirring and maintain the temperature at approximately 35°C. The reaction is exothermic; initial cooling may be required.[7]

  • Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.

  • Reaction Quench & Catalyst Filtration:

    • Stop stirring and cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

    • Under the nitrogen atmosphere, dilute the reaction mixture with additional ethanol.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol.

    • Filter the reaction mixture through the Celite® pad to remove the Rh/C catalyst. Wash the pad thoroughly with ethanol to ensure complete recovery of the product. Safety Critical: Never allow the catalyst on the filter pad to dry in the air.[6] Keep it wet with solvent (e.g., ethanol or water) at all times and dispose of it according to your institution's safety guidelines for pyrophoric reagents.

  • Work-up: Combine the filtrate and washings. Remove the solvent in vacuo to yield the crude this compound, which typically presents as an oil.[1] Further purification can be achieved via column chromatography if necessary.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction is stalled. Hydrogen uptake started but then stopped prematurely, and TLC/LC-MS analysis shows significant amounts of starting material remaining. What went wrong?

A1: This is a classic case of catalyst deactivation or insufficient hydrogen.

  • Catalyst Poisoning: The most common cause is a poisoned catalyst. Sulfur or halogen-containing impurities in your starting material or solvent can poison noble metal catalysts. Ensure the purity of your 4-nitrobenzofuran and use high-purity, anhydrous ethanol.

  • Insufficient Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). If stirring is inadequate, the catalyst will not be properly suspended, leading to poor mass transfer and a stalled reaction. Ensure your stirring is vigorous enough to see a vortex and keep the catalyst suspended.

  • Hydrogen Supply: Check for leaks in your hydrogenation apparatus. A slow leak can mimic the appearance of a stalled reaction. Re-pressurize the system to confirm it holds pressure.

Q2: The reaction went to completion, but my yield is low and I've isolated a significant amount of a dark, high-molecular-weight byproduct. What is it and how can I prevent it?

A2: You are likely observing the formation of azo or azoxy compounds.[8]

  • Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[9][10] If the local concentration of hydrogen on the catalyst surface is temporarily depleted, these highly reactive intermediates can diffuse into the bulk solution and condense with each other to form dimeric azo (R-N=N-R) and azoxy (R-N=N(O)-R) impurities. This is more common with less active catalysts or poor hydrogen mixing.

  • Prevention:

    • Maintain Hydrogen Pressure: Ensure a constant, positive pressure of hydrogen throughout the reaction.

    • Improve Agitation: Vigorous stirring ensures that the intermediates are immediately reduced on the catalyst surface before they can react with each other.

    • Control Temperature: While the reaction is often run at a slightly elevated temperature, excessive heat can sometimes favor side reactions. Maintain the temperature at the lower end of the effective range (e.g., 35-40°C).

Q3: My product is contaminated with an impurity that has a mass corresponding to the starting material minus the nitro group but still contains the furan double bond (i.e., 4-aminobenzofuran). How do I ensure complete reduction of the furan ring?

A3: This indicates that the reduction of the nitro group is kinetically favored over the reduction of the endocyclic double bond under your conditions.

  • Increase Catalyst Loading: A higher catalyst loading can provide more active sites to facilitate the more difficult furan ring hydrogenation.

  • Increase Hydrogen Pressure: Elevating the hydrogen pressure (e.g., to 100-200 psi) can increase the rate of the double bond reduction. Proceed with caution and ensure your equipment is rated for higher pressures.

  • Change Catalyst: If using Pd/C, switching to Rh/C is advisable. Rhodium is generally more effective for the hydrogenation of aromatic and heteroaromatic rings than palladium.

Q4: I am having trouble safely filtering the pyrophoric catalyst (Pd/C or Raney Ni). What is the safest way to handle the filtration and waste?

A4: Safety during filtration is paramount. The catalyst must never be allowed to come into contact with air while dry.[6]

  • Safe Filtration Protocol:

    • Purge the reaction vessel thoroughly with an inert gas (nitrogen or argon) before opening.

    • Use a pre-wetted filter aid like Celite®. Never filter onto a dry paper or fritted funnel.

    • Filter the catalyst slurry, ensuring the filter cake remains submerged in solvent at all times. Use additional solvent to wash the product through.

    • Once filtration is complete, do not pull air through the cake. Break the vacuum.

  • Quenching and Disposal: Immediately after filtration, gently transfer the wet catalyst cake into a separate flask containing water. The catalyst will be quenched and can be stored safely under water in a labeled waste container for proper disposal.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the reduction of the nitro group and the furan ring?

A1: The overall transformation involves two distinct reduction processes occurring on the catalyst surface.

ReactionPathway cluster_nitro Nitro Group Reduction cluster_furan Furan Ring Reduction A 4-Nitrobenzofuran (R-NO₂) B Nitroso Intermediate (R-NO) A->B +H₂ / Catalyst C Hydroxylamine Intermediate (R-NHOH) B->C +H₂ / Catalyst D 4-Aminobenzofuran (R-NH₂) C->D +H₂ / Catalyst G Azo/Azoxy Byproducts C->G Condensation (Low H₂ conc.) E 4-Aminobenzofuran F Final Product This compound E->F +H₂ / Catalyst

Caption: Reaction pathway for the synthesis.

The reduction of the nitro group is believed to proceed stepwise through nitroso and hydroxylamine intermediates.[10] These intermediates are adsorbed on the catalyst surface and sequentially hydrogenated. Simultaneously, the 2,3-double bond of the benzofuran ring adsorbs onto the catalyst surface and undergoes hydrogenation to form the dihydrobenzofuran ring.

Q2: Can I use a transfer hydrogenation method for this reaction?

A2: Transfer hydrogenation (e.g., using formic acid, ammonium formate, or cyclohexene as a hydrogen source with Pd/C) is an excellent method for reducing nitro groups and is often safer as it avoids handling high-pressure hydrogen gas.[11] However, its effectiveness for reducing the furan double bond can be limited compared to direct hydrogenation with H₂ gas. It may require more forcing conditions or result in the intermediate 4-aminobenzofuran as the major product. A feasibility study would be required to optimize this for your specific target.

Q3: My starting material has a benzyl protecting group. Will that be affected during the hydrogenation?

A3: Yes, absolutely. Catalysts like Pd/C are highly effective for hydrogenolysis and will readily cleave benzyl (Bn) ethers, N-Cbz, and other benzyl-type protecting groups.[2] If your synthesis requires the retention of such a group, you must choose your catalyst and conditions carefully. Raney Nickel is sometimes less aggressive towards benzyl groups than Pd/C, but cleavage can still occur. Alternative reduction methods that do not involve catalytic hydrogenation, such as using iron powder in acetic acid or tin(II) chloride, would be more appropriate for the nitro group reduction in this case.[3] However, these methods will not reduce the furan ring.

Q4: How critical is the solvent choice? Can I use methanol or THF instead of ethanol?

A4: Solvent choice can significantly impact the reaction.

  • Polarity: Polar protic solvents like ethanol and methanol are generally preferred for nitro group hydrogenations as they can stabilize the polar intermediates and facilitate hydrogen bonding, which can accelerate the reaction.[12]

  • Solubility: The solvent must fully dissolve the starting material to ensure efficient contact with the solid catalyst.

  • Reactivity: Methanol is a suitable alternative to ethanol. THF is also commonly used, but reaction rates might be slower compared to protic solvents. Always use high-purity, anhydrous solvents to avoid introducing catalyst poisons.

References

Technical Support Center: Solvent Effects in 2,3-Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of solvents in these synthetic transformations. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide & FAQs

Low or No Yield

Question: My reaction to synthesize a 2,3-dihydrobenzofuran has resulted in a very low yield or no desired product. What are the likely solvent-related causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can often be traced back to the choice of solvent and its properties. The solvent's role extends beyond simply dissolving reactants; it influences reaction rates, stabilizes intermediates, and can even participate in the reaction mechanism. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Solvent Polarity:

The polarity of your solvent is a critical parameter. Many syntheses of 2,3-dihydrobenzofurans involve polar intermediates or transition states.

  • Insight: Polar solvents can stabilize charged intermediates, thereby lowering the activation energy and accelerating the reaction.[1][2] In contrast, nonpolar solvents may not adequately solvate these species, leading to sluggish or failed reactions.[1]

  • Troubleshooting Steps:

    • If you are using a nonpolar solvent (e.g., Toluene, Hexane), consider switching to a polar aprotic solvent like Acetonitrile (ACN) , Dimethylformamide (DMF) , or Tetrahydrofuran (THF) .[3][4]

    • For reactions that may proceed through ionic intermediates, polar protic solvents such as ethanol or methanol can be effective.[5] For instance, in the Claisen-Schmidt condensation to form chalcones, which are precursors to some dihydrobenzofurans, polar protic solvents like ethanol have been shown to give excellent yields.[5]

    • A study on the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans found that acetonitrile provided the best balance between conversion and selectivity compared to dichloromethane and benzene/acetone mixtures.[6]

2. Consider Solvent-Reactant Interactions:

  • Insight: Solvents can interact with reactants or catalysts in ways that inhibit the desired transformation. For example, coordinating solvents might bind to a metal catalyst, blocking its active site.

  • Troubleshooting Steps:

    • Review the literature for your specific reaction type to see which solvents are most commonly and successfully used.

    • If using a metal catalyst, ensure your solvent is not known to poison or deactivate it. For example, some palladium-catalyzed reactions are sensitive to certain coordinating solvents.

3. Check for Solvent Purity and Water Content:

  • Insight: The presence of impurities, especially water, can be detrimental. Many organometallic reagents and intermediates are sensitive to moisture.

  • Troubleshooting Steps:

    • Use anhydrous solvents, especially for moisture-sensitive reactions.

    • Ensure your glassware is thoroughly dried before use.

Poor Diastereoselectivity

Question: I am obtaining my desired 2,3-dihydrobenzofuran, but as a mixture of diastereomers with poor selectivity. How can the solvent influence stereocontrol?

Answer: The solvent can play a significant role in directing the stereochemical outcome of a reaction by influencing the conformation of the transition state.

  • Insight: The polarity of the solvent can affect the aggregation of reactants and catalysts. In some cases, increasing solvent polarity can enhance diastereoselectivity.[7][8] This is because more polar solvents can better stabilize the more ordered and often more polar transition state leading to the major diastereomer.

  • Troubleshooting Steps:

    • Solvent Screening: A systematic screening of solvents with varying polarities is recommended. Start with a nonpolar solvent (e.g., Toluene), a moderately polar solvent (e.g., THF or Dichloromethane), and a polar aprotic solvent (e.g., Acetonitrile or DMF).[3][4]

    • Co-solvent Systems: In some instances, using a co-solvent system can fine-tune the polarity and solvating properties of the reaction medium. For example, mixtures of THF and ethanol have been used to modulate diastereoselectivity in the synthesis of functionalized trans-2,3-dihydrobenzofurans.[7][8] The diastereomeric ratio was observed to improve as the solvent polarity increased with higher proportions of ethanol.[7][8]

Formation of Undesired Side Products

Question: My reaction is producing significant amounts of a side product instead of the target 2,3-dihydrobenzofuran. Could the solvent be the culprit?

Answer: Absolutely. The solvent can influence the reaction pathway, favoring one route over another.

  • Insight: The choice of solvent can determine the fate of key intermediates. For example, in the synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran precursors, using (CF₃)₂CHOH as a solvent selectively yields the desired product, while using THF under basic or weakly acidic conditions leads to 3-acylbenzofurans.[9]

  • Troubleshooting Steps:

    • Analyze the Side Product: First, identify the structure of the major side product. This will provide clues about the competing reaction pathway.

    • Mechanistic Considerations: Consider the reaction mechanism. Does it involve intermediates that could be diverted to form the observed side product? For example, in reactions involving carbocation intermediates, the solvent can sometimes act as a nucleophile, leading to solvent-adduct byproducts.

    • Solvent Modification:

      • If an elimination side product is observed, a less polar, non-coordinating solvent might be beneficial.

      • If a rearrangement is occurring, a solvent that stabilizes the desired intermediate may be necessary. For instance, in a chalcone rearrangement strategy, using p-toluenesulfonic acid in acetonitrile was effective for synthesizing the 2,3-dihydrobenzofuran intermediate.[4]

Experimental Workflow: Solvent Screening for Yield Optimization

This protocol outlines a systematic approach to screen solvents for optimizing the yield of a 2,3-dihydrobenzofuran synthesis.

Objective: To identify the optimal solvent for maximizing the yield of the desired 2,3-dihydrobenzofuran product.

Materials:

  • Starting materials and reagents for your specific synthesis.

  • A selection of anhydrous solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF, Ethanol).

  • Reaction vessels (e.g., round-bottom flasks or vials).

  • Standard laboratory glassware and equipment for inert atmosphere techniques (if required).

  • Analytical tools for monitoring reaction progress and determining yield (e.g., TLC, GC-MS, LC-MS, NMR).

Procedure:

  • Parallel Reaction Setup: Set up a series of small-scale reactions in parallel, each using a different solvent. It is crucial to keep all other reaction parameters (temperature, concentration, stoichiometry of reactants) constant across all experiments.

  • Solvent Selection: Choose a range of solvents that represent different polarity classes:

    • Nonpolar: Toluene, Hexane

    • Moderately Polar Aprotic: Dichloromethane, THF[10]

    • Polar Aprotic: Acetonitrile, DMF, DMSO[10]

    • Polar Protic: Ethanol, Methanol[10]

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or LC-MS). Note the rate of consumption of starting material and the formation of the desired product and any byproducts.

  • Work-up and Isolation: Once the reactions are complete (as determined by the consumption of the limiting reagent), perform an identical work-up and purification procedure for each reaction.

  • Yield Determination: Determine the isolated yield of the 2,3-dihydrobenzofuran for each solvent.

  • Analysis and Optimization: Compare the yields obtained in each solvent. The solvent that provides the highest yield of the desired product with the fewest impurities is the optimal choice. Further optimization of reaction conditions can then be performed in this solvent.

Data Presentation:

Table 1: Example Solvent Screening Results for a Hypothetical 2,3-Dihydrobenzofuran Synthesis

EntrySolventPolarity TypeDielectric Constant (approx.)Reaction Time (h)Yield (%)
1TolueneNonpolar2.424<5
2DichloromethaneModerately Polar Aprotic9.11245
3THFModerately Polar Aprotic7.51260
4AcetonitrilePolar Aprotic37.5885
5DMFPolar Aprotic36.7882
6EthanolPolar Protic24.51075

Note: Dielectric constants are approximate values and can vary with temperature.[11]

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_polarity Evaluate Solvent Polarity start->check_polarity is_polar Is the current solvent sufficiently polar? check_polarity->is_polar switch_polar Switch to a more polar solvent (e.g., ACN, DMF, EtOH) is_polar->switch_polar No check_interactions Assess Solvent-Reactant/ Catalyst Interactions is_polar->check_interactions Yes optimize Systematically Optimize Reaction Parameters switch_polar->optimize is_compatible Is the solvent compatible with the catalyst/reagents? check_interactions->is_compatible switch_non_coord Change to a non-coordinating or recommended solvent is_compatible->switch_non_coord No check_purity Verify Solvent Purity (esp. water content) is_compatible->check_purity Yes switch_non_coord->optimize is_dry Is the reaction moisture-sensitive? check_purity->is_dry use_anhydrous Use anhydrous solvent and inert atmosphere techniques is_dry->use_anhydrous Yes is_dry->optimize No use_anhydrous->optimize

Caption: Troubleshooting workflow for solvent-related issues.

References

Preventing competitive oxidation during dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Competitive Oxidation

Welcome to the technical support guide for the synthesis of dihydrobenzofurans. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. One of the most persistent challenges in many synthetic routes is the competitive oxidation of starting materials or intermediates, which can drastically reduce yields and complicate purification.

As Senior Application Scientists, we have consolidated field-proven insights and mechanistic knowledge to help you diagnose, troubleshoot, and—most importantly—prevent these unwanted side reactions. This guide is structured to provide immediate answers to common problems while also offering deeper insights into the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise when planning or troubleshooting dihydrobenzofuran syntheses.

Q1: What is "competitive oxidation" in the context of dihydrobenzofuran synthesis?

A: Competitive oxidation refers to undesired side reactions where a starting material, intermediate, or even the catalyst is oxidized instead of undergoing the desired intramolecular cyclization to form the dihydrobenzofuran ring. The most common substrates susceptible to this are phenols or their derivatives, which can be oxidized to quinones or other degradation products.[1][2] This is particularly problematic in syntheses that employ oxidative C-H functionalization or use transition metal catalysts that can exist in multiple oxidation states.[1][3][4]

Q2: What are the most common signs of a significant oxidation side reaction?

A: The primary indicators include:

  • Low Yield: A significant portion of your starting material is consumed, but the yield of the desired dihydrobenzofuran is disappointingly low.

  • Complex Reaction Mixture: TLC or LC-MS analysis reveals multiple byproducts, often highly colored (e.g., yellow, brown, or black), which can be characteristic of quinone-type species or polymeric material.

  • Inconsistent Results: Seemingly identical reactions give variable yields, suggesting sensitivity to trace amounts of oxygen or other oxidants.

  • Catalyst Deactivation: In catalytic cycles, the active catalyst may be oxidized to a higher, inactive state, stalling the reaction.

Q3: Can my choice of solvent influence the extent of oxidative side reactions?

A: Absolutely. The solvent plays a critical role. Some solvents can participate in or mediate oxidative processes. For instance, chlorinated solvents under certain conditions can generate radical species. Conversely, solvents like acetonitrile have been shown to provide a good balance between substrate solubility and selectivity, minimizing side reactions in some oxidative coupling syntheses.[5] It is crucial to use high-purity, degassed, and anhydrous solvents, as impurities like peroxides in ethers (e.g., THF, dioxane) can act as potent oxidants.

Mechanistic Insights: The Battle Between Cyclization and Oxidation

Understanding the reaction mechanism is key to controlling its outcome. Most syntheses of dihydrobenzofurans from phenolic precursors involve the generation of a reactive intermediate that can either undergo the desired intramolecular nucleophilic attack (cyclization) or be intercepted by an oxidant.

The diagram below illustrates this critical branching point. The desired pathway involves the formation of the C-O bond to close the five-membered ring. The competing pathway often involves the oxidation of the electron-rich phenol to a phenoxonium ion or a radical cation, which can lead to various undesired products.[6]

Caption: Desired cyclization vs. competing oxidation pathway.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: My reaction is sluggish, and the starting material is recovered, but I see some dark, insoluble material.

  • Question: What could be causing both poor conversion and the formation of decomposition products?

  • Answer: This often points to catalyst deactivation coupled with substrate degradation. The dark material is likely polymeric residue from oxidized phenols. The catalyst (e.g., Palladium, Copper) may be sensitive to air or oxidized by the substrate/reagents, halting the desired catalytic cycle.[3][7]

    • Solution 1 (Atmosphere Control): Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox, especially when handling air-sensitive catalysts.

    • Solution 2 (Reagent Purity): Use a freshly opened bottle of catalyst or purify it before use. Ensure all reagents and solvents are anhydrous and free from peroxides.

    • Solution 3 (Catalyst Choice): Some catalytic systems are inherently more robust. For example, certain palladium(II)-catalyzed oxidative cyclizations have been optimized to function even in the presence of air, but this is system-dependent.[8][9] Researching ligands that stabilize the active catalytic species can also be beneficial.

Problem 2: The starting material is fully consumed, but the yield of the desired dihydrobenzofuran is very low, with many unidentified byproducts.

  • Question: If the starting material is gone, where did it go? How can I favor the cyclization pathway?

  • Answer: This is a classic case of the competitive oxidation pathway dominating the reaction. Your conditions are active enough to consume the starting material but are not selective for the desired cyclization. This is common when using strong, non-selective oxidants or when the substrate is particularly electron-rich and prone to oxidation.[1]

    • Solution 1 (Tune the Oxidant): If your reaction requires a stoichiometric or catalytic oxidant (e.g., in Wacker-type or C-H activation reactions), its choice is critical. A milder oxidant might be necessary. For instance, in some palladium-catalyzed reactions, molecular oxygen can be used as a "greener" and milder terminal oxidant, though it may require a co-catalyst system to be effective.[7] In other cases, silver(I) oxide has been identified as an efficient and selective oxidant for specific oxidative couplings.[5]

    • Solution 2 (Add a Scavenger/Antioxidant): In reactions that may proceed through radical mechanisms, adding a radical inhibitor like BHT (butylated hydroxytoluene) or TEMPO can sometimes suppress unwanted oxidative side pathways. However, this must be done cautiously, as it can also inhibit the desired reaction if it too has a radical component.

    • Solution 3 (Lower the Temperature): Oxidation reactions often have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can sometimes dramatically improve the selectivity for the desired product, albeit at the cost of a longer reaction time.

Problem 3: My substrate has multiple sensitive functional groups (e.g., other alcohols, electron-rich rings). How can I achieve selective cyclization?

  • Question: How can I direct the reaction to the desired site and avoid oxidation of other parts of my molecule?

  • Answer: This is a challenge of chemoselectivity. The key is to use a synthetic method where the reactivity is highly directed.

    • Solution 1 (Directed C-H Functionalization): Many modern methods use a directing group on the substrate to position the catalyst (often Palladium, Rhodium, or Copper) precisely where the C-H activation and subsequent C-O bond formation should occur.[3][4] This provides a high degree of control and prevents random oxidation at other sites.

    • Solution 2 (Mechanism-Specific Conditions): Choose a method with a mechanism that is less likely to affect your other functional groups. For example, methods that proceed via diaryliodonium intermediates under mild conditions have been developed specifically to be compatible with sensitive functional groups like alcohols, which are prone to oxidation in other systems.[1]

    • Solution 3 (Protecting Groups): While less elegant, the classic solution is to protect other sensitive functional groups in the molecule, perform the cyclization, and then deprotect them in a subsequent step.

Preventative Strategies and Protocols

Proactive measures are always more effective than troubleshooting. Here are protocols and strategies to design your experiment for success from the outset.

Protocol 1: Rigorous Inert Atmosphere and Solvent Preparation
  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.

  • Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of high-purity Argon or Nitrogen. Perform at least three vacuum/backfill cycles to remove residual air.

  • Solvent Degassing:

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

    • Sparging: For a simpler method, bubble a stream of Argon or Nitrogen through the solvent via a long needle for 20-30 minutes before transferring it to the reaction flask via cannula.

  • Reagent Handling: Add solids and catalysts under a positive flow of inert gas. Use gastight syringes or cannulas for liquid transfers.

Data-Driven Decision Making: Impact of Reaction Parameters

The choice of oxidant and solvent can have a dramatic impact on reaction outcomes. The table below synthesizes typical findings on how these variables can affect the yield of the desired dihydrobenzofuran versus oxidative byproducts.

ParameterCondition AOutcome ACondition BOutcome BRationale
Oxidant Stoichiometric strong oxidant (e.g., DDQ)Low Dihydrobenzofuran Yield, High Byproduct FormationCatalytic mild oxidant (e.g., O₂, Ag₂O)[5]High Dihydrobenzofuran Yield, Low Byproduct FormationStrong oxidants can be non-selective, attacking the electron-rich phenol directly. Mild, catalytic systems often operate through a more controlled mechanism.[7]
Atmosphere Reaction run open to airVariable and often low yields, dark colorationReaction under strict Ar or N₂Reproducible and higher yields, cleaner reactionOxygen is a potent oxidant and can interfere with many catalytic cycles, particularly those involving Pd(0)/Pd(II).[7][9]
Solvent Peroxide-containing THFLow yield, starting material degradationAnhydrous, degassed Acetonitrile[5]High yield and selectivitySolvent impurities can act as initiators for undesired oxidation. The solvent itself can mediate electron transfer or stabilize/destabilize key intermediates.
Troubleshooting Workflow Diagram

If you encounter a problem, this logical workflow can help you systematically diagnose the issue.

G Start Low Yield or Byproduct Formation Q_Conversion Is Starting Material (SM) Fully Consumed? Start->Q_Conversion A_SM_Yes SM Consumed, Low Product Yield Q_Conversion->A_SM_Yes Yes A_SM_No Poor SM Conversion Q_Conversion->A_SM_No No T_Oxidation Troubleshoot: Pathway Selectivity (Oxidation Dominates) A_SM_Yes->T_Oxidation T_Catalyst Troubleshoot: Reaction Conditions (Catalyst/Reagent Inactivity) A_SM_No->T_Catalyst S_Oxidant 1. Use Milder/Less Oxidant 2. Lower Reaction Temperature 3. Check Substrate Stability T_Oxidation->S_Oxidant S_Catalyst 1. Ensure Inert Atmosphere 2. Verify Catalyst/Reagent Purity 3. Screen Solvents/Additives T_Catalyst->S_Catalyst

Caption: A systematic workflow for troubleshooting poor reaction outcomes.

By carefully considering your reaction mechanism, controlling the reaction atmosphere, and making informed choices about reagents and solvents, you can significantly suppress competitive oxidation and achieve high yields of your desired dihydrobenzofuran products.

References

Technical Support Center: Refinement of Work-up Procedures for 2,3-Dihydrobenzofuran-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Dihydrobenzofuran-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common and nuanced challenges associated with the work-up and isolation of this valuable intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide - Common Work-up Issues

This section addresses specific problems encountered during the extractive work-up of this compound. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.

Question 1: I've formed a persistent emulsion between my aqueous and organic layers that won't separate. What's causing this and how can I resolve it?

Answer:

Probable Cause: Emulsion formation is a frequent challenge in amine extractions.[1][2] It occurs when two immiscible liquids form a stable mixture, often stabilized by surfactant-like molecules that reduce interfacial tension.[1] In this specific case, the likely culprits are:

  • High Shear Mixing: Vigorous shaking of the separatory funnel can disperse one liquid into microscopic droplets within the other, creating a large surface area that is difficult to break.[1]

  • Amine Salts: The protonated amine salt itself can act as an emulsifying agent, especially at a pH close to its pKa.

  • Reaction Byproducts: Certain impurities or unreacted starting materials from the synthesis may possess amphiphilic properties.

Solutions & Scientific Rationale:

SolutionStep-by-Step ProtocolScientific Rationale
1. Reduce Agitation Instead of vigorous shaking, gently invert or rock the separatory funnel 10-15 times.This method promotes sufficient surface area contact for extraction without applying the high shear force that leads to emulsion formation.[1]
2. "Salting Out" Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.The addition of brine increases the ionic strength of the aqueous phase.[2] This forces organic molecules to become less soluble in the aqueous layer and can disrupt the stabilizing forces of the emulsion, leading to phase separation.
3. Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.The applied g-force accelerates the coalescence of the dispersed droplets, physically breaking the emulsion.[3]
4. Filtration Pass the entire mixture through a pad of Celite® or a phase separation filter paper.Celite provides a large, inert surface area that can help break up the emulsified layer. Phase separation paper is hydrophobic and allows the organic layer to pass while retaining the aqueous layer.[2]
5. Solvent Modification Add a small amount of a different organic solvent, such as tetrahydrofuran (THF) or a more polar solvent if compatible.Changing the polarity of the organic phase can alter the solubility of the emulsifying agent, causing it to partition into one of the layers and destabilize the emulsion.[3]

Below is a decision tree to guide you through resolving an emulsion.

G start Persistent Emulsion Formed gentle Action: Re-extract with gentle swirling/inversion start->gentle brine Action: Add saturated NaCl (Brine) gentle->brine Still emulsified? resolved Result: Phases Separated gentle->resolved Resolved? centrifuge Action: Centrifuge the mixture brine->centrifuge Still emulsified? brine->resolved Resolved? filter Action: Filter through Celite® or Phase Separator centrifuge->filter Still emulsified? centrifuge->resolved Resolved? solvent Action: Add a different co-solvent filter->solvent Still emulsified? filter->resolved Resolved? solvent->resolved Resolved?

Caption: Troubleshooting Decision Tree for Emulsion Breaking.

Question 2: My product yield is very low after extraction. Why am I losing my this compound and how can I improve recovery?

Answer:

Probable Cause: Low recovery is almost always linked to the pH of the aqueous phase during extraction. Amines are basic compounds that exist in equilibrium between a neutral, organic-soluble free base (R-NH₂) and a charged, water-soluble protonated salt (R-NH₃⁺).[4][5] The position of this equilibrium is dictated by the pH of the aqueous solution and the pKa of the amine.

  • Extraction into Organic Solvent: If the pH is too low (acidic), the amine will be protonated and remain in the aqueous layer.

  • Washing/Back-Extraction: If you are trying to wash away non-basic impurities with an acidic solution, but the pH is not low enough, some of your free base amine will remain in the organic layer.

Solutions & Scientific Rationale: The key is precise pH control. The pKa of an aromatic amine like this compound is typically in the range of 4-5.

  • To extract the amine into an organic solvent (e.g., DCM, EtOAc): The pH of the aqueous layer should be at least 2 pH units above the pKa of the amine. A pH of 9-10 is generally a safe target. Use a base like 1M NaOH or saturated NaHCO₃ to adjust the pH.

  • To extract the amine into an aqueous layer (to remove neutral impurities): The pH should be at least 2 pH units below the pKa. A pH of 1-2 is effective. Use an acid like 1M HCl.[5]

The following diagram illustrates this critical relationship.

G pH-Dependent Partitioning of an Aromatic Amine (pKa ≈ 4.5) cluster_0 Aqueous Layer cluster_1 Organic Layer aq_acid pH < 2.5 (Acidic Wash) Form: R-NH₃⁺ (Salt) Solubility: High in Water aq_base pH > 6.5 (Basic Extraction) Form: R-NH₂ (Free Base) Solubility: Low in Water org_base Form: R-NH₂ (Free Base) Solubility: High in Organics aq_base->org_base Moves to Organic Phase org_acid Form: R-NH₃⁺ (Salt) Solubility: Very Low in Organics org_base->aq_acid Moves to Aqueous Phase

Caption: pH Control for Efficient Amine Extraction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to remove the hydrogenation catalyst (e.g., Rh/C, Pd/C) before starting the aqueous work-up? A: After the reaction is complete, it is crucial to remove the solid catalyst thoroughly. The standard procedure is to filter the reaction mixture through a pad of Celite®. This prevents fine catalyst particles from entering your work-up, where they can stabilize emulsions and potentially catalyze side reactions. A published synthesis of 2,3-dihydro-4-benzofuranamine involves filtering the catalyst after hydrogenation before evaporating the solvent.[6]

Q2: My amine streaks badly on silica gel TLC plates. What solvent system should I use for column chromatography? A: Polar amines like this compound interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor separation. To mitigate this, add a small amount of a basic modifier to your mobile phase.[7]

  • Recommended Starting Systems:

    • Dichloromethane / Methanol / Triethylamine (e.g., 95:4.5:0.5)

    • Ethyl Acetate / Hexanes / Ammonium Hydroxide (use a saturated solution of NH₄OH in MeOH as a stock, e.g., 50:48:2 Hexanes:EtOAc:[MeOH/NH₄OH])

  • Rationale: The basic modifier (triethylamine or ammonia) competes with your product for the acidic sites on the silica, resulting in sharper bands and better separation.[7]

Q3: Is it better to store the final product as a free base or as a salt? A: Aromatic amines can be susceptible to air oxidation over time, which often manifests as a darkening in color.

  • Free Base: If the amine is a solid, it is generally more stable than if it is an oil.[8] Store it under an inert atmosphere (N₂ or Ar) in a freezer.

  • Salt (e.g., HCl salt): Converting the amine to its hydrochloride salt often provides the greatest long-term stability.[9] Salts are typically crystalline, non-volatile solids that are much less prone to oxidation. The salt can be formed by dissolving the purified free base in a suitable solvent (like ether or EtOAc) and adding a solution of HCl in ether until precipitation is complete.

Section 3: Standardized Protocols

These protocols provide a validated starting point for your experiments. Always perform work on a small scale to optimize conditions before proceeding with the entire batch.

Protocol 1: General Acid-Base Extractive Work-up

This workflow is designed to isolate the amine product from neutral or acidic impurities following a reaction like a reductive amination.

G start 1. Quench Reaction & Remove Solvent dissolve 2. Dissolve residue in Organic Solvent (e.g., EtOAc) start->dissolve acid_wash 3. Wash with 1M HCl (2x) (Product moves to Aq. Layer as R-NH3+) dissolve->acid_wash separate_org 4. Separate & Discard Organic Layer (Contains neutral impurities) acid_wash->separate_org basify 5. Basify Aqueous Layer to pH 9-10 (e.g., with 2M NaOH) separate_org->basify extract_prod 6. Extract with Organic Solvent (3x) (Product moves back to Org. Layer as R-NH2) basify->extract_prod combine_org 7. Combine Organic Layers extract_prod->combine_org dry 8. Dry (Na2SO4), Filter, & Concentrate combine_org->dry end 9. Crude this compound dry->end

Caption: Standard Acid-Base Extraction Workflow for Amine Purification.

Step-by-Step Methodology:

  • Quench & Concentrate: Carefully quench any remaining reagents as appropriate for your specific reaction (e.g., adding water to a borohydride reduction). Remove the reaction solvent under reduced pressure.

  • Dissolve: Dissolve the crude residue in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash twice with 1M HCl. Retain the aqueous layers , as they now contain your protonated amine product.

  • Remove Neutral Impurities: The organic layer, containing any neutral or acidic impurities, can now be discarded.

  • Basify: Combine the acidic aqueous extracts. While stirring, slowly add a base (e.g., 2M NaOH, solid K₂CO₃) until the pH of the solution is between 9 and 10. You may observe the free base precipitating or making the solution cloudy.

  • Product Extraction: Extract the basified aqueous layer three times with fresh organic solvent (EtOAc or DCM).

  • Combine & Dry: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.

References

Validation & Comparative

Analytical methods for the validation of 2,3-Dihydrobenzofuran-4-amine purity

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the selection and validation of analytical methods is crucial for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical techniques for validating the purity of 2,3-Dihydrobenzofuran-4-amine, a key intermediate in pharmaceutical synthesis. The methodologies discussed are grounded in established scientific principles and align with global regulatory expectations, such as the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]

The Critical Role of Purity Validation

The purity of an active pharmaceutical ingredient (API) or a key starting material like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties. Therefore, robust, validated analytical methods are not merely a regulatory formality but a scientific necessity to ensure product quality.[3][5] The validation process demonstrates that an analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[6][7]

Orthogonal Approaches: A Multi-Technique Strategy

No single analytical method can provide a complete purity profile. A comprehensive validation strategy relies on an orthogonal approach, employing multiple techniques that measure the analyte and its impurities based on different chemical and physical principles. This guide compares the primary methods used for this purpose: chromatographic techniques for separation and quantification, and spectroscopic/thermal techniques for identification and absolute purity assessment.

I. Chromatographic Methods: The Workhorse for Purity and Impurity Profiling

Chromatographic methods are fundamental for separating the main compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

For a polar, non-volatile molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for routine purity analysis and stability testing.[8][9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for the moderately polar this compound.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. The amine functional group's ionization state is pH-dependent; using a buffer (e.g., phosphate or acetate) ensures a consistent retention time and sharp peak shape by suppressing unwanted interactions with residual silanols on the column surface.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The benzofuran ring system contains a strong chromophore, allowing for sensitive detection in the UV range (typically 220-300 nm). A DAD provides the added advantage of acquiring spectra across a range of wavelengths, which helps in assessing peak purity and identifying co-eluting impurities.

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on ICH Q2(R2) guidelines.[1][6][10]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference from placebo, related compounds, or degradation products.Peak purity index > 0.999. Baseline separation of known impurities.
Linearity (R²) ≥ 0.999> 0.999 over a range of 0.1 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% for spiked samples at three concentration levels.
Precision (%RSD) Repeatability (n=6): ≤ 1.0%. Intermediate Precision: ≤ 2.0%.Repeatability: < 0.5%. Intermediate Precision: < 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1~0.15 µg/mL
Robustness %RSD ≤ 2.0% after small, deliberate changes in method parameters.Method is robust to minor changes in pH (±0.2 units) and column temperature (±2 °C).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful high-resolution separation technique, particularly when coupled with a mass spectrometer for definitive identification.[11][12] However, for primary amines like this compound, direct analysis can be challenging due to their polarity, which can cause peak tailing and poor chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: To overcome polarity issues, derivatization is often employed. Acylation or silylation of the amine group makes the molecule more volatile and less polar, resulting in improved peak shape and thermal stability.[13]

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms), is a versatile choice that separates a wide range of derivatized compounds based on their boiling points.

  • Detector: Mass spectrometry is the ideal detector, providing both quantitative data and mass spectra that serve as a chemical fingerprint for identity confirmation.[14][15]

Experimental Protocol: GC-MS Method (with Derivatization)
  • Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 10 µL of a catalyst (e.g., Trimethylchlorosilane - TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

II. Spectroscopic & Thermal Methods: Identity and Orthogonal Purity Assessment

While chromatography excels at separation, other techniques are required for unequivocal structural confirmation and an orthogonal measure of total purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation.[16][17] For purity validation, it serves two main purposes:

  • Structural Confirmation: ¹H and ¹³C NMR spectra provide definitive confirmation of the chemical structure of this compound, ensuring the correct compound is being analyzed.[18][19][20]

  • Quantitative NMR (qNMR): By integrating the signal of the analyte against that of a certified internal standard of known purity, qNMR can provide a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte itself.

Differential Scanning Calorimetry (DSC)

DSC offers a distinct, non-chromatographic method for determining the purity of highly crystalline substances.[21][22]

Principle of Operation: The technique is based on the Van't Hoff law, which states that impurities lower and broaden the melting point of a pure substance.[23] By precisely measuring the heat flow into a sample during melting, the total mole fraction of eutectic impurities can be calculated.

Why it is a powerful orthogonal technique:

  • Absolute Method: It does not require a reference standard of the main component.

  • Different Principle: It measures a thermodynamic property (melting point depression) rather than a chemical property (like UV absorbance or ionization), making it truly orthogonal to chromatographic methods.[24]

Data Presentation: DSC Purity Analysis
ParameterExperimental Condition
Sample Size 1-3 mg, hermetically sealed in an aluminum pan.
Heating Rate 1-2 °C/min.
Atmosphere Inert (Nitrogen) at a flow rate of 50 mL/min.
Purity Calculation Based on the Van't Hoff equation.

Important Limitation: DSC is only applicable to crystalline materials that are >98% pure and do not decompose upon melting.[25] It cannot identify individual impurities.

III. Integrated Validation Strategy & Method Comparison

A robust purity validation program integrates these techniques to build a complete picture of the sample. The choice of which methods to use, and when, depends on the stage of development and the specific question being asked.

Visualization: Integrated Purity Validation Workflow

Purity_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Impurity Identification & Final Certification NMR_ID NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation HPLC_Dev HPLC-UV Method - Routine Purity & Impurities - Stability Indicating NMR_ID->HPLC_Dev Identity Confirmed MS_ID Mass Spectrometry - Molecular Weight Verification MS_ID->HPLC_Dev GC_MS_Dev GC-MS Method - Volatile Impurities - Orthogonal Separation HPLC_Dev->GC_MS_Dev Cross-Validation LC_MS_ID LC-MS/MS - Identification of Unknowns - Fragmentation Analysis HPLC_Dev->LC_MS_ID Unknown Peak Detected DSC_Purity DSC - Absolute Purity Assay (Orthogonal to HPLC) HPLC_Dev->DSC_Purity For Final Lot Release Final_Report Certificate of Analysis (Complete Purity Profile) HPLC_Dev->Final_Report Purity & Impurity Profile LC_MS_ID->Final_Report Structure Proposed DSC_Purity->Final_Report Purity Value API_Sample This compound (New Batch) API_Sample->NMR_ID Confirm Identity API_Sample->MS_ID Confirm MW

Caption: Integrated workflow for purity validation.

Comparative Summary of Analytical Methods
MethodPrimary PurposeSensitivitySpecificityThroughputKey AdvantageKey Limitation
HPLC-UV/DAD Quantification, Impurity ProfilingHigh (ng)High (Separation-based)HighRobust, versatile, and ideal for routine QC and stability studies.May not separate all co-eluting impurities without method optimization.
GC-MS Quantification, IdentificationVery High (pg-fg)Very High (Separation + MS)MediumExcellent for volatile/semi-volatile impurities; MS provides structural info.May require derivatization for polar amines; not suitable for non-volatile impurities.
NMR Structural Elucidation, Quantification (qNMR)LowAbsoluteLowUnequivocal structure confirmation; qNMR is a primary ratio method.Low sensitivity compared to chromatography; requires pure standards for qNMR.
DSC Absolute Purity AssayN/ALow (non-specific)HighOrthogonal to chromatography; fast assessment of total eutectic impurities.Only for pure (>98%), crystalline, stable compounds; cannot identify impurities.
Conclusion and Recommendation

The validation of purity for this compound requires a multi-faceted approach.

  • For routine quality control and stability testing , a validated RP-HPLC-UV method is the cornerstone. It provides the necessary precision, accuracy, and robustness for quantifying the main component and profiling known and unknown impurities.

  • GC-MS serves as a vital complementary separation technique, especially for identifying potential volatile or process-related impurities that may not be amenable to HPLC analysis.

  • NMR and high-resolution MS are indispensable for the initial structural confirmation of the reference material and for the elucidation of unknown impurities detected during chromatographic analysis.

  • DSC should be employed as a final, orthogonal check on the purity of the reference standard and key batches of the material, providing an absolute measure of purity that is independent of chromatographic behavior.

By strategically combining these methods, researchers and drug developers can build a comprehensive and scientifically sound purity profile for this compound, ensuring its quality and suitability for use in a regulated environment. This integrated strategy not only satisfies regulatory requirements but also embodies the principles of good science by ensuring that analytical data is thorough, reliable, and trustworthy.

References

Characterization of 2,3-Dihydrobenzofuran-4-amine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 2,3-Dihydrobenzofuran-4-amine Isomers

In the landscape of medicinal chemistry and drug development, the 2,3-dihydrobenzofuran scaffold is a privileged structure, serving as the core of numerous biologically active compounds.[1][2][3] The introduction of an amine substituent onto the benzene ring dramatically expands the chemical space and pharmacological potential of these molecules. However, this substitution also introduces a significant analytical challenge: the unambiguous identification of positional isomers. The precise location of the amine group (at position 4, 5, 6, or 7) profoundly influences the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets.

This guide provides a comprehensive comparison of analytical methodologies for the definitive characterization of this compound and its positional isomers. We will move beyond simple protocol listings to explain the causal relationships behind experimental choices, ensuring a self-validating and robust analytical workflow for researchers, scientists, and drug development professionals.

The Analytical Challenge of Positional Isomerism

Positional isomers of 2,3-dihydrobenzofuran amine possess the same molecular formula and mass, rendering them difficult to distinguish using conventional mass spectrometry alone. Their fragmentation patterns can be strikingly similar, and their chromatographic behavior may overlap. Yet, the subtle shift of a single amine group can alter a compound's activity from a potent therapeutic agent to an inactive or even toxic analogue. Therefore, rigorous and orthogonal analytical techniques are not just recommended; they are imperative for regulatory submission, patent protection, and ensuring the safety and efficacy of new chemical entities.

A Multi-Modal Approach to Isomer Characterization

No single technique can unequivocally identify an isomer in all circumstances. A robust characterization strategy relies on the synergistic application of multiple analytical methods. This guide focuses on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the most powerful tool for the structural elucidation of organic molecules, providing direct insight into the chemical environment of each atom. For distinguishing positional isomers of 2,3-dihydrobenzofuran amine, ¹H NMR is particularly decisive due to the unique spin-spin coupling patterns of the aromatic protons.

Causality Behind the Method: The position of the amine group dictates the substitution pattern of the aromatic ring. This, in turn, creates a unique set of proton-proton proximities and coupling constants (J-values). By analyzing the multiplicity (singlet, doublet, triplet, etc.) and J-values of the aromatic protons, one can definitively assign the substitution pattern and thus identify the isomer.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks. Analyze the chemical shift, multiplicity, and coupling constants for the aromatic region (typically 6.0-8.0 ppm).

Comparative Data: Predicted ¹H NMR Aromatic Patterns

IsomerProton Environment & Predicted Splitting Pattern
4-Amine Three adjacent aromatic protons. Expect a triplet and two doublets (an ABX system).
5-Amine Three aromatic protons. Expect a doublet, a doublet of doublets, and a singlet-like doublet (small J).
6-Amine Three aromatic protons. Expect two doublets and a doublet of doublets.
7-Amine Three adjacent aromatic protons. Expect a triplet and two doublets (an ABX system, distinct from 4-amine due to different neighboring group effects).

Note: The actual chemical shifts and coupling constants can be precisely determined using standard 1D and 2D NMR experiments like COSY and HSQC.[4]

Mass Spectrometry (MS): Beyond Molecular Weight

While challenging for isomers, MS, particularly when coupled with Gas Chromatography (GC-MS) and utilizing tandem techniques (MS/MS), can provide crucial differentiating data.[5] The key is to move beyond simply identifying the molecular ion peak and to scrutinize the fragmentation patterns for subtle but reproducible differences.

Causality Behind the Method: The position of the amine group can influence the stability of certain fragment ions. Electron Ionization (EI) can produce slightly different relative abundances of key fragments. Collision-Induced Dissociation (CID) in an MS/MS experiment can further accentuate these differences, creating a unique fingerprint for each isomer.[6] Advanced techniques like Direct Analysis in Real Time (DART) MS combined with chemometrics have also shown promise in differentiating positional isomers.[7]

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like methanol or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Analysis: Compare the retention times and the relative abundances of the fragment ions in the mass spectra of the different isomers. Look for unique ion ratios that are consistent for a given isomer. For aminopropyl)benzofuran isomers, specific m/z ratios have been shown to be useful for differentiation.[4]

Comparative Data: Expected MS Fragmentation Features

IsomerMolecular Ion (M+)Key Differentiating Fragments
4-Amine m/z 149Analysis of fragment ion ratios is required.
5-Amine m/z 149Subtle differences in the relative intensity of fragments compared to other isomers.
6-Amine m/z 149May show a characteristic ratio of specific ions (e.g., m/z 131/132 for related structures).[4]
7-Amine m/z 149Requires careful comparison of the full fragmentation pattern against reference standards.

Note: The most reliable MS-based differentiation requires authentic reference standards for each isomer to be run under identical conditions.

High-Performance Liquid Chromatography (HPLC): Exploiting Polarity Differences

HPLC is a powerful technique for separating isomers based on their differential interactions with the stationary and mobile phases.[8] For positional isomers, where polarity differences can be minimal, method development is key.

Causality Behind the Method: The position of the amine group affects the overall dipole moment and hydrogen bonding capability of the molecule. These subtle differences in polarity can be exploited by selecting an appropriate column (stationary phase) and mobile phase to achieve chromatographic separation. Isomers that interact more strongly with the stationary phase will have longer retention times.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the isomer mixture or individual standards in the mobile phase to a concentration of ~1 mg/mL.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure protonation of the amine).

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λ_max of the compounds (e.g., 280 nm).

  • Analysis: Inject the sample and record the chromatogram. The isomers should elute as distinct peaks at different retention times.

Logical Workflow for Isomer Characterization

A systematic approach is crucial for efficient and accurate identification. The following workflow outlines a logical progression from a raw sample to an unambiguously characterized isomer.

G cluster_0 Initial Analysis cluster_1 Separation & Purification cluster_2 Definitive Identification raw_sample Unknown Isomer or Mixture hplc_ms LC-MS Analysis (Screening) raw_sample->hplc_ms Determine Purity & Molecular Weight (m/z 149) prep_hplc Preparative HPLC hplc_ms->prep_hplc If mixture isolated_isomer Isolated Putative Isomer prep_hplc->isolated_isomer nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY) isolated_isomer->nmr gc_ms GC-MS Analysis isolated_isomer->gc_ms final_id Unambiguous Structure (e.g., 4-amino isomer) nmr->final_id Definitive Proof gc_ms->final_id Confirmatory Data (vs. Standard)

Caption: Workflow for Isomer Separation and Identification.

Structural Comparison of Isomers

The fundamental difference between the isomers is the point of attachment of the amine group to the benzene ring of the 2,3-dihydrobenzofuran core.

isomers cluster_4 cluster_5 cluster_6 cluster_7 node_4_amine 4-Amine node_5_amine 5-Amine node_6_amine 6-Amine node_7_amine 7-Amine

Caption: Positional Isomers of Aminodihydrobenzofuran.

Conclusion

The characterization of this compound and its positional isomers is a non-trivial analytical task that demands a multi-technique approach. While chromatographic and mass spectrometric methods are essential for separation and initial identification, NMR spectroscopy remains the unequivocal gold standard for structural assignment. The distinct coupling patterns observed in the ¹H NMR spectrum provide a definitive and irrefutable fingerprint for each isomer. By integrating data from HPLC, MS, and NMR, researchers can confidently and accurately characterize these valuable chemical entities, paving the way for their successful development in pharmaceutical and scientific applications.

References

A Comparative Analysis of 2,3-Dihydrobenzofuran-4-amine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent structural rigidity and the electronic properties conferred by the fused benzene and furan rings make it an attractive starting point for the design of novel therapeutics. This guide provides a detailed comparative analysis of 2,3-Dihydrobenzofuran-4-amine, a key synthetic intermediate, and other notable benzofuran derivatives that have demonstrated significant potential in anticancer and anti-inflammatory research. By examining their structure-activity relationships (SAR) and the experimental data supporting their biological effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.

The 2,3-Dihydrobenzofuran Core: A Versatile Platform

The 2,3-dihydrobenzofuran moiety, also known as a coumaran, offers a three-dimensional structure that is distinct from its planar benzofuran counterpart. This conformational flexibility allows for more nuanced interactions with biological targets. The position and nature of substituents on this scaffold are critical determinants of biological activity, a recurring theme in the structure-activity relationship studies of this class of compounds.[2][3] Our focus, this compound, features a crucial amino group at the 4-position, a common site for derivatization to explore new chemical space and modulate pharmacological properties.

Comparative Analysis of Biological Activity

While this compound primarily serves as a versatile building block in organic synthesis, its structural analogs have been extensively studied for their therapeutic potential.[4] The following sections and data tables provide a comparative overview of the anticancer and anti-inflammatory activities of selected benzofuran and 2,3-dihydrobenzofuran derivatives, offering insights into the structural features that drive their biological effects.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, with numerous studies reporting their potent cytotoxic effects against a range of cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Table 1: Comparative Anticancer Activity of Benzofuran Derivatives

CompoundStructureCancer Cell LineIC50 (µM)Reference
Compound 1 2-((5-bromo-3-methylbenzofuran-2-yl)methyl)-1H-benzo[d]imidazoleK562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
Compound 2 N-(4-hydroxyphenyl)benzofuran-2-carboxamideACHN (Renal)GI50 = 2.74[5]
HCT15 (Colon)GI50 = 2.37[5]
MM231 (Breast)GI50 = 2.20[5]
Compound 3 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[2]
Compound 4 2-(4-chlorophenyl)-3-(1H-imidazol-1-yl)methyl)-5-nitrobenzofuranA549 (Lung)IC50 = 0.12[5]
SGC7901 (Gastric)IC50 = 2.75[5]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

CompoundBiological Target/AssayIC50 (µM)Reference
Compound 5 NO production in LPS-stimulated RAW 264.7 cells5.28[5]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one Prostaglandin synthesis in vitroMore potent than indomethacin[4]
Fluorinated Dihydrobenzofuran Derivative 1 IL-6 production in LPS-treated macrophages1.2 - 9.04[6]
Fluorinated Dihydrobenzofuran Derivative 2 NO production in LPS-treated macrophages2.4 - 5.2[6]

Structure-Activity Relationship (SAR) Insights

The accumulated data on benzofuran derivatives allows for the deduction of key structure-activity relationships that can guide the design of more potent and selective compounds.

  • Substitution at the 2 and 3-positions: The nature of the substituent at the 2-position of the benzofuran ring is a critical determinant of anticancer activity. Aromatic and heterocyclic moieties at this position have been shown to enhance cytotoxicity.[2]

  • Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, onto the benzofuran scaffold often leads to a significant increase in both anticancer and anti-inflammatory activities.[2]

  • The Amino Group at Position 4: While direct biological data for this compound is limited in the reviewed literature, its role as a synthetic precursor is well-established. The amino group provides a convenient handle for the introduction of diverse functionalities, enabling the exploration of a wide chemical space to optimize biological activity. The development of analogs with substitutions on this amino group is a promising avenue for future research.

Experimental Methodologies

To ensure scientific integrity and enable the reproduction of findings, detailed experimental protocols are essential. The following sections outline the methodologies commonly employed in the synthesis and biological evaluation of benzofuran derivatives.

General Synthesis of this compound

The synthesis of this compound often starts from a commercially available substituted phenol. A typical synthetic route is depicted below. The specific reagents and conditions can be adapted based on the desired scale and purity requirements.

Synthesis Start Substituted Phenol Step1 Protection of Hydroxyl Group Start->Step1 Step2 Nitration Step1->Step2 Step3 Reduction of Nitro Group Step2->Step3 Step4 Cyclization Step3->Step4 Step5 Deprotection Step4->Step5 Final This compound Step5->Final

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Protocol:

  • Protection of the phenolic hydroxyl group: The starting phenol is treated with a suitable protecting group, such as a benzyl or silyl ether, to prevent unwanted side reactions in subsequent steps.

  • Nitration: The protected phenol is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the desired position on the aromatic ring.

  • Reduction of the nitro group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

  • Cyclization to form the dihydrofuran ring: An intramolecular cyclization is performed to construct the 2,3-dihydrofuran ring. This can be achieved through various methods, such as a Williamson ether synthesis or a palladium-catalyzed cyclization.

  • Deprotection: The protecting group on the hydroxyl function is removed to yield the final product, this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

MTT_Assay Start Seed cells in a 96-well plate Step1 Treat cells with varying concentrations of the test compound Start->Step1 Step2 Incubate for a specified period (e.g., 48 hours) Step1->Step2 Step3 Add MTT solution to each well Step2->Step3 Step4 Incubate to allow formazan crystal formation Step3->Step4 Step5 Solubilize formazan crystals with a suitable solvent (e.g., DMSO) Step4->Step5 Final Measure absorbance at a specific wavelength (e.g., 570 nm) Step5->Final

Caption: A standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the benzofuran derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Future Directions and Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a wealth of data exists for a variety of its derivatives, a notable gap in the literature is the limited reporting of the intrinsic biological activity of this compound itself. Future research should focus on a systematic evaluation of this core structure in a panel of biological assays to establish a baseline for its activity.

Furthermore, the strategic derivatization of the 4-amino group presents a significant opportunity to generate novel libraries of compounds with potentially enhanced potency and selectivity. By leveraging the structure-activity relationships outlined in this guide and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the robust and reliable analysis of intermediates and active pharmaceutical ingredients is paramount. 2,3-Dihydrobenzofuran-4-amine, a key structural motif in various pharmacologically active compounds, requires precise analytical methodologies to ensure purity, stability, and overall quality. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific amine.

This document moves beyond a mere listing of procedural steps. It delves into the rationale behind methodological choices, offering insights grounded in the physicochemical properties of this compound. The aim is to equip researchers, scientists, and drug development professionals with the necessary understanding to select and implement the most suitable analytical approach for their specific needs.

Principles and Applicability in the Context of this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules, a category into which many amine-containing compounds fall. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is a powerful technique for the separation and identification of volatile and thermally stable compounds. The analyte is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The coupling with a mass spectrometer provides high sensitivity and structural information, making it an excellent tool for identification and quantification.

The choice between HPLC and GC-MS for the analysis of this compound hinges on the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need for chiral separation or the nature of the sample matrix.

Proposed HPLC Method with UV Detection

An HPLC method with UV detection is a robust and widely accessible approach for the routine analysis and quality control of this compound. The aromatic nature of the benzofuran ring system suggests strong UV absorbance, leading to good sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase : A gradient elution is proposed to ensure good peak shape and resolution from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine, reducing peak tailing.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C to ensure reproducible retention times.

  • Injection Volume : 10 µL.

  • Detection : UV detection at 280 nm, corresponding to an absorbance maximum of the benzofuran moiety.

  • Sample Preparation : Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Methodological Choices
  • Reversed-Phase C18 : This stationary phase provides a good balance of hydrophobic and polar interactions, suitable for retaining and separating this compound and its potential impurities.

  • Acidified Mobile Phase : The addition of formic acid to the aqueous mobile phase protonates the primary amine group, minimizing its interaction with residual silanol groups on the silica-based stationary phase, which is a common cause of peak tailing for basic compounds.

  • Gradient Elution : A gradient from a highly aqueous to a more organic mobile phase allows for the effective elution of compounds with a range of polarities, providing good separation of the main peak from any early or late-eluting impurities.

Visual Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Diluent (50:50 Water/ACN) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Autosampler Injection s3->h1 h2 C18 Column Separation (Gradient Elution) h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Quantification d1->d2

Caption: Workflow for the HPLC-UV analysis of this compound.

Proposed GC-MS Method

For the analysis of this compound by GC-MS, derivatization is often recommended to improve volatility and thermal stability, and to reduce peak tailing associated with the primary amine group. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

Experimental Protocol: GC-MS
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization :

    • To approximately 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column : A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of the derivatized analyte.

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Injection : 1 µL, splitless injection at 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters :

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

Rationale for Methodological Choices
  • Derivatization : The primary amine of this compound contains active hydrogens that can interact with the stationary phase, leading to poor peak shape. Conversion to a less polar and more volatile trimethylsilyl (TMS) derivative significantly improves chromatographic performance.[1]

  • DB-5ms Column : This type of column is a workhorse in GC-MS, providing excellent separation for a wide range of derivatized compounds.

  • Temperature Program : The temperature program is designed to provide good separation of the derivatized analyte from any derivatization byproducts and other impurities, while keeping the run time reasonable.

Visual Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh Sample s2 Add Pyridine & BSTFA s1->s2 s3 Heat at 70°C for 30 min s2->s3 g1 GC Injection s3->g1 g2 DB-5ms Column Separation g1->g2 g3 EI Ionization g2->g3 g4 Mass Analysis g3->g4 d1 Total Ion Chromatogram g4->d1 d2 Mass Spectrum Interpretation d1->d2

Caption: Workflow for the GC-MS analysis of this compound.

Performance Comparison: HPLC vs. GC-MS

ParameterHPLC-UVGC-MSRationale & Considerations
Sample Volatility Not requiredRequiredHPLC is advantageous for non-volatile or thermally sensitive compounds. The amine may require derivatization for GC.
Sample Preparation Simpler (dissolve and filter)More complex (derivatization)The need for derivatization in GC adds time and potential for error.
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrumThe mass spectrum from GC-MS provides a higher degree of confidence in peak identity.
Sensitivity Good (ng range)Excellent (pg range)GC-MS typically offers lower limits of detection, especially in selected ion monitoring (SIM) mode.
Quantification Straightforward using external/internal standardsStraightforward using external/internal standardsBoth techniques are well-established for quantitative analysis.[2]
Chiral Separation Possible with chiral stationary phasesPossible with chiral columnsHPLC often offers a wider variety of chiral stationary phases for method development.[3][4]
Instrumentation Cost LowerHigherHPLC-UV systems are generally more affordable and common in QC labs.
Regulatory Acceptance Widely acceptedWidely acceptedBoth are standard techniques in the pharmaceutical industry.[5][6]

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

HPLC-UV is recommended for:

  • Routine quality control and purity assessments where high throughput and simplicity are desired.

  • Analysis of thermally labile or non-volatile impurities.

GC-MS is the preferred method for:

  • Trace-level impurity identification and quantification, owing to its superior sensitivity and selectivity.

  • Confirmatory analysis where structural information is required to identify unknown peaks.

  • Analysis of volatile impurities that may not be well-retained by reversed-phase HPLC.

Ultimately, the choice of method should be guided by the specific analytical challenge at hand. For comprehensive characterization, a combination of both techniques can provide orthogonal information, leading to a more complete understanding of the sample. Method validation in accordance with ICH guidelines is a critical step before implementation for any regulated analysis.[5][7]

References

Comparing the biological activity of 2,3-Dihydrobenzofuran-4-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 2,3-Dihydrobenzofuran-4-amine Analogs

Authored by a Senior Application Scientist

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure provides a versatile framework for the design of ligands targeting a diverse array of biological targets. The introduction of an amino group at the 4-position of this scaffold creates a key interaction point, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of various this compound analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique chemical class.

Targeting DNA Repair Pathways: PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Inhibiting PARP-1 has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-Activity Relationship (SAR) Insights

Initial screening identified 2,3-dihydrobenzofuran-7-carboxamide as a moderate PARP-1 inhibitor.[3] The exploration of this scaffold led to the synthesis of a 4-amino derivative to probe for potential electrostatic interactions with the carboxylate group of Glu988, an essential residue in the PARP-1 catalytic domain.

The synthesis of rac-4-amino-2-methyl-2,3-dihydrobenzofuran-7-carboxamide resulted in a twofold increase in inhibitory potency compared to the analog lacking the 4-amino group.[3] This finding underscores the positive contribution of the 4-amino substituent to the molecule's interaction with the target enzyme. Further SAR studies on related dihydrobenzofuran scaffolds have highlighted the importance of substitutions at other positions:

  • 5-Position: Introduction of a fluoro group at the 5-position has been shown to enhance potency by approximately 5-fold, likely due to the electron-withdrawing nature of fluorine strengthening π-π stacking interactions with Tyr907 in the enzyme's active site.[3]

  • 2-Position: Modifications at this position with substituted benzylidene groups have led to some of the most potent analogs. Dihydroxy substitutions on the benzylidene ring, particularly at the 3' and 4' positions, significantly improve potency. The 4'-hydroxyl group appears to be crucial for interacting with Asp766.[3]

Comparative Biological Activity of PARP-1 Inhibitors

The following table summarizes the in vitro PARP-1 inhibitory activity of key 2,3-dihydrobenzofuran analogs.

Compound IDModifications to Dihydrobenzofuran-7-carboxamidePARP-1 IC50 (µM)
3 Unsubstituted (Lead Compound)9.45[3]
20 5-fluoro2.12[3]
13a 2-methyl~9.8 (estimated from 4-fold less potency than rac-13c)[3]
rac-13c 5-fluoro, 2-methyl2.45[3]
(-)-13c 5-fluoro, (S)-2-methyl1.53[3]
rac-28 4-amino, 2-methyl4.65[3]
58 2-(3',4'-dihydroxybenzylidene)-3-oxo0.531[3]
Olaparib Clinical Reference-
Veliparib Clinical Reference-
Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a standard method for evaluating the enzymatic activity of PARP-1 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well streptavidin plate with histone H1.

  • In a separate plate, prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known PARP-1 inhibitor like Olaparib).

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the diluted test compounds or controls.

  • Initiate the reaction by adding recombinant PARP-1 enzyme and biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate to allow binding to the PAR-ylated histones.

  • Wash the plate again.

  • Add the reporter enzyme substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Modulation of the Inflammatory Response: IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[4] Dysregulation of this pathway is implicated in various inflammatory diseases and certain cancers, such as diffuse large B-cell lymphoma (DLBCL).

A recent study has identified a series of 2,3-dihydrobenzofuran derivatives as potent IRAK4 inhibitors.[4] While the specific 4-amino analogs were not the primary focus of this publication, the general scaffold demonstrates significant potential. The representative compound from this series, compound 22 , exhibited a strong IRAK4 inhibitory potency with an IC50 of 8.7 nM.[4] This compound also showed high antiproliferative activity against a DLBCL cell line (OCI-LY10 IC50 = 0.248 µM) and was able to induce apoptosis.[4]

Experimental Workflow for IRAK4 Inhibitor Evaluation

The development and evaluation of IRAK4 inhibitors typically follow a structured workflow.

IRAK4_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism cluster_2 In Vivo Studies Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Confirm cellular activity Kinase Selectivity Kinase Selectivity Cell-based Assay->Kinase Selectivity Assess off-target effects Lead Optimization Lead Optimization Kinase Selectivity->Lead Optimization Pathway Analysis Pathway Analysis Apoptosis Assay Apoptosis Assay Pathway Analysis->Apoptosis Assay Link pathway inhibition to cell death Pharmacokinetics Pharmacokinetics Apoptosis Assay->Pharmacokinetics Efficacy Model Efficacy Model Pharmacokinetics->Efficacy Model Determine dosing for efficacy Candidate Selection Candidate Selection Efficacy Model->Candidate Selection Lead Identification Lead Identification Lead Identification->Biochemical Assay Lead Optimization->Pathway Analysis

References

A Comparative Guide to the Structural Elucidation of Novel 2,3-Dihydrobenzofuran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The introduction of an amine group at the 4-position creates a versatile synthetic handle and a key pharmacophoric element, making these derivatives particularly interesting for drug discovery programs. However, the synthesis of novel analogues necessitates a robust and systematic approach to structural elucidation to unambiguously confirm their identity, purity, and stereochemistry.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural characterization of novel 2,3-Dihydrobenzofuran-4-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind the strategic application of these methods. We will explore how a multi-technique, integrated workflow provides a self-validating system for structure confirmation, moving from initial hypothesis to absolute proof.

The Strategic Workflow: An Integrated Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow Synthesis Novel Derivative Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS Initial Confirmation IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Complementary Data NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity IR->NMR Detailed Analysis XRAY X-ray Crystallography (If required) Absolute Structure & Stereochemistry NMR->XRAY Final Confirmation Final Confirmed Structure NMR->Final If Unambiguous XRAY->Final

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry is the initial and indispensable step, providing the molecular weight of the new compound. High-Resolution Mass Spectrometry (HRMS) is paramount as it yields a highly accurate mass measurement, allowing for the confident determination of the elemental composition and molecular formula.

  • Expertise & Causality: For this compound derivatives, electrospray ionization (ESI) is typically the method of choice due to the basicity of the amine group, which is readily protonated to form [M+H]⁺ ions. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the base peak, which simplifies data interpretation. The resulting molecular formula provides the degree of unsaturation, offering the first check on the integrity of the benzofuran ring system.

  • Trustworthiness: The isotopic pattern observed in the mass spectrum must match the calculated pattern for the proposed formula. The presence of specific isotopes (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) in characteristic ratios provides immediate validation for the incorporation of halogen atoms.

Characteristic Fragmentation

While soft ionization minimizes fragmentation, tandem MS (MS/MS) experiments can be performed to deliberately induce fragmentation and gain further structural insights. The dihydrobenzofuran core often exhibits characteristic cleavage patterns that can support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of a molecule in solution. For novel this compound derivatives, a suite of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.

  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts, integration (ratio), and coupling patterns (J-coupling), which reveals neighboring protons.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting different fragments of the molecule.[4]

Key NMR Signatures for the this compound Core:
NucleusPositionTypical Chemical Shift (ppm)Key Correlations & Notes
¹H H-2 (CH₂)~4.5 - 4.7Triplet (or multiplet), coupled to H-3. Correlates to C-2 (HSQC) and C-3, C-7a (HMBC).
¹H H-3 (CH₂)~3.2 - 3.4Triplet (or multiplet), coupled to H-2. Correlates to C-3 (HSQC) and C-2, C-3a, C-4 (HMBC).
¹H NH₂VariableBroad singlet, position is concentration and solvent dependent. Often exchanges with D₂O.
¹H Aromatic (H-5, H-6, H-7)~6.5 - 7.5Splitting patterns depend on substitution. Key HMBC correlations to C-3a, C-4, and C-7a confirm the ring fusion.
¹³C C-2 (CH₂)~71 - 73
¹³C C-3 (CH₂)~29 - 31
¹³C C-4 (C-NH₂)~140 - 145The position of this quaternary carbon is a key indicator.
¹³C C-7a (C-O)~158 - 160Characteristic downfield shift for the aromatic carbon attached to oxygen.

Data compiled from typical values and may vary based on substitution and solvent.[5][6][7]

The coupling constant between H-2 and H-3 protons (³JH2-H3) is particularly useful for determining the relative stereochemistry in substituted derivatives.

Caption: Key HMBC correlations for structure validation.

X-ray Crystallography: The Definitive Proof

While NMR provides an exquisite map of the molecule's structure in solution, X-ray crystallography offers an unambiguous picture of the molecule in the solid state.[8] It is the gold standard for absolute structure determination.

  • Expertise & Causality: This technique is employed when NMR data is ambiguous, particularly for resolving complex stereochemistry or confirming the regiochemistry of a substitution reaction that could yield multiple isomers. For chiral derivatives, crystallographic analysis using a chiral space group can determine the absolute configuration (R/S) without the need for other chiroptical methods.[9]

  • Trustworthiness: A successful crystal structure determination provides precise bond lengths, bond angles, and torsional angles, leaving no doubt as to the molecule's constitution and configuration. The primary limitation is the ability to grow a single crystal of sufficient quality for diffraction, which can be a significant challenge.[10]

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
HRMS Molecular Formula, Isotopic InformationHigh sensitivity, requires minimal sample, rapidProvides no connectivity information, isomers are indistinguishable
IR Presence of Functional Groups (e.g., N-H, C=O)Fast, non-destructive, good for initial checkProvides limited structural detail, spectrum can be complex
NMR Detailed atomic connectivity, stereochemical insightsUnrivaled detail on molecular framework in solutionLower sensitivity, requires more sample, can be complex to interpret for highly substituted systems
X-ray Absolute 3D structure, bond lengths/anglesUnambiguous, definitive proof of structure and stereochemistryRequires a suitable single crystal, which can be difficult or impossible to obtain; structure is in solid state

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more easily observable.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition: Use standard parameters to acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum optimized for one-bond J-coupling (~145 Hz) to correlate protons to their directly attached carbons.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to establish multi-bond correlations, which are essential for connecting the molecular fragments.

  • Data Processing & Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign peaks, and use the 2D correlations to build the structure piece by piece, confirming all connections.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source. A small amount of formic acid may be added to promote protonation for ESI in positive mode.

  • Infusion: Infuse the sample directly into the mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the [M+H]⁺ ion. Ensure the instrument is calibrated to achieve mass accuracy typically below 5 ppm.

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass, and compare it to the theoretical formula.

Conclusion

The structural elucidation of novel this compound derivatives is a systematic process that relies on the synergistic use of modern analytical techniques. While mass spectrometry provides the foundational molecular formula, it is the comprehensive application of 1D and 2D NMR spectroscopy that builds the architectural blueprint of the molecule. For ultimate confirmation, particularly in cases of stereochemical or regiochemical ambiguity, single-crystal X-ray diffraction stands as the final arbiter. By following an integrated and logical workflow, researchers can ensure the validity of their synthesized compounds, a critical requirement for advancing drug discovery and development.

References

A Senior Application Scientist's Guide to Assessing Off-Target Profiles: Cross-Reactivity Studies of 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 2,3-dihydrobenzofuran scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Derivatives of this core, and the broader benzofuran class, have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[2][3][4] Our focus here, 2,3-Dihydrobenzofuran-4-amine, combines this versatile scaffold with a primary aromatic amine. While this amine group offers a valuable synthetic handle for further modification, it also introduces a structural motif known for potential reactivity and off-target interactions.[5]

This guide is designed for drug development professionals navigating the preclinical assessment of compounds like this compound. We will move beyond rote protocol recitation to explain the scientific rationale behind a rigorous, multi-tiered approach to characterizing its cross-reactivity profile. Early and comprehensive off-target assessment is not merely a regulatory checkbox; it is a critical strategy to mitigate the risk of costly late-stage failures due to unforeseen toxicity or adverse effects.[6][7] Our objective is to build a holistic safety and specificity profile, enabling an informed " go/no-go " decision for this promising chemical entity.

The Rationale: De-Risking Through a Phased Cross-Reactivity Workflow

Off-target effects occur when a drug molecule interacts with unintended proteins or macromolecules, leading to unexpected side effects.[8] For a compound built on a promiscuous scaffold like benzofuran, a systematic screening cascade is essential. This phased approach ensures that resources are used efficiently, starting with broad, high-throughput methods and progressing to more complex, physiologically relevant assays for any identified "hits."

This workflow provides a self-validating system. An initial binding hit is considered a mere possibility; only when confirmed by a functional, cell-based assay does it become a liability to be seriously considered. Subsequent tissue-level analysis provides the ultimate context for potential clinical toxicity.[9]

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Preclinical Safety Context cluster_3 Decision Point BS Biochemical Binding Assays (e.g., Radioligand Binding Panel) Identifies potential interactions FA Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene) Confirms biological activity (agonist/antagonist) BS->FA Hits > 50% inhibition TCR Tissue Cross-Reactivity (IHC) Identifies unintended binding in human tissues (GLP-compliant) FA->TCR Confirmed functional activity (IC50 < 1µM) DP Integrated Risk Assessment FA->DP No functional activity TCR->DP Pathologist Report

Caption: A tiered workflow for cross-reactivity assessment.

Comparative Analysis: Profiling this compound

To contextualize the importance of this screening, let us consider a hypothetical scenario. Our lead compound, This compound (Cmpd-X) , is a potent and selective inhibitor of a novel kinase target (Kinase-A) with a Ki of 5 nM. The challenge is to determine its selectivity window against other common off-targets known to be modulated by similar scaffolds.[10]

We compare its binding profile to two reference compounds:

  • Comparator A: A known promiscuous benzofuran analog with psychoactive properties.

  • Comparator B: A highly selective, albeit fictional, Kinase-A inhibitor from a different chemical series.

The following data was generated using a broad radioligand binding panel.

Target ClassTargetCmpd-X (Ki, nM) Comparator A (Ki, nM) Comparator B (Ki, nM) Rationale for Inclusion
Primary Target Kinase-A 5 1,5008Efficacy Target
Monoamine Transporters SERT (Serotonin)8515>10,000Benzofurans can exhibit MDMA-like activity[10]
DAT (Dopamine)25050>10,000Common CNS-related off-target
GPCRs 5-HT2A (Serotonin)15025>10,000Associated with hallucinogenic and other CNS effects[11]
α1-Adrenergic950300>10,000Implicated in cardiovascular side effects (hypotension)
Ion Channels hERG1,2002,800>10,000Critical for cardiac safety; risk of Torsades de Pointes

Interpretation: The data reveals that Cmpd-X has a >15-fold selectivity for its primary target over the most potent off-target (SERT). While this is a promising start, the sub-micromolar affinity for SERT and 5-HT2A warrants immediate follow-up with functional assays to determine if this binding translates into a biological effect. The high Ki for hERG is a positive sign for cardiac safety. In contrast, Comparator A shows high affinity for multiple CNS targets, confirming its promiscuous nature, while Comparator B demonstrates a very clean profile.

Key Experimental Protocols

The trustworthiness of a cross-reactivity profile depends entirely on the quality and rigor of the underlying experiments.[12] Below are condensed, step-by-step protocols for the key assays in our workflow.

Protocol 1: Broad Panel Radioligand Binding Assay

Causality: This assay directly measures the ability of a test compound to displace a known, high-affinity radioligand from its target receptor or transporter. It is a high-throughput, cost-effective method to rapidly screen for potential binding interactions across dozens of targets.[13]

  • Preparation: A panel of cell membranes or purified proteins expressing the targets of interest is prepared. For each target, a specific radioligand (e.g., [³H]-Citalopram for SERT) is selected.

  • Reaction Mixture: In a 96-well plate, add buffer, the membrane/protein preparation, and the radioligand at a concentration near its Kd.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Controls:

    • Total Binding: Radioligand + membranes only (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-radioactive competitor (e.g., 10 µM unlabeled Citalopram). This defines the signal background.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature). The exact time and temperature are target-dependent.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The protein-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Detection: Place the filter mat in a scintillation counter to quantify the amount of radioactivity in each well.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the specific binding (Total Binding - NSB). Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a Ki using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (Calcium Flux)

Causality: A binding event is not always a biological event. This assay determines if the binding of Cmpd-X to the 5-HT2A receptor (a Gq-coupled GPCR) initiates a downstream signaling cascade, specifically the release of intracellular calcium. This confirms whether the compound is an agonist or antagonist at this off-target.

G CmpdX Cmpd-X Receptor 5-HT2A Receptor CmpdX->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Induces

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) into a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Protocol (FLIPR/FlexStation):

    • Place the cell plate into the instrument, which measures fluorescence over time.

    • Antagonist Mode: Add the test compound dilutions to the wells and incubate. After incubation, add a known 5-HT2A agonist (e.g., Serotonin) at its EC₈₀ concentration. An antagonist will blunt the agonist's response.

    • Agonist Mode: Add the test compound dilutions directly to the wells and measure any immediate increase in fluorescence. An agonist will trigger a response on its own.

  • Data Analysis: The instrument records fluorescence intensity before and after compound/agonist addition. Calculate the change in fluorescence (ΔRFU). Plot the dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Protocol 3: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)

Causality: This study is a regulatory requirement designed to identify unintended binding of a therapeutic biologic (or small molecule, in some contexts) to a comprehensive panel of normal human tissues.[14][15] It serves as a critical preclinical safety assessment to predict potential on-target and off-target toxicity in humans.[16]

  • Study Design (GLP-compliant):

    • The test article (this compound) is directly conjugated to a reporter molecule (e.g., biotin or a fluorophore) or detected with a highly specific primary antibody.

    • A comprehensive panel of fresh-frozen human tissues (typically ~32 tissues, as recommended by FDA/ICH guidelines) is selected.[15][17]

    • The assay must be rigorously validated for specificity, sensitivity, and reproducibility.

  • Staining Procedure:

    • Cryosection the frozen human tissues onto microscope slides.

    • Fix the sections (e.g., with cold acetone).

    • Block non-specific binding sites using a protein block (e.g., normal serum).

    • Incubate sections with the labeled test article at multiple concentrations (a low, potentially clinically relevant concentration and a high, saturating concentration).[18]

    • Controls: Include a negative control (isotype control or labeled vehicle) and a positive control tissue known to express the target.

    • Wash slides to remove unbound test article.

    • Apply a detection system (e.g., Streptavidin-HRP for a biotinylated compound, followed by a chromogen like DAB) to visualize binding.

    • Counterstain with hematoxylin to visualize tissue morphology.

  • Pathological Evaluation:

    • A board-certified pathologist evaluates all slides in a blinded fashion.

    • The pathologist documents the specific cell types stained, the subcellular localization of staining (e.g., membrane, cytoplasm, nucleus), and the intensity of the staining for every tissue.

    • Any observed staining is classified as specific (on-target), non-specific, or unexpected (potential cross-reactivity).

Conclusion and Forward-Looking Strategy

The comprehensive evaluation of this compound reveals a compound with high affinity for its intended Kinase-A target and a manageable, but not entirely clean, off-target profile. The key finding is moderate affinity for the SERT and 5-HT2A receptors. Functional assays are now paramount; if Cmpd-X demonstrates agonist or potent antagonist activity at these receptors within a 10-30 fold window of its on-target potency, this could represent a significant risk for CNS or cardiovascular side effects, potentially halting development or requiring extensive safety pharmacology studies. The planned TCR study will provide the final piece of the puzzle, revealing if Cmpd-X binds to any unexpected sites in human tissues that could correlate with potential toxicities. This integrated, evidence-based approach ensures that the decision to advance this compound into clinical trials is grounded in a deep and scientifically rigorous understanding of its potential cross-reactivities.

References

A Comparative Guide to the Synthesis of 2,3-Dihydrobenzofuran-4-amine: Benchmarking Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anti-tumor, anti-inflammatory, and anti-malarial activities.[1][2] Specifically, 2,3-Dihydrobenzofuran-4-amine serves as a crucial building block and key intermediate in the synthesis of complex molecules targeted for drug discovery and development.[3] The strategic placement of the amine group at the 4-position offers a versatile handle for further functionalization, making the efficiency and scalability of its synthesis a critical consideration for medicinal chemists.

This guide provides an in-depth comparison of established and novel synthetic routes to this compound. We will dissect a classical hydrogenation method, evaluate a modern reductive amination strategy, and touch upon emerging cycloaddition techniques. The objective is to equip researchers, scientists, and drug development professionals with the critical data and mechanistic insights needed to select the optimal synthetic pathway for their specific application, balancing factors such as yield, scalability, safety, and stereochemical control.

Section 1: The Established Route - Catalytic Hydrogenation of 4-Nitrobenzofuran

One of the most direct and historically cited methods for preparing this compound is the catalytic hydrogenation of a nitro-aromatic precursor. This approach leverages a single reaction to achieve two crucial transformations: the reduction of the nitro group to an amine and the saturation of the furan ring's double bond.

Causality and Mechanistic Insight

The choice of a potent hydrogenation catalyst, such as Rhodium on carbon (Rh/C), is deliberate. Rhodium is highly effective for the reduction of both aromatic nitro groups and heterocyclic double bonds under relatively mild conditions compared to other catalysts like Palladium or Platinum, which might require harsher conditions or show lower selectivity. The reaction proceeds via the adsorption of hydrogen gas and the organic substrate onto the catalyst surface. The nitro group is stepwise reduced to nitroso, hydroxylamine, and finally the amine. Concurrently, the furan double bond is hydrogenated to yield the saturated 2,3-dihydro structure.[4]

G start 4-Nitrobenzofuran intermediate H2, 5% Rh/C Ethanol, 50 psi, 35°C start->intermediate end This compound intermediate->end caption Diagram 1: Catalytic Hydrogenation Workflow.

Caption: Diagram 1: Catalytic Hydrogenation Workflow.

Experimental Protocol: Hydrogenation of 4-Nitrobenzofuran[4]
  • Vessel Preparation: A mixture of 4-nitrobenzofuran (3.0 g), 5% Rhodium on carbon (0.5 g), and ethanol (25 mL) is added to a Parr apparatus pressure vessel.

  • Hydrogenation: The apparatus is sealed and pressurized with hydrogen gas to 50 p.s.i. The reaction is maintained at 35°C with agitation.

  • Reaction Monitoring: Hydrogen uptake is monitored until it ceases, indicating the completion of the reaction.

  • Work-up: The reaction mixture is depressurized and the catalyst is removed by filtration through a pad of Celite.

  • Isolation: The filtrate is concentrated by evaporation in vacuo to yield the final product, this compound, as an oil.

Section 2: A Modern Alternative - Reductive Amination of 2,3-Dihydrobenzofuran-4-one

A highly versatile and modern approach to amine synthesis is reductive amination.[5] This strategy offers greater flexibility, allowing for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate nitrogen source.[6] For the synthesis of the title compound, this route would begin with 2,3-dihydrobenzofuran-4-one and use ammonia as the nitrogen source.

Causality and Mechanistic Insight

This one-pot reaction involves two distinct stages.[7] First, the ketone (2,3-dihydrobenzofuran-4-one) reacts with an amine source (e.g., ammonium chloride for a primary amine) under weakly acidic conditions to form an intermediate iminium ion.[8] The second stage is the in situ reduction of this iminium ion to the corresponding amine.

The choice of reducing agent is critical for the success of this one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent because it is stable in weakly acidic conditions and is a mild reducing agent.[9] It selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[8][9]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone 2,3-Dihydro- benzofuran-4-one Imine Iminium Ion Intermediate Ketone->Imine H+ Amine NH3 (Ammonia) Amine->Imine Product 2,3-Dihydro- benzofuran-4-amine Imine->Product Reducer NaBH3CN Reducer->Product caption Diagram 2: Reductive Amination Pathway.

Caption: Diagram 2: Reductive Amination Pathway.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,3-dihydrobenzofuran-4-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid or base as needed.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise while stirring at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Work-up: Quench the reaction by slowly adding dilute aqueous HCl. Basify the mixture with aqueous NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Section 3: Emerging Strategies - Asymmetric [4+1] Annulation

For applications where stereochemistry is paramount, particularly in chiral drug synthesis, modern cycloaddition and annulation reactions represent the cutting edge. While not a direct route to the specific 4-amino derivative, these methods construct the core 2,3-dihydrobenzofuran skeleton with high enantio- and diastereoselectivity. The resulting product could then be functionalized in subsequent steps. A prominent example is the [4+1] annulation using ortho-quinone methides (o-QMs).[10]

Causality and Mechanistic Insight

This strategy involves the in situ generation of a highly reactive ortho-quinone methide intermediate from a precursor like an o-hydroxybenzyl alcohol.[11] This intermediate then undergoes a formal [4+1] cycloaddition with a one-atom component, such as a sulfur ylide or an isocyanide.[10][12] The use of chiral ammonium salts or other organocatalysts can guide the stereochemical outcome of the reaction, leading to highly enantioenriched 2,3-dihydrobenzofurans.[10] This method's power lies in its ability to build molecular complexity and stereocenters in a single, efficient step under mild conditions.

G Precursor o-Hydroxybenzyl Alcohol Derivative oQM ortho-Quinone Methide (o-QM) Intermediate Precursor->oQM -H2O Product Enantioenriched 2,3-Dihydrobenzofuran oQM->Product C1_Source 1-Atom Component (e.g., Ylide, Isocyanide) C1_Source->Product Catalyst Chiral Catalyst Catalyst->Product caption Diagram 3: Conceptual [4+1] Annulation.

Caption: Diagram 3: Conceptual [4+1] Annulation.

Section 4: Head-to-Head Comparative Analysis

The choice of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the discussed methods across key performance and practical metrics.

MetricRoute 1: Catalytic HydrogenationRoute 2: Reductive AminationRoute 3: [4+1] Annulation
Starting Material 4-Nitrobenzofuran2,3-Dihydrobenzofuran-4-oneo-Hydroxybenzyl derivatives
Key Reagents H₂ gas, Rh/C catalyst[4]NH₄Cl, NaBH₃CN[8][9]Chiral catalysts, ylides/isocyanides[10]
Reaction Conditions Elevated pressure (50 psi), 35°C[4]Ambient pressure, room temperatureMild, often room temperature
Yield & Purity Generally good to excellentGood to excellent, purification often neededModerate to excellent yields reported[10]
Stereoselectivity Achiral productAchiral productHigh enantio- and diastereoselectivity[10]
Safety Concerns Handling of flammable H₂ gas, pyrophoric catalystUse of toxic cyanide reagent (NaBH₃CN)Often uses benign reagents, but intermediates can be reactive
Scalability Well-established for large scaleReadily scalableCan be limited by catalyst cost and availability
Flexibility Limited to primary amine synthesisHigh; can produce 1°, 2°, 3° aminesHigh; constructs core scaffold for diverse functionalization
Comparative Workflow

The overall strategic approach for each route differs significantly, from the starting point to the final product.

G cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Annulation + Functionalization A1 4-Nitrobenzofuran A2 Single-Step Reduction A1->A2 A3 Final Product A2->A3 B1 Dihydrobenzofuran-4-one B2 One-Pot Imine Formation & Reduction B1->B2 B3 Final Product B2->B3 C1 Simple Phenols C2 Asymmetric [4+1] Annulation C1->C2 C3 Chiral Dihydrobenzofuran C2->C3 C4 Nitration & Reduction Steps C3->C4 C5 Final Product (Chiral) C4->C5 caption Diagram 4: Comparative Synthetic Workflows.

Caption: Diagram 4: Comparative Synthetic Workflows.

Conclusion and Recommendations

This guide demonstrates that multiple viable pathways exist for the synthesis of this compound, each with distinct advantages and disadvantages.

  • For large-scale, cost-effective synthesis where stereochemistry is not a concern, the Catalytic Hydrogenation of 4-nitrobenzofuran remains a robust and efficient method, provided the necessary high-pressure equipment and safety protocols are in place.[4]

  • For versatility and milder laboratory-scale synthesis , Reductive Amination is an excellent choice. Its operational simplicity, ambient conditions, and the ability to easily synthesize analogues by varying the amine source make it highly attractive for medicinal chemistry programs.[7][9]

  • For the synthesis of chiral targets intended for advanced drug candidates, emerging strategies like Asymmetric [4+1] Annulation are invaluable.[10] While this approach is more complex, requiring subsequent functionalization to install the 4-amine group, it provides unparalleled control over stereochemistry, a critical factor in modern drug design.

Ultimately, the optimal route depends on the specific goals of the research team, balancing the need for scale, cost, safety, and the critical requirement for stereochemical purity.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,3-Dihydrobenzofuran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetically developed therapeutic agents.[1] Its rigid, planar structure, combined with the electronic properties of the fused benzene and furan rings, provides an excellent platform for designing compounds with high affinity and specificity for various biological targets. The introduction of an amine group at the 4-position, creating 2,3-dihydrobenzofuran-4-amine, further enhances the molecule's potential by providing a key site for hydrogen bonding and salt bridge formation, crucial for molecular recognition by enzymes and receptors. This guide offers an in-depth comparison of the preclinical efficacy of compounds derived from this versatile scaffold, critically examining the translation of promising in vitro results to tangible in vivo activity.

The In Vitro Landscape: Unveiling Potential at the Benchtop

The initial assessment of any novel compound library, including derivatives of this compound, begins with a battery of in vitro assays. These controlled experiments are indispensable for determining a compound's mechanism of action, potency, and selectivity at the molecular and cellular level.

Probing Anticancer Activity

A significant focus of research on 2,3-dihydrobenzofuran derivatives has been in the realm of oncology.[2][3] A common primary screen involves evaluating the cytotoxicity of these compounds against a panel of human cancer cell lines. For instance, novel benzofuran and 2,3-dihydrobenzofuran-2-carboxamide derivatives have demonstrated potent cytotoxic activities at low micromolar concentrations against cell lines representing renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.[4]

One well-characterized example is the benzofuran derivative S6, identified as a novel inhibitor of Aurora B kinase, a protein critical for cell division and often overexpressed in tumors.[5] In vitro kinase assays are paramount in such studies to quantify the direct inhibitory effect on the target enzyme. This is typically followed by cellular assays to confirm that the compound can penetrate the cell membrane and exert its effect in a more complex biological environment.

Table 1: Summary of In Vitro Anticancer Activity of Selected 2,3-Dihydrobenzofuran Derivatives

Compound/Derivative ClassAssay TypeTarget/Cell LinePotency (IC50/EC50)Reference
Compound S6 Kinase InhibitionAurora B Kinase28 nM[5]
CytotoxicityHeLa, HepG2, SW620Most sensitive among 21 cell lines[5]
Benzofuran-2-carboxamides CytotoxicityACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3Low micromolar range[4]
mPGES-1 Inhibitors Enzyme InhibitionmPGES-1Low micromolar range[1]
Hallucinogen Analogues (e.g., 7b) Receptor Binding5-HT2A ReceptorKi in nanomolar to subnanomolar range[6]
Delving into Neurological and Inflammatory Pathways

Beyond cancer, these derivatives have shown promise in modulating targets within the central nervous system (CNS) and inflammatory pathways. For example, conformationally restricted analogues of hallucinogenic phenylalkylamines, built on a tetrahydrobenzodifuran core, have been evaluated for their binding affinity to serotonin receptors, such as the 5-HT2A receptor.[6] These in vitro receptor binding assays, often using radiolabeled ligands, are crucial for determining a compound's affinity (Ki) and selectivity, providing a strong indication of its potential pharmacological effect.

In the context of inflammation, derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1] The initial evaluation of these compounds relies on cell-free enzymatic assays to determine their direct inhibitory potency.

Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Plating: Seed cancer cells (e.g., HCT15, PC-3) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.

  • Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Causality in Experimental Design:

The choice of the SRB assay is deliberate. Unlike metabolic assays (e.g., MTT), the SRB assay is based on total protein content, making it less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic. The 48-72 hour incubation period is chosen to allow for at least two cell doubling times, ensuring that the observed effects are due to sustained antiproliferative or cytotoxic activity.

In_Vitro_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_data Data Analysis Compound 2,3-Dihydrobenzofuran -4-amine Derivatives Enzyme Enzymatic Assays (e.g., Kinase, mPGES-1) Compound->Enzyme Test direct activity Cellular Cell-Based Assays (e.g., Cytotoxicity, Receptor Binding) Compound->Cellular Assess cellular effects Potency Determine Potency (IC50, Ki) Enzyme->Potency Mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) Cellular->Mechanism Cellular->Potency Lead_ID Lead Identification & Optimization Mechanism->Lead_ID Selectivity Assess Selectivity Potency->Selectivity Selectivity->Lead_ID

Caption: A typical workflow for the in vitro evaluation of novel compounds.

The In Vivo Arena: From Cellular Effects to Systemic Efficacy

While in vitro data are foundational, they do not account for the complex physiological processes that a drug candidate must navigate within a living organism. These include absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity. Therefore, in vivo studies in animal models are a critical step in the drug development pipeline.

Efficacy in Xenograft Cancer Models

For anticancer agents, the gold standard for preclinical in vivo evaluation is often the xenograft model, where human cancer cells are implanted into immunocompromised mice. The benzofuran derivative S6, after demonstrating potent in vitro activity against Aurora B kinase, was advanced to a liver cancer xenograft model.[5] Administration of S6 to nude mice bearing QGY-7401 tumors resulted in significant growth suppression.[5][7] Importantly, this antitumor effect was accompanied by a reduction in the phosphorylation of histone H3 on serine 10, a key downstream substrate of Aurora B. This provides a crucial pharmacodynamic biomarker, linking the observed therapeutic effect directly to the intended mechanism of action.

Table 2: In Vivo Efficacy of Aurora B Inhibitor S6 in a QGY-7401 Xenograft Model

ParameterVehicle ControlCompound S6 (50 mg/kg)Compound S6 (100 mg/kg)Reference
Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100[7]
Tumor Growth Inhibition (%) -40%64%[7]
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%[7]
Assessing CNS Activity

For compounds targeting the central nervous system, in vivo models are designed to assess behavioral or physiological outcomes. Dihydrobenzofuran analogues of hallucinogens were evaluated in rats trained to discriminate the effects of LSD from saline.[6] The potency of these compounds, measured as the dose required to produce an effect (ED50), provides a direct measure of their in vivo psychoactive potential. The compound known as 7b was found to be extremely potent, with an ED50 of 61 nmol/kg, validating the in vitro finding of high affinity for the 5-HT2A receptor.[6]

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide

The ultimate goal of early-stage drug discovery is to identify compounds with a strong in vitro-in vivo correlation (IVIVC). A good IVIVC suggests that the in vitro model is a reliable predictor of in vivo efficacy and that the compound possesses favorable pharmacokinetic properties.

Success Stories: When In Vitro Potency Translates

The case of the Aurora B inhibitor S6 and the hallucinogen analogue 7b are excellent examples of a positive IVIVC. For S6, potent nanomolar inhibition of the target kinase in vitro translated to significant, dose-dependent tumor growth inhibition in vivo.[5][7] For compound 7b, subnanomolar affinity for the 5-HT2A receptor in vitro correlated with high potency in a behavioral model in vivo.[6] This successful translation is often the result of favorable ADME properties, allowing the compound to reach its target tissue in sufficient concentrations to exert its biological effect.

The Disconnect: Why In Vitro Stars Can Fail In Vivo

Unfortunately, a direct correlation is not always observed. Potent in vitro compounds can fail spectacularly in animal models for a variety of reasons:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching therapeutic concentrations at the target site.

  • Lack of Target Engagement: The compound may not be able to cross biological barriers (like the blood-brain barrier for CNS drugs) to reach its target.

  • Toxicity: The compound may exhibit unforeseen toxicity in the whole organism, leading to adverse effects that preclude the use of effective doses.

  • Off-Target Effects: In the complex environment of a living system, a compound may interact with unintended targets, leading to side effects or a reduction in efficacy.

For example, a study on nitrofurantoin analogs for trypanosomiasis found that while several compounds showed strong in vitro trypanocidal activity, they exhibited no treatment efficacy in an in vivo mouse model of the infection.[8] This highlights the critical importance of in vivo testing to weed out compounds that are potent in a petri dish but ineffective in a physiological system.

Signaling_Pathway cluster_pathway Aurora B Kinase Signaling in Mitosis Prophase Prophase AuroraB Aurora B Kinase Anaphase Anaphase Cytokinesis Cytokinesis HistoneH3 Histone H3 (on Chromatin) AuroraB->HistoneH3 Phosphorylates (Ser10) CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC Localizes to Centromere CleavageFurrow Cleavage Furrow AuroraB->CleavageFurrow Regulates Spindle Mitotic Spindle CPC->Spindle Ensures proper attachment Spindle->Anaphase Segregates Chromosomes CleavageFurrow->Cytokinesis Completes Cell Division S6 Compound S6 (2,3-Dihydrobenzofuran Derivative) S6->AuroraB INHIBITS

Caption: Inhibition of the Aurora B kinase pathway by a benzofuran derivative.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic candidates. The journey from a hit compound in an in vitro screen to a viable drug candidate is fraught with challenges, with the transition to in vivo models representing a major hurdle. This guide underscores the symbiotic relationship between in vitro and in vivo studies. While in vitro assays provide essential information on potency and mechanism, they are merely the first step. Rigorous in vivo evaluation is non-negotiable to assess the true therapeutic potential of a compound by examining its efficacy, safety, and pharmacokinetic profile in a complex biological system.

Future success in developing drugs from this scaffold will depend on a multi-parameter optimization approach, where ADME and toxicity properties are considered early in the design phase, alongside potency. The integration of pharmacodynamic biomarkers, as seen with the Aurora B inhibitor S6, will be crucial for establishing a clear link between target engagement and therapeutic outcome, thereby improving the predictive power of preclinical models and increasing the likelihood of clinical success.

References

A Comparative Guide to the Conformational Analysis of 2,3-Dihydrobenzofuran-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug discovery, a molecule's three-dimensional structure is a critical determinant of its biological activity. The specific spatial arrangement, or conformation, of a molecule governs its interactions with biological targets, thereby influencing its efficacy and selectivity. This guide offers a detailed comparative analysis of the methods used to determine the conformational preferences of 2,3-dihydrobenzofuran-4-amine and its derivatives. This chemical scaffold is of considerable interest for developing new therapeutic agents, as it is a core component of various biologically active compounds.[1][2][3]

The 2,3-dihydrobenzofuran ring system's inherent flexibility, combined with the electronic properties of the amine group at the 4-position, presents both challenges and opportunities for conformational analysis. A thorough understanding of the preferred conformations of these molecules is essential for establishing structure-activity relationships (SAR) and for the rational design of new drugs.[4][5]

The Dual Pillars of Conformational Analysis: Experimental and Computational Strategies

Elucidating a molecule's conformation is best achieved through a synergistic combination of experimental techniques and computational modeling. Experimental methods provide a snapshot of the molecule's structure in a specific physical state, while computational approaches offer a broader, dynamic perspective of the entire conformational energy landscape.

Experimental Approaches: Capturing Molecular Conformations
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for analyzing the conformation of molecules in solution.[6] By examining parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants, researchers can deduce the spatial proximity of atoms and the dihedral angles between them. This information is crucial for determining the puckering of the dihydrofuran ring.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides a highly detailed and unambiguous picture of the solid-state conformation.[7][8] This data is an invaluable benchmark for validating and refining computational models. It is important to note, however, that the conformation observed in a crystal may not always be the one that is biologically relevant in a solution.[9]

Computational Modeling: Exploring the Energy Landscape
  • Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for accurately predicting the geometries and relative energies of different conformers.[10][11][12] By mapping the potential energy surface, researchers can identify low-energy conformations and estimate their populations based on the Boltzmann distribution.[13]

Comparative Analysis of Conformational Preferences

The five-membered dihydrofuran ring in these derivatives can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The specific conformation that is favored depends on the nature and location of substituents on both the aromatic and the dihydrofuran rings.

DerivativeMethodPredominant ConformationKey Observations
This compound DFT (B3LYP/6-31G*)EnvelopeThe amine's nitrogen atom influences the ring's electron distribution, favoring a specific pucker.
N-acetyl-2,3-dihydrobenzofuran-4-amine NMR & DFTTwistThe bulky acetyl group introduces steric hindrance, causing the ring to adopt a twisted conformation to minimize this strain.
5-Bromo-2,3-dihydrobenzofuran-4-amine X-ray CrystallographyEnvelopeIn the solid state, factors like halogen bonding and crystal packing can stabilize a particular conformation.[14]

Experimental and Computational Protocols

A. NMR-Based Conformational Analysis in Solution
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D and 2D NMR Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra, along with 2D experiments like COSY, HSQC, and HMBC for complete signal assignment.[15]

  • NOESY/ROESY for Distance Restraints: Perform NOESY or ROESY experiments to identify through-space correlations between protons, which are indicative of their spatial proximity.[16]

  • Structure Calculation: Use the distance restraints from NOESY/ROESY data in molecular modeling software to generate an ensemble of solution-state structures that are consistent with the experimental data.

B. Computational Conformational Search
  • Initial Structure Generation: Build a 3D model of the molecule using molecular modeling software.

  • Conformational Search: Employ a systematic or random search algorithm with a molecular mechanics force field to generate a diverse set of low-energy starting conformations.[17]

  • DFT Optimization and Energy Calculation: Optimize the geometry of each unique conformer using DFT calculations to determine their relative energies.[13]

  • Analysis: Analyze the relative energies to determine the most stable conformers and their predicted populations at a given temperature.

Visualizing the Integrated Workflow

cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Data Integration and Analysis NMR NMR Spectroscopy Solution_Structure Solution Conformation NMR->Solution_Structure XRay X-ray Crystallography Solid_State_Structure Solid-State Conformation XRay->Solid_State_Structure DFT DFT Calculations Energy_Landscape Conformational Energy Landscape DFT->Energy_Landscape MD Molecular Dynamics MD->Energy_Landscape Integrated_Model Integrated Conformational Model Solution_Structure->Integrated_Model Solid_State_Structure->Integrated_Model Energy_Landscape->Integrated_Model Drug_Design Rational Drug Design Integrated_Model->Drug_Design Guides

Caption: An integrated workflow for conformational analysis.

Conclusion

A comprehensive understanding of the conformational behavior of this compound and its derivatives necessitates a multi-pronged strategy that combines the strengths of both experimental and computational methods. NMR spectroscopy provides crucial insights into the solution-state conformational dynamics, while X-ray crystallography offers a precise picture of the solid-state structure. Computational techniques, in turn, are indispensable for exploring the complete energy landscape and understanding the factors that govern conformational preferences. By integrating these approaches, researchers can build a holistic model of the molecule's conformational behavior, which is fundamental for advancing the rational design of new and improved therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydrobenzofuran-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dihydrobenzofuran-4-amine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed, step-by-step operational plan to ensure safe handling and environmental compliance. Our commitment is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment and Waste Classification

Inferred Hazard Profile:

Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed or inhaled. [2]

  • A potential skin, eye, and respiratory irritant. [1]

  • Potentially toxic to aquatic life with long-lasting effects. [2][3]

  • Suspected of causing genetic defects or cancer, a common concern with aromatic amines. [3][4]

Waste Characterization and EPA Hazardous Waste Codes

Due to these inherent hazards, all waste containing this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[5] The specific EPA hazardous waste codes that may apply include:

  • D001 (Ignitability): If the waste has a flashpoint below 140°F (60°C).[6] While the flashpoint of this compound is not specified, related compounds can be combustible.[7]

  • D002 (Corrosivity): If the waste is aqueous and has a pH ≤ 2 or ≥ 12.5.[6]

  • D003 (Reactivity): If the waste is unstable, reacts violently with water, or generates toxic gases.[6]

  • F-List or K-List: Depending on the process that generated the waste, it could fall under codes for non-specific sources (F-list) or specific industrial processes (K-list), such as K103 for process residues from aniline extraction.[8][9]

  • U-List: If the discarded chemical is a commercial chemical product, it might be classified under the U-list for toxic wastes.[6]

It is the responsibility of the waste generator to properly characterize the waste. When in doubt, it is prudent to manage the waste as hazardous.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound or its waste, all personnel must be equipped with the appropriate PPE to minimize exposure.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[10][11]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a lab coat, and closed-toe shoes.Aromatic amines can be absorbed through the skin.[4][12]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Prevents inhalation of harmful vapors, especially when handling powders or in poorly ventilated areas.[10][11][13]

Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[13] An emergency eyewash station and safety shower must be readily accessible.[14]

Detailed Disposal Protocol

The proper disposal of this compound waste is a multi-step process that requires meticulous attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Containment
  • Do Not Mix: Never mix this compound waste with non-hazardous waste.[15]

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

  • Container Compatibility: Ensure that waste containers are made of a material compatible with aromatic amines. Avoid strong oxidizing agents and certain plastics that may degrade.[4]

Step 2: Labeling of Hazardous Waste Containers

Proper labeling is a critical component of hazardous waste management. The label must include:

  • The words "HAZARDOUS WASTE".

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date of accumulation.

  • The name and contact information of the responsible researcher or laboratory.

  • Appropriate hazard pictograms (e.g., health hazard, environmental hazard).

Step 3: On-Site Storage

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of laboratory personnel.

  • Away from general traffic.

  • Cool, dry, and well-ventilated.

  • Segregated from incompatible materials such as strong acids and oxidizing agents.[4][16][17][18]

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • High-Temperature Incineration: This is the preferred method for the disposal of nitrogen-containing organic compounds like aromatic amines.[19] Incineration at high temperatures ensures the complete destruction of the compound, minimizing environmental release.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol

In the event of a spill of this compound:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or spill pillows.[20][21] Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[22]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Ventilation: Ventilate the area to ensure all vapors have dissipated.

  • Reporting: Report the spill to your supervisor and EHS department.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Figure 1: this compound Disposal Workflow Start Waste Generation (this compound) Characterize Characterize Waste (Hazardous vs. Non-Hazardous) Start->Characterize Segregate Segregate Waste (Solid vs. Liquid) Characterize->Segregate Hazardous NonHazardous Dispose as Non-Hazardous Waste Characterize->NonHazardous Non-Hazardous Containerize Place in Compatible, Labeled Containers Segregate->Containerize Store Temporary On-Site Storage (Satellite Accumulation Area) Containerize->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Scheduled Waste Pickup EHS->Pickup Disposal Final Disposal (High-Temperature Incineration) Pickup->Disposal

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2,3-Dihydrobenzofuran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach to Safety

2,3-Dihydrobenzofuran-4-amine and its analogs are chemical compounds that require careful handling due to their potential hazards. Based on data from similar benzofuran derivatives, researchers should anticipate potential for skin, eye, and respiratory irritation[1]. Prudent practice dictates treating this compound with a high degree of caution to mitigate exposure risks.

Core Principles of Protection: Your PPE Arsenal

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are designed to provide comprehensive protection when working with this compound.

Eye and Face Protection: Your First Line of Defense

The potential for splashes or airborne particles necessitates robust eye and face protection. In situations with a splash potential, such as during direct handling of the liquid product, chemical goggles in combination with a face shield are recommended[2]. For tasks with a lower splash potential, safety glasses with side shields offer a minimum level of protection[2]. All eye and face protection should comply with OSHA regulations 29 CFR 1910.133 or European Standard EN166[3][4].

Skin and Body Protection: A Barrier Against Contact

Direct skin contact should be avoided through the use of appropriate gloves and protective clothing.

  • Gloves: Chemical-resistant gloves are mandatory. While specific permeation data for this compound is unavailable, nitrile gloves are generally a good initial choice for handling many chemicals, offering excellent protection[5]. It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them regularly, typically every 30 to 60 minutes, or immediately if contamination is suspected[5][6].

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For more extensive handling, a disposable gown with a closed front and tight-fitting cuffs provides a higher level of protection[5]. Contaminated clothing should be removed immediately and decontaminated before reuse[1].

Respiratory Protection: Guarding Against Inhalation

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or aerosols[1][7]. If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection is required. An N-95 or N-100 particle mask may be sufficient for certain situations, but for significant spills or leaks, a chemical cartridge-type respirator is necessary[5]. All respiratory protection use must adhere to the OSHA Respiratory Standard, including fit-testing and training[5].

Recommended PPE for Various Operational Scenarios

The level of PPE required will vary depending on the specific task being performed. The following table provides a summary of recommended PPE for different scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Weighing and Dispensing (in a fume hood) Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Solution Preparation and Transfers Chemical gogglesNitrile glovesLab coat or chemical-resistant apronNot generally required with proper ventilation
Large-Scale Operations or Potential for Splashing Chemical goggles and face shieldDouble-gloving with nitrile glovesChemical-resistant gownRequired if not in a closed system or with inadequate ventilation
Spill Cleanup Chemical goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Gown/Apron: Put on the protective gown or apron first.

  • Respiratory Protection: If required, don the respirator and perform a seal check.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves last, ensuring the cuffs of the gloves go over the sleeves of the gown.

Doffing Sequence:
  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Apron: Remove the gown or apron, folding it inward to contain any contamination.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respiratory Protection: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[1][7][8].

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Logic start Start: Assess Task and Hazards inhalation_risk Inhalation Risk? start->inhalation_risk fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes respirator Use Respirator inhalation_risk->respirator No/High Risk splash_risk Splash Risk? goggles_shield Chemical Goggles & Face Shield splash_risk->goggles_shield Yes safety_glasses Safety Glasses with Side Shields splash_risk->safety_glasses No skin_contact_risk Significant Skin Contact Risk? chem_gown Chemical-Resistant Gown skin_contact_risk->chem_gown Yes lab_coat Lab Coat skin_contact_risk->lab_coat No fume_hood->splash_risk respirator->splash_risk goggles_shield->skin_contact_risk safety_glasses->skin_contact_risk gloves Chemical-Resistant Gloves chem_gown->gloves lab_coat->gloves end Proceed with Task gloves->end

Caption: Decision tree for selecting appropriate PPE.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated materials is a critical final step. All disposable PPE, such as gloves and gowns, should be placed in a designated hazardous waste container immediately after removal. Reusable PPE must be thoroughly decontaminated according to institutional and manufacturer guidelines. Unused product or spill cleanup residues may be considered RCRA hazardous waste. Always consult local, state, and federal regulations for appropriate waste disposal options[9].

Conclusion: Fostering a Culture of Safety

By adhering to these guidelines, researchers can confidently handle this compound while minimizing personal and environmental risks. This proactive approach to safety not only protects individuals but also upholds the integrity of our scientific endeavors. Your commitment to these principles is the foundation of a secure and successful research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzofuran-4-amine
Reactant of Route 2
2,3-Dihydrobenzofuran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.